1H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFVXBQPQCSSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427606 | |
| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16233-51-5 | |
| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-thieno[3,2-d]pyrimidine-2,4-dione basic properties
An In-depth Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione: Core Properties and Applications
Introduction
The this compound core is a fused heterocyclic system of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structural architecture, featuring a thiophene ring fused to a pyrimidine-2,4-dione, bears a close resemblance to naturally occurring purines like guanine and xanthine. This purine isosterism is a primary driver of its biological relevance, allowing molecules based on this scaffold to interact with biological targets that typically bind purines, such as kinases and other ATP-binding proteins.[1][2][3]
This guide provides a comprehensive overview of the fundamental properties of this compound, detailing its synthesis, chemical reactivity, and diverse pharmacological profile. As a privileged scaffold, it serves not only as a final bioactive molecule but also as a crucial synthetic intermediate for the development of extensive compound libraries for structure-activity relationship (SAR) studies.[1] Its derivatives have demonstrated a wide spectrum of activities, including potent anticancer, antimicrobial, and herbicidal properties, underscoring the scaffold's versatility and therapeutic potential.[1][2][3]
Physicochemical and Spectroscopic Properties
The parent compound, this compound, is a stable solid at room temperature. Its core properties are summarized in the table below. The computed descriptors provide insight into its drug-like properties, such as its moderate lipophilicity (XLogP3) and potential for hydrogen bonding, which are critical for molecular recognition by biological targets.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16233-51-5 | [1][4] |
| Molecular Formula | C₆H₄N₂O₂S | [4] |
| Molecular Weight | 168.18 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Computed XLogP3 | 0.5 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Appearance | Solid | N/A |
Spectroscopic data is crucial for the structural confirmation of the scaffold. While extensive public data is limited, Fourier-transform infrared (FTIR) spectroscopy is a key technique.[5] The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching in the 3100-3300 cm⁻¹ region and strong C=O stretching vibrations for the dione carbonyl groups around 1650-1750 cm⁻¹.
Synthesis and Key Intermediates
The synthesis of the this compound core is most commonly achieved through the cyclization of suitably substituted thiophene precursors. The choice of starting material and cyclizing agent is critical and dictates the efficiency of the reaction.
General Synthetic Strategy
The most prevalent and efficient pathway begins with a 3-aminothiophene-2-carboxylate derivative.[6] This intermediate undergoes cyclocondensation with a one-carbon source, such as urea or an isocyanate, to form the pyrimidine ring. The reaction is typically conducted at elevated temperatures, sometimes without a solvent, to drive the cyclization to completion.[2]
Caption: General synthetic route to the thieno[3,2-d]pyrimidine-2,4-dione core.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via thermal cyclization.
Objective: To synthesize the title compound from methyl 3-aminothiophene-2-carboxylate.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Urea
-
N,N-Dimethylformamide (DMF) (optional, as solvent)[2]
-
Ethanol
Procedure:
-
Mixing Reagents: In a round-bottom flask, combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.5-2 equivalents). The use of a slight excess of urea ensures the reaction proceeds to completion.
-
Thermal Cyclization: Heat the mixture to a high temperature (typically 180-200 °C) with stirring. The reaction can be performed neat (without solvent) or in a high-boiling solvent like DMF.[2] The rationale for high temperature is to provide the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization, which involves the elimination of methanol and ammonia.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude product.
-
Add ethanol to the solidified mass and stir to form a slurry.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted urea and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid or DMF/water) to yield the pure this compound.
-
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR) and by melting point determination.
Conversion to 2,4-Dichloro Intermediate: A Gateway for Derivatization
A pivotal transformation of the dione scaffold is its conversion to 2,4-dichlorothieno[3,2-d]pyrimidine.[1] This intermediate is highly valuable because the chlorine atoms at the 2- and 4-positions are excellent leaving groups for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols), enabling the rapid generation of diverse compound libraries for SAR exploration.[1]
Caption: Key conversion to the 2,4-dichloro intermediate for library synthesis.
Chemical Reactivity
The reactivity of the this compound core is characterized by the acidic N-H protons of the pyrimidine ring and the electrophilic nature of the carbonyl carbons.
-
N-Alkylation/N-Arylation: The protons at the N1 and N3 positions are acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH), followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents. This is a common strategy to modulate the scaffold's physicochemical properties and biological activity.
-
Chlorination: As described, reaction with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl groups of the enol tautomer with chlorine atoms, yielding the highly reactive 2,4-dichloro derivative.[1]
-
Electrophilic Substitution on Thiophene Ring: The thiophene ring can potentially undergo electrophilic substitution reactions (e.g., halogenation, nitration), although the electron-withdrawing nature of the fused pyrimidine ring makes it less reactive than unsubstituted thiophene.
Pharmacological Profile and Biological Activities
The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing efficacy in multiple therapeutic areas.[1][6]
Anticancer Activity
The most extensively studied application of this scaffold is in oncology. Its derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][6] The mechanism of action often involves the inhibition of key proteins in cell signaling pathways.
-
Kinase Inhibition: Due to its structural similarity to the purine core of ATP, the scaffold is an excellent starting point for designing kinase inhibitors.
-
CDK7 Inhibition: Derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[7] CDK7 is a master regulator of both the cell cycle and transcription, making it a high-value target in oncology, particularly for triple-negative breast cancer.[7]
-
EGFR and VEGFR-2 Inhibition: The scaffold has been used to develop inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), crucial targets in solid tumors.[1][8]
-
-
Tubulin Polymerization Inhibition: Certain derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]
-
Other Mechanisms: Halogenated derivatives have shown the ability to induce apoptosis in leukemia (L1210) and cervical cancer (HeLa) cells.[1][6]
Caption: Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives blocks cell cycle and transcription.
Table 2: Selected Anticancer Activities of Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | Target Cell Line / Enzyme | Reported Activity (IC₅₀) | Reference |
| Tricyclic Thieno[3,2-d]pyrimidine (Compound 6e) | HeLa (Cervical Cancer) | 0.591 µM | [6] |
| Substituted Thieno[3,2-d]pyrimidine | CDK7 | Potent Inhibition | [7] |
| Halogenated Derivatives | L1210 (Leukemia) | Significant Activity | [1] |
Antimicrobial and Other Activities
Beyond oncology, the scaffold has shown promise in other areas:
-
Antimicrobial Activity: Derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties.[1][2]
-
Herbicidal Activity: Optimized derivatives have been developed as potent inhibitors of Protoporphyrinogen IX Oxidase (PPO), an important enzyme target for herbicides, demonstrating excellent weed control.[1]
Conclusion
The this compound scaffold is a cornerstone in heterocyclic chemistry with profound implications for drug discovery and development. Its identity as a purine isostere provides a logical foundation for its interaction with a multitude of biological targets. The straightforward and versatile synthesis, particularly the strategic conversion to the 2,4-dichloro intermediate, establishes it as an ideal platform for generating diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer agents, especially as kinase inhibitors, highlights its continued importance. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem.[Link]
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC.[Link]
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central.[Link]
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF - ResearchG
- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - SpectraBase.[Link]
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central.[Link]
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed.[Link]
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione: A Privileged Scaffold in Modern Chemistry
Introduction: Unveiling a Core Heterocycle of Therapeutic and Agrochemical Significance
In the landscape of medicinal and agrochemical research, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide array of biological targets. 1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 16233-51-5) stands as a prominent member of this esteemed class. This fused bicyclic heterocyclic compound, a bioisostere of purines, has garnered significant attention for its remarkable versatility and the diverse biological activities exhibited by its derivatives.[1] This guide provides an in-depth technical exploration of this pivotal molecule, from its fundamental properties and synthesis to its multifaceted applications in drug discovery and beyond, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
The foundational knowledge of a molecule's properties is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 16233-51-5 | [1][2] |
| Molecular Formula | C₆H₄N₂O₂S | [3][4] |
| Molecular Weight | 168.18 g/mol | [1][3][4] |
| IUPAC Name | thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | [2] |
| InChI Key | QAFVXBQPQCSSLI-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
The thieno[3,2-d]pyrimidine core, with its fused thiophene and pyrimidine rings, presents a unique electronic and steric profile that facilitates interactions with various biological macromolecules.[1][5]
Synthesis of the Core Scaffold and Key Intermediates
The synthesis of this compound is a well-established process, typically commencing from a substituted thiophene precursor. The subsequent conversion to the highly versatile 2,4-dichloro intermediate is a critical step for further derivatization.
Synthesis of this compound (4)
A common and efficient method involves the ring-cyclization of methyl-3-amino-2-thiophene carboxylate (3).[5]
Experimental Protocol:
-
Dissolution: Dissolve methyl-3-amino-2-thiophene carboxylate (3) (5.00 g, 31.80 mmol) in acetic acid (100 mL) in a dry flask to obtain a yellow solution.[5]
-
Addition of Cyanate: Prepare a solution of potassium cyanate (10.31 g, 127.30 mmol) in water (80 mL). Add this solution dropwise to the thiophene solution over a period of 3 hours.[5]
-
Reaction: Stir the resulting suspension overnight (approximately 16 hours) at room temperature.[5]
-
Isolation: Collect the precipitate by filtration, wash with deionized water, and dry in a vacuum oven to yield this compound (4) as an off-white solid.[6]
Caption: Synthesis of the this compound core.
Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine (1)
The dione (4) serves as a crucial precursor for the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine (1), a key intermediate for nucleophilic substitution reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][5]
Experimental Protocol:
-
Chlorination: Reflux this compound (4) in phosphorus oxychloride (POCl₃) for 20-24 hours.[5]
-
Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Neutralization: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Crystallization: Crystallize the crude product from ethyl acetate (EtOAc) to obtain pure 2,4-dichlorothieno[3,2-d]pyrimidine (1).[5]
Caption: Conversion to the key 2,4-dichloro intermediate.
Diverse Biological Activities and Mechanisms of Action
The thieno[3,2-d]pyrimidine scaffold is a fertile ground for the discovery of novel bioactive molecules with a wide spectrum of therapeutic potential.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][5]
-
Tubulin Polymerization Inhibition: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[7]
-
Enzyme Inhibition:
-
Protein Kinases: The scaffold can be functionalized to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation.[1]
-
D-dopachrome tautomerase (D-DT/MIF2): Inhibition of D-DT has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells.[1][8]
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): This enzyme is a target for osteoporosis treatment, and thieno[3,2-d]pyrimidinone derivatives have been identified as inhibitors.[9]
-
Sirtuins (SIRT1, SIRT2, and SIRT3): Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of these enzymes, which are involved in various cellular processes, including cancer.[10]
-
EZH2 Inhibition: Structural modifications have led to the development of EZH2 inhibitors with promising antitumor activity against lymphoma cells.[11][12]
-
-
Induction of Apoptosis: Halogenated derivatives have been shown to induce apoptosis in cancer cells, independent of the cell cycle.[1][5]
Caption: Mechanisms of anticancer activity of thieno[3,2-d]pyrimidine derivatives.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for its antimicrobial properties. Certain derivatives exhibit activity against various bacterial strains by potentially targeting bacterial enzymes.[1] Thieno[2,3-d]pyrimidinedione derivatives, in particular, have shown potent activity against multi-drug resistant Gram-positive organisms.[13]
Agrochemical Applications
Beyond pharmaceuticals, this versatile core has found applications in agrochemistry. Through structure-guided optimization, potent Protoporphyrinogen IX Oxidase (PPO) inhibitors have been developed based on the thieno[2,3-d]pyrimidine-2,4-dione structure, demonstrating excellent and broad-spectrum weed control.[1][14]
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are crucial for reliable research. Standard analytical techniques are employed for this purpose.
Typical Analytical Data:
-
¹H NMR (400MHz, DMSO-d6): δ 6.92 (d, J=5.2Hz, 1H), 8.04 (d, J=5.2Hz, 1H), 11.14 (s, 1H), 11.51 (s, 1H).[6]
-
LC-MS (m/z): 169.1 [M+H]⁺.[6]
Future Perspectives and Conclusion
This compound is a testament to the power of privileged scaffolds in chemical research. Its structural similarity to purines, coupled with its synthetic tractability, has established it as a cornerstone for the development of novel therapeutics and agrochemicals. The extensive research into its derivatives has unveiled a remarkable diversity of biological activities, from potent anticancer and antimicrobial effects to herbicidal action.
Future research will likely focus on the continued exploration of the vast chemical space accessible from this scaffold. The development of more selective and potent inhibitors for validated and novel biological targets remains a key objective. Furthermore, the application of advanced synthetic methodologies and computational modeling will undoubtedly accelerate the discovery of next-generation drug candidates and agrochemicals based on the thieno[3,2-d]pyrimidine core. For researchers in drug discovery and development, a deep understanding of this versatile molecule is not just beneficial but essential for innovating at the forefront of chemical biology.
References
- This compound - Benchchem. (URL: )
- Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed. (2014-10-06). (URL: [Link])
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. (URL: [Link])
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
- Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). (URL: [Link])
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. PubMed. (2014-11-24). (URL: [Link])
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. (URL: [Link])
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. (URL: [Link])
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. (2024-10-05). (URL: [Link])
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. (2021-12-26). (URL: [Link])
- 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione CAS#: 16233-51-5.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem - NIH. (URL: [Link])
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025-08-10). (URL: [Link])
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. (2023-07-17). (URL: [Link])
- This compound API Suppliers - Manufacturers and Distributors. PharmaCompass. (URL: [Link])
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. (URL: [Link])
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. (URL: [Link])
- (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione. PubChem. (URL: [Link])
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. (URL: [Link])
- This compound.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (URL: [Link])
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central. (URL: [Link])
- Specifications of this compound. Capot Chemical. (URL: [Link])
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. PubMed. (2021-12-01). (URL: [Link])
- Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). (2023-11-10). (URL: [Link])
- Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 16233-51-5 [sigmaaldrich.com]
- 3. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione | 16233-51-5 [chemicalbook.com]
- 7. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1H-thieno[3,2-d]pyrimidine-2,4-dione, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, spectroscopic characterization, and its burgeoning role as a versatile scaffold in medicinal chemistry, particularly in the realm of oncology.
Introduction: The Thienopyrimidine Core - A Purine Isostere of Therapeutic Importance
The this compound scaffold is a fused bicyclic heterocyclic system that has garnered considerable attention in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines makes it a compelling isostere in the design of novel bioactive molecules.[1] This structural mimicry allows it to interact with biological targets that recognize purine-based structures, leading to a diverse range of pharmacological activities.
The core of this compound is a planar structure, a feature confirmed by X-ray crystallography, with characteristic bond lengths of approximately 1.36 Å for C-S and 1.22 Å for C=O bonds.[1] This guide will explore the fundamental chemical properties, synthesis, and analytical characterization of this key heterocyclic scaffold, providing insights into its utility in modern drug discovery.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | PubChem |
| Molecular Weight | 168.18 g/mol | [1] |
| CAS Number | 16233-51-5 | [1] |
| Appearance | Off-white solid | General knowledge |
| InChI Key | QAFVXBQPQCSSLI-UHFFFAOYSA-N | [1] |
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a critical process for the subsequent development of its derivatives. A common and effective method involves the cyclization of a substituted thiophene precursor.
General Synthesis Pathway
A prevalent synthetic route to this compound involves the cyclization of 3-aminothiophene-2-carboxamide or its ester derivatives. This approach provides a reliable method for constructing the fused pyrimidine ring onto the thiophene core.
Sources
The Cornerstone of Bioactive Heterocycles: A Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1H-thieno[3,2-d]pyrimidine-2,4-dione , a pivotal heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines renders it a privileged core for designing novel therapeutics. We will delve into its synthesis, chemical reactivity, and its significant role as a precursor to a multitude of biologically active molecules, with a particular focus on its utility in developing kinase inhibitors for oncology.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to by synonyms such as thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
A comprehensive understanding of its physicochemical properties is essential for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₄N₂O₂S | |
| Molecular Weight | 168.18 g/mol | |
| CAS Number | 16233-51-5 |
Synthesis of this compound: A Robust Protocol
The synthesis of the this compound core is a critical first step for the development of its derivatives. A reliable and scalable method proceeds from the readily available methyl 3-amino-2-thiophenecarboxylate.
Experimental Protocol: Cyclization Reaction
This protocol details the cyclization of methyl 3-amino-2-thiophenecarboxylate to form the target dione.
Step 1: Reaction Setup
-
To a solution of methyl 3-amino-2-thiophenecarboxylate (1.0 eq.) in acetic acid and water, slowly add an aqueous solution of sodium cyanate (3.0 eq.) over 1 hour.
-
Stir the reaction mixture at room temperature for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Cyclization
-
Filter the reaction mixture and wash the filter cake with deionized water.
-
Transfer the resulting solid to a reactor and add a 2M aqueous solution of sodium hydroxide.
-
Stir the slurry for 2 hours to facilitate cyclization.
Step 3: Isolation and Purification
-
Confirm the formation of the product, thieno[3,2-d]pyrimidine-2,4-dione, by LCMS.
-
Cool the reaction mixture to 10 °C and adjust the pH to 5.0-6.0 by the slow addition of 3M aqueous hydrochloric acid.
-
Filter the resulting slurry and wash the solids with deionized water.
-
Dry the product in a vacuum oven at 50 °C for 24 hours to obtain this compound as an off-white solid.
Rationale Behind Experimental Choices
The choice of reagents and conditions is crucial for the success of this synthesis.
-
Sodium cyanate serves as the source of the urea fragment necessary for the formation of the pyrimidine ring.
-
The initial reaction in acetic acid and water provides a suitable protic medium for the reaction between the amine and cyanate.
-
The use of sodium hydroxide in the second step is essential for promoting the intramolecular cyclization through deprotonation and subsequent nucleophilic attack.
-
pH adjustment is critical for the precipitation of the final product from the aqueous solution.
Characterization Data
The synthesized this compound can be characterized by the following spectroscopic data:
-
LCMS (m/z): 169.1 [M+H]⁺
-
¹H NMR (400MHz, DMSO-d₆): δ 6.92 (d, J=5.2Hz, 1H), 8.04 (d, J=5.2Hz, 1H), 11.14 (s, 1H), 11.51 (s, 1H).
Chemical Reactivity and Derivatization
This compound is a versatile intermediate, primarily due to the reactivity of its dione moiety. The conversion of the dione to the corresponding dichloro derivative is a key transformation that opens up a vast chemical space for derivatization.
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The 2,4-dichloro derivative is a crucial building block for introducing diverse functional groups via nucleophilic substitution reactions.
Caption: Mechanism of CDK7 inhibition by thieno[3,2-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) and Biological Data
Extensive SAR studies have been conducted to optimize the potency and selectivity of thieno[3,2-d]pyrimidine-based inhibitors. The following table summarizes the inhibitory activity of some representative derivatives against various cancer cell lines.
| Compound ID | Modification on Thieno[3,2-d]pyrimidine Core | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | 3-position: sulfanilamide; 2-position: thione | MCF7 (Breast Cancer) | 27.83 | |
| Compound 12 | 3-position: sulfa-merazine; 2-position: thione | MCF7 (Breast Cancer) | 29.22 | |
| Compound 13 | 3-position: sulfa-dimethoxazine; 2-position: thione | MCF7 (Breast Cancer) | 22.52 | |
| Compound 14 | 3-position: sulfa-doxine; 2-position: thione | MCF7 (Breast Cancer) | 22.12 | |
| Compound l | Varies (Dimroth rearrangement product) | MDA-MB-231 (Breast Cancer) | 27.6 | |
| Doxorubicin | (Reference Drug) | MCF7 (Breast Cancer) | 30.40 | |
| Paclitaxel (PTX) | (Reference Drug) | MDA-MB-231 (Breast Cancer) | 29.3 |
Conclusion
This compound is a foundational scaffold in medicinal chemistry, offering a gateway to a diverse array of bioactive molecules. Its straightforward synthesis and versatile reactivity make it an invaluable tool for drug discovery and development. The success of its derivatives as potent kinase inhibitors, particularly against CDK7, underscores the therapeutic potential of this heterocyclic core. Further exploration of the chemical space around this scaffold is poised to yield novel therapeutic agents for a range of diseases, most notably cancer.
References
- PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.
- Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
- Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 7, e38263.
- Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1).
- Guo, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules, 25(1), 1.
Sources
Introduction: The Significance of Fused Heterocycles in Drug Discovery
An In-Depth Technical Guide to the Discovery and Application of the 1H-Thieno[3,2-d]pyrimidine-2,4-dione Scaffold
In the landscape of medicinal chemistry, fused bicyclic pyrimidines represent a class of "privileged scaffolds." Their structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA, makes them ideal candidates for interacting with a wide array of biological targets.[1][2] Among these, the thieno[3,2-d]pyrimidine core has emerged as a particularly fruitful scaffold, underpinning the development of numerous compounds with significant therapeutic potential.[3] This guide provides a detailed technical overview for researchers and drug development professionals on the discovery, synthesis, and biological importance of the foundational molecule in this class: This compound . We will explore the causal logic behind its synthesis, its role as a versatile synthetic intermediate, and the diverse therapeutic applications of its derivatives.
The Genesis of a Scaffold: Design Rationale and Discovery
The exploration of thienopyrimidines was driven by the "scaffold hopping" strategy, where a known bioactive core (like a benzene ring in a quinazolinone) is replaced with a different ring system (a thiophene) to discover novel compounds with potentially improved properties.[3] The thieno[3,2-d]pyrimidine system, in particular, was identified as an attractive isostere for purines and other fused pyrimidines, suggesting it could mimic the natural ligands of various enzymes and receptors.[1][4] The initial discovery was not focused on a single biological target but rather on creating a versatile platform for generating diverse chemical libraries to screen for a wide range of activities. The dione structure (this compound) was a logical primary target due to its stable structure and its potential for further chemical modification.
Core Synthesis: Building the this compound Nucleus
The most direct and widely adopted method for synthesizing the this compound core involves the cyclization of a substituted thiophene precursor. The choice of starting material is critical; a 3-aminothiophene-2-carboxylate derivative provides the ideal arrangement of functional groups—an amine and an ester—poised for ring closure to form the fused pyrimidine ring.[1][3]
Experimental Protocol: Synthesis of this compound (4)
This protocol is based on a common and reliable laboratory procedure.[1]
Step 1: Preparation of the Urea Intermediate
-
Dissolve the starting material, methyl-3-amino-2-thiophene carboxylate (3) (e.g., 5.00 g, 31.80 mmol), in glacial acetic acid (100 mL) in a dry flask to form a clear solution.
-
Prepare a separate aqueous solution of potassium cyanate (KOCN) (e.g., 10.31 g, 127.30 mmol) in water (80 mL).
-
Add the potassium cyanate solution dropwise to the thiophene solution over a period of 3 hours at room temperature. The slow addition is crucial to control the reaction rate and prevent side reactions. Acetic acid serves as both a solvent and a proton source to facilitate the formation of isocyanic acid (HNCO) in situ from KOCN, which then reacts with the amine.
-
Stir the resulting suspension overnight (approximately 16 hours). The reaction forms a urea intermediate which often precipitates from the solution.
Step 2: Cyclization to the Dione
-
Upon completion, the precipitate, which is the this compound (4) , is collected by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any remaining salts and acetic acid.
-
Dry the product under vacuum to yield the final compound as a stable solid.
Causality Behind Experimental Choices:
-
Methyl-3-amino-2-thiophene carboxylate (3): The ortho-positioning of the amine (-NH₂) and the ester (-COOCH₃) is essential. The amine acts as a nucleophile, and the ester contains the carbonyl carbon that will become part of the pyrimidine ring.
-
Potassium Cyanate (KOCN) in Acetic Acid: This combination generates isocyanic acid (HNCO), the one-carbon source required for the pyrimidine ring. The amine group of the thiophene attacks the HNCO to form a urea intermediate, which then undergoes intramolecular cyclization via nucleophilic attack on the ester carbonyl, followed by elimination of methanol, to yield the stable dione ring system.
From Core to Candidate: The Power of Derivatization
While the this compound core itself has been evaluated for biological activity, its primary value lies in its role as a versatile synthetic intermediate.[4] By converting the dione into a more reactive species, chemists can introduce a vast array of chemical functionalities at the C2 and C4 positions, enabling extensive Structure-Activity Relationship (SAR) studies.
Key Derivatization Step: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The conversion of the hydroxyl groups (in the tautomeric form of the dione) into chlorine atoms creates excellent leaving groups for subsequent nucleophilic substitution reactions.
Experimental Protocol:
-
Suspend the this compound in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, like N,N-dimethylaniline, which acts as a base to facilitate the reaction.
-
Reflux the mixture for several hours (e.g., 14 hours). The high temperature is necessary to drive the reaction to completion.
-
After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the 2,4-dichloro product with an organic solvent, wash, dry, and purify, typically by column chromatography.
With the highly reactive 2,4-dichloro intermediate in hand, researchers can employ a range of reactions to build a library of derivatives, including:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting the dichloro compound with various amines (primary or secondary) allows for the selective substitution of the chlorine atoms.[5]
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions with aryl or heteroaryl boronic acids can be used to introduce diverse aromatic rings, expanding the chemical space of the derivatives.[5]
Biological Significance and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, validating its status as a privileged structure in drug discovery.
| Biological Activity | Target / Mechanism | Example Cell Lines / Enzymes |
| Anticancer | Inhibition of Cyclin-Dependent Kinases (CDKs), Induction of Apoptosis | HeLa (Cervical), HT-29 (Colon), L1210 (Leukemia)[1][3][4] |
| Anticancer | Inhibition of Epidermal Growth Factor Receptor (EGFR), Aromatase (ARO) | Breast Cancer Models[4] |
| Anticancer | General Antiproliferative Activity | H460 (Lung), MKN-45 (Gastric), MDA-MB-231 (Breast)[6] |
| Enzyme Inhibition | Inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) | Osteoporosis Research[7] |
| Enzyme Inhibition | Selective inhibition of human Nucleoside Triphosphate Diphosphohydrolases (NTPDases) | h-NTPDase1, 2, 3, & 8[5] |
| Anti-infective | Antiplasmodial (Antimalarial) Activity | P. falciparum (erythrocytic stage), P. berghei (hepatic stage)[8] |
| Anti-infective | Inhibition of Helicobacter pylori | Respiratory Complex I Inhibition[9] |
The most extensively studied application is in oncology. Halogenated derivatives, particularly those with a chlorine atom at the C4-position, have shown significant antiproliferative activity.[1] These compounds often work by inducing apoptosis (programmed cell death) in cancer cells.[1][4] More advanced derivatives containing diaryl urea moieties have exhibited potent antitumor activities with IC₅₀ values in the nanomolar range against a panel of human cancer cell lines.[6]
Conclusion and Future Perspectives
The discovery of this compound was a pivotal moment in the exploration of fused heterocyclic systems for therapeutic use. Its straightforward and efficient synthesis provides access to a stable, yet highly versatile, chemical scaffold. The true power of this core lies in its role as a launchpad for the creation of vast libraries of derivatives through systematic chemical modification. The broad spectrum of biological activities, from anticancer to anti-infective, ensures that the thieno[3,2-d]pyrimidine scaffold will remain a subject of intense interest for medicinal chemists and drug discovery professionals. Future research will likely focus on optimizing the known activities, exploring new substitution patterns to target novel biological pathways, and developing these promising compounds into clinically viable therapeutic agents.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Poissele, A., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- Siddiqui, A. A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate.
- Tumey, L. N., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central.
- Semantic Scholar. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Semantic Scholar.
- Xiao, Z., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- Fayed, B., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Journal of Pharmaceutical Sciences.
- PubMed. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed.
- PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem.
- S. M., Al-Salahi, R., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central.
- Li, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed.
- Xiao, Z., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications.
- University of Groningen. (2022). Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal.
- Taylor-Teeples, M., et al. (2015). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health.
- Basavapathruni, A., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
The Thienopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thienopyrimidine scaffold, a fused heterocyclic system isosteric to purine, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the profound biological significance of the thienopyrimidine core, delving into its synthesis, multifaceted pharmacological activities, and mechanisms of action. We will explore its critical role in the development of novel therapeutics for oncology, inflammation, infectious diseases, and central nervous system disorders, supported by mechanistic insights, quantitative data, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to inspire and facilitate the discovery of next-generation thienopyrimidine-based therapeutics.
The Architectural Advantage: Understanding the Thienopyrimidine Core
The thienopyrimidine nucleus is a bicyclic aromatic system formed by the fusion of a thiophene ring with a pyrimidine ring. This fusion can occur in three distinct isomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The structural resemblance to endogenous purine bases, such as adenine and guanine, is a key determinant of its broad biological activity, allowing it to mimic these natural ligands and interact with their corresponding biological targets, particularly enzymes and receptors involved in cellular signaling.[1]
The presence of the sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring imparts a unique electronic distribution, creating opportunities for a multitude of intermolecular interactions, including hydrogen bonding, and pi-pi stacking. This inherent versatility allows for extensive chemical modifications at various positions of the scaffold, enabling the fine-tuning of physicochemical properties and biological activity.
Constructing the Core: Key Synthetic Strategies
The synthesis of the thienopyrimidine scaffold is a well-established area of organic chemistry, with several robust and versatile methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
The Gewald Reaction: A Cornerstone for Thieno[2,3-d]pyrimidines
One of the most widely employed methods for the synthesis of the thieno[2,3-d]pyrimidine core is a multi-step sequence that commences with the Gewald reaction.[2] This one-pot, multicomponent reaction efficiently constructs the foundational 2-aminothiophene ring.
Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis [3]
-
Reaction Setup: In a round-bottom flask, combine the starting ketone or aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the 2-aminothiophene product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.
Following the formation of the 2-aminothiophene, the pyrimidine ring is annulated through cyclization with a one-carbon synthon.
Experimental Protocol: Cyclization to form the Thieno[2,3-d]pyrimidine Core [4]
-
Reactant Mixture: To the synthesized 2-aminothiophene in a suitable solvent (e.g., formamide or a high-boiling point solvent like Dowtherm A), add a cyclizing agent such as formamide, formic acid, or an orthoformate.
-
Thermal Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the cyclization is monitored by TLC.
-
Isolation: After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis of Thieno[3,2-d]pyrimidines
The synthesis of the thieno[3,2-d]pyrimidine isomer often involves starting with a pre-formed thiophene ring and subsequently constructing the pyrimidine ring.
Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidinone Derivative [5]
-
Starting Material: Begin with a methyl 3-aminothiophene-2-carboxylate derivative.
-
Condensation: React the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding methyl 3-dimethylaminomethylidene-amino-thiophene-2-carboxylate intermediate.
-
Cyclization: This intermediate can then be cyclized with a primary amine in a suitable solvent under reflux conditions to yield the desired thieno[3,2-d]pyrimidinone.
Thienopyrimidines in Oncology: A Multi-pronged Attack on Cancer
The thienopyrimidine scaffold has demonstrated remarkable potential in the development of anticancer agents, primarily through the inhibition of key protein kinases that are often dysregulated in various cancers.[6]
Targeting Growth Factor Receptor Signaling: EGFR and VEGFR-2 Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[7] Several thienopyrimidine derivatives have been designed as potent dual inhibitors of both EGFR and VEGFR-2.[8]
Mechanism of Action: Dual EGFR/VEGFR-2 Inhibition
Thienopyrimidine-based inhibitors typically function as ATP-competitive inhibitors. Their planar heterocyclic core mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain. Specific substitutions on the scaffold can then form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, leading to potent and often selective inhibition. The inhibition of EGFR and VEGFR-2 signaling pathways disrupts downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and angiogenesis.[7][9]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thienopyrimidines.
Table 2: Anticancer Activity of Selected Thienopyrimidine Derivatives (PI3K Inhibitors)
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 9a | PI3Kα | HepG-2 | 12.32 | [10] |
| 9a | PI3Kα | A549 | 11.30 | [10] |
| 9a | PI3Kα | PC-3 | 14.69 | [10] |
| 9a | PI3Kα | MCF-7 | 9.80 | [10] |
| GDC-0941 (Pictilisib) | PI3K | - | - | [11] |
Combating Inflammation: Thienopyrimidines as Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Thienopyrimidine derivatives have shown significant promise as anti-inflammatory agents through the inhibition of key enzymes in the inflammatory cascade. [12][13]
Dual COX/LOX Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are two major enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. [12]Thienopyrimidine-based compounds have been developed as dual inhibitors of COX-2 and 5-LOX, offering a broader anti-inflammatory profile with potentially fewer side effects than traditional NSAIDs. [14] Experimental Protocol: In Vitro COX-2 Inhibition Assay [15]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the COX-2 enzyme, the substrate arachidonic acid, and a chromogenic reagent such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Assay Procedure: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test thienopyrimidine compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Data Acquisition: Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Table 3: Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives (COX/LOX Inhibitors)
| Compound | Target(s) | IC50 (µM) | Reference |
| 6f | COX-2 | 0.53 | [6] |
| 6g | COX-2 | 2.98 | [6] |
| 6h | COX-2 | 0.92 | [6] |
| 6o | 15-LOX | 1.17 | [6] |
| Celecoxib (Ref.) | COX-2 | - | [6] |
The Fight Against Microbes: Thienopyrimidines as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The thienopyrimidine scaffold has been explored for its potential antibacterial and antifungal activities, with some derivatives showing promising efficacy. [16][17] Mechanism of Action: Diverse Antimicrobial Targets
Thienopyrimidine derivatives exert their antimicrobial effects through various mechanisms. Some have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria. [2]Others have been found to target FtsZ, a key protein involved in bacterial cell division, leading to filamentation and cell death. [18] Table 4: Antimicrobial Activity of Selected Thienopyrimidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 75a | S. aureus (VRE) | 2-32 | [16] |
| 75a | E. aerogenes | 2-32 | [16] |
| 8iii | C. albicans | 31.25 | [18] |
| 8iii | C. parapsilosis | 62.5 | [18] |
Thienopyrimidines and the Central Nervous System: Hope for Neurodegenerative Diseases
The blood-brain barrier presents a significant challenge for drug delivery to the central nervous system (CNS). However, the favorable physicochemical properties of certain thienopyrimidine derivatives allow them to cross this barrier, making them attractive candidates for treating neurodegenerative disorders like Alzheimer's disease. [19][20]
A Multifaceted Approach to Alzheimer's Disease
The pathogenesis of Alzheimer's disease is complex, involving cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and neuroinflammation. [19]Thienopyrimidine derivatives are being investigated as multi-target agents that can address several of these pathological features simultaneously.
Mechanism of Action in Alzheimer's Disease
Certain thienopyrimidines have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [19]By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is thought to improve cognitive function. Additionally, some derivatives have been found to inhibit the aggregation of Aβ peptides, a key event in the formation of senile plaques. [21] Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [22][23][24]
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. The substrate, acetylthiocholine, is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the test thienopyrimidine compound in a 96-well plate.
-
Add the AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm over time.
-
-
Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the inhibitor.
Table 5: Bioactivity of Selected Thienopyrimidine Derivatives in CNS-related Assays
| Compound | Target/Activity | IC50 (nM) | Reference |
| 10b | Acetylcholinesterase (AChE) | 0.124 | [19] |
| 10b | Butyrylcholinesterase (BChE) | 0.379 | [19] |
| 6b | Acetylcholinesterase (AChE) | 70 | [21] |
| 6b | Butyrylcholinesterase (BChE) | 59 | [21] |
| Donepezil (Ref.) | Acetylcholinesterase (AChE) | - | [19] |
Clinical Landscape and Future Perspectives
The extensive preclinical data supporting the diverse biological activities of the thienopyrimidine core has led to the advancement of several derivatives into clinical trials. [25]Notable examples include Pictilisib (GDC-0941), a pan-PI3K inhibitor, and Olmutinib, an EGFR mutant inhibitor. While the development of some of these compounds has faced challenges, the clinical experience gained provides invaluable insights for the design of future generations of thienopyrimidine-based drugs with improved efficacy and safety profiles.
The future of thienopyrimidine research lies in the continued exploration of its vast chemical space. The application of modern drug discovery technologies, such as structure-based drug design, combinatorial chemistry, and high-throughput screening, will undoubtedly accelerate the identification of novel thienopyrimidine derivatives with enhanced potency and selectivity for a wide range of therapeutic targets. Furthermore, the development of multi-target-directed ligands based on the thienopyrimidine scaffold holds immense promise for the treatment of complex multifactorial diseases.
Conclusion
The thienopyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its structural analogy to purines, coupled with its synthetic tractability, has enabled the development of a plethora of biologically active molecules with therapeutic potential across multiple disease areas. From potent kinase inhibitors for cancer therapy to dual-acting anti-inflammatory agents and promising multi-target compounds for neurodegenerative diseases, the thienopyrimidine scaffold continues to be a rich source of innovation in drug discovery. As our understanding of the molecular basis of disease deepens, the versatility and adaptability of the thienopyrimidine core will undoubtedly continue to fuel the development of novel and effective medicines for years to come.
References
- Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews. Drug discovery, 8(8), 627–644. [Link]
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed. (2025). PubMed. [Link]
- Discovery and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed. (2008). PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. (2019). MDPI. [Link]
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC - NIH. (2021). NIH. [Link]
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (2022). PMC. [Link]
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC. (2019). PMC. [Link]
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (2023). NIH. [Link]
- Rationale design of the newly synthesized thienopyrimidines as VEGFR‐2... - ResearchGate. (2022).
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (2022). PubMed Central. [Link]
- Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC - PubMed Central. (2023). PubMed Central. [Link]
- Full article: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - Taylor & Francis Online. (2019). Taylor & Francis Online. [Link]
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. (2022). SciELO. [Link]
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. (2015). PubMed Central. [Link]
- Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed. (2023). PubMed. [Link]
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. (2023). PubMed. [Link]
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2017).
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024). MDPI. [Link]
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC - NIH. (2022). NIH. [Link]
- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies | Request PDF - ResearchGate. (2021).
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015). Journal of Applied Pharmaceutical Science. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]
- Recent updates on thienopyrimidine derivatives as anticancer agents - Scite. (2023). Scite. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Protocols. [Link]
- Design, synthesis and antimicrobial screening of some new thienopyrimidines - ACG Publications. (2021).
- Design, synthesis, and biological evaluation of thienopyrimidine and thienotriazine derivatives as multitarget anti-Alzheimer agents - PubMed. (2022). PubMed. [Link]
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. (2023).
- Design, synthesis, and biological evaluation of thienopyrimidine derivatives as multifunctional agents against Alzheimer's disease - PubMed. (2023). PubMed. [Link]
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed. (2019). PubMed. [Link]
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (2011). NIH. [Link]
- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed. (2021). PubMed. [Link]
- Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. (2022). MDPI. [Link]
- (PDF) Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines - ResearchGate. (2017).
- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. (2017).
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity - MDPI. (2022). MDPI. [Link]
- Team Uncovers Mechanism of Action for Drug Compound Against Alzheimer's. (2020). Technology Networks. [Link]
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (2022). NIH. [Link]
- Experimental and predicted pIC 50 values of thienopyrimidine derivatives. - ResearchGate. (2015).
- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC - NIH. (2021). NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, and biological evaluation of thienopyrimidine and thienotriazine derivatives as multitarget anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Team Uncovers Mechanism of Action for Drug Compound Against Alzheimer’s | Technology Networks [technologynetworks.com]
- 21. Design, synthesis, and biological evaluation of thienopyrimidine derivatives as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. japsonline.com [japsonline.com]
- 24. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery
Introduction: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring, has emerged as a structure of significant interest in medicinal chemistry. Its structural and electronic resemblance to purines, fundamental components of DNA and RNA, renders it a compelling bioisostere capable of interacting with a wide array of biological targets.[1] This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to function as competitive inhibitors for enzymes that recognize purine-based substrates, such as kinases. The thiophene ring, replacing the benzene ring of analogous structures like quinazolines, introduces unique physicochemical properties, including altered lipophilicity and metabolic stability, which can be fine-tuned to optimize drug-like characteristics.[2] The versatility of this scaffold is underscored by its presence in numerous compounds under clinical investigation, such as the PI3K inhibitor GDC-0941 and the dual PI3K/mTOR inhibitor Apitolisib (GDC-0980), highlighting its therapeutic potential, particularly in oncology.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of thieno[3,2-d]pyrimidine derivatives for researchers and drug development professionals.
Synthetic Strategies: Building the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine scaffold is a critical step in the development of novel derivatives. A common and efficient strategy involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source.[2] This approach offers a convergent synthesis, allowing for the late-stage introduction of diversity elements.
General Synthetic Workflow
A representative synthetic pathway to access 2,4-disubstituted thieno[3,2-d]pyrimidines often begins with a readily available 2-aminothiophene-3-carboxylate. This starting material undergoes a series of transformations to build the fused pyrimidine ring and introduce substituents at key positions.
Caption: A generalized synthetic route to 2,4-disubstituted thieno[3,2-d]pyrimidines.
Experimental Protocol: Synthesis of 2,4-Disubstituted Thieno[3,2-d]pyrimidines
The following protocol is a representative example for the synthesis of 2,4-disubstituted thieno[3,2-d]pyrimidine derivatives, adapted from established literature procedures.[3][4]
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one Intermediate
-
To a solution of ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, add formic acid (excess).
-
Heat the reaction mixture under microwave irradiation at 100 °C for 15 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude thieno[3,2-d]pyrimidin-4-one.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine
-
Suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl3, excess).
-
Heat the mixture at reflux for 6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothieno[3,2-d]pyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., methanol/water).
-
Add the desired amine or alcohol (1.1 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).[4]
-
Stir the reaction mixture at room temperature for 4 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the final 2,4-disubstituted thieno[3,2-d]pyrimidine derivative by column chromatography.
Biological Activities and Mechanistic Insights
Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their efficacy often stems from the inhibition of key enzymes involved in cell proliferation, survival, and signaling pathways.
Anticancer Activity
A significant body of research highlights the potent antiproliferative effects of thieno[3,2-d]pyrimidine derivatives against various human cancer cell lines.[2][5] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][6]
Table 1: Antiproliferative Activity of Representative Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 6e | HeLa (Cervical) | 0.591 (at 72h) | [2] |
| 29a | H460 (Lung) | 0.081 | [5] |
| 29a | HT-29 (Colon) | 0.058 | [5] |
| 12e | SU-DHL-6 (Lymphoma) | 0.55 | [7] |
| 36 | H460 (Lung) | 0.057 | [8] |
| B1 | H1975 (Lung, EGFR L858R/T790M) | 0.013 | [4] |
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer properties of thieno[3,2-d]pyrimidines are often attributed to their ability to inhibit specific molecular targets.
1. Kinase Inhibition: Many thieno[3,2-d]pyrimidine derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives have been shown to target CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][9] Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of CDKs.[2]
-
Phosphoinositide 3-Kinases (PI3Ks): The thieno[3,2-d]pyrimidine scaffold is a key component of several PI3K inhibitors.[8][10] For instance, piperazinone-containing derivatives have been developed as potent and selective PI3Kδ inhibitors.[10]
-
Epidermal Growth Factor Receptor (EGFR): Novel thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of mutant EGFR (L858R/T790M), a key driver in non-small cell lung cancer.[4]
Caption: Thieno[3,2-d]pyrimidines inhibit key kinases, leading to anticancer effects.
2. Tubulin Polymerization Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization.[6] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[6]
3. Sirtuin Inhibition: A novel class of potent sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered.[11] These compounds act as pan-inhibitors of SIRT1, SIRT2, and SIRT3.[11]
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies provide crucial insights for optimizing potency and selectivity.
-
Substitution at the 4-position: The introduction of various amine-containing moieties at the 4-position of the thieno[3,2-d]pyrimidine ring has been extensively explored. For instance, in a series of PI3Kδ inhibitors, piperazinone-containing substituents at the 6-position of the thieno[3,2-d]pyrimidine core demonstrated greater potency and selectivity compared to their piperazine counterparts.[10]
-
Substitution on Terminal Phenyl Rings: In diaryl urea-containing derivatives, the presence of mono-halogen groups at the 4-position of the terminal phenyl ring was found to be more active than those with double-halogen or methyl groups.[5]
-
Modifications to the Thiophene Ring: Introduction of chlorine atoms at the 6,7-positions of the thieno[3,2-d]pyrimidine moiety led to a slight decrease in activity but increased selectivity against certain cancer cell lines.[5]
Future Perspectives
The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions are likely to focus on:
-
Development of isoform-selective inhibitors: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms or other enzyme targets to minimize off-target effects and enhance the therapeutic index.
-
Exploration of novel biological targets: Expanding the scope of biological evaluation to identify new therapeutic applications beyond oncology, such as in inflammatory and infectious diseases.[12][13]
-
Application of advanced drug delivery systems: Utilizing nanotechnology and other drug delivery platforms to improve the pharmacokinetic properties and targeted delivery of thieno[3,2-d]pyrimidine-based drugs.
-
Bifunctional inhibitors: Designing molecules that can simultaneously inhibit two distinct but complementary targets, such as the dual PI3Kδ-BET inhibitors, which could offer synergistic anticancer effects.[14]
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Soud, Y. A., & Al-Qubati, M. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6599. [Link]
- Lv, K., Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5032-5036. [Link]
- Pochet, L., Wouters, J., & Pirotte, B. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(5), 3876-3896. [Link]
- El-Gamal, M. I., & Oh, C. H. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
- Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]
- Disch, J. S., Bence, N., Gertz, J. M., Jones, J. J., Ljung, J., Perry, C. A., ... & Schuller, A. (2017). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 60(22), 9206-9224. [Link]
- Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(13), 5943-5953. [Link]
- Lv, K., Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2015). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. European Journal of Medicinal Chemistry, 90, 215-227. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, R. A. (2024).
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 737-754. [Link]
- El-Gamal, M. I., & Oh, C. H. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
- Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 64(13), 9187-9204. [Link]
- Fan, M., Ma, D., Ding, K., & et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
- El-Gazzar, A. R. B. A., Hafez, H. N., & Nawwar, G. A. M. (2015). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 204-214. [Link]
- Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (2022). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. In Fused Thienopyrimidines as Versatile Pharmacophores for the Development of Cyclooxygenase‐2 Inhibitors (pp. 1-24). CRC Press. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 232-239. [Link]
- Li, Y., Wang, J., Wu, W., Wang, Y., & Liu, H. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 76, 293-303. [Link]
- Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112921. [Link]
- Hu, H., Wang, J., Li, Y., Wu, W., Wang, Y., & Liu, H. (2019). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. Bioorganic Chemistry, 92, 103239. [Link]
- Elmongy, E. I., Attallah, N. G. M., Altwaijry, N., AlKahtani, M. M., & Henidi, H. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(24), 7488. [Link]
- ResearchGate. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core.
- Matos, M. J., Vilar, S., Garcia, M. T., & Santana, L. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(11), 2656. [Link]
- Kumar, A., & Singh, P. (2022). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 125, 105869. [Link]
- Khan, I., Zaib, S., Kamal, M. S., & Iqbal, J. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
- Akhtar, A., Chaudhari, T. Y., Inam, A., & Hoda, N. (2022). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1265, 133400. [Link]
- Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Molecules, 9(9), 745-755. [Link]
- bioRxiv. (2025).
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- Semantic Scholar. (n.d.). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines.
- Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
- Furuya, S., Takeda, H., & Kawakami, K. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-3622. [Link]
- Musso, N., Crespo, B., Fall, M., Fall, F., Van-der-Plaat, C., Pradines, B., ... & Gellis, A. (2022).
- Abdel-Gawad, H., El-Gazzar, A. R. B. A., & Aly, A. S. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
- Kim, H. S., Kim, J. H., & Lee, S. K. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]
- Bhat, S., Joseph, R., & Grant, M. B. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the 1H-Thieno[3,2-d]pyrimidine-2,4-dione Purine Isostere in Drug Discovery
Introduction: The Strategic Imperative for Purine Isosteres
In the landscape of medicinal chemistry, the purine core is a cornerstone of numerous endogenous signaling molecules and, consequently, a frequent target for therapeutic intervention. However, the inherent metabolic liabilities and potential for off-target effects associated with purine analogs necessitate the exploration of bioisosteric replacements. Isosteres, molecules or groups with similar steric and electronic properties, offer a powerful strategy to modulate pharmacokinetics, enhance target selectivity, and circumvent patent limitations. The thieno[3,2-d]pyrimidine scaffold has emerged as a particularly successful purine isostere.[1] This guide focuses on the 1H-thieno[3,2-d]pyrimidine-2,4-dione core, a privileged scaffold that has yielded a multitude of biologically active compounds across diverse therapeutic areas. Its structural resemblance to the natural purine bases, combined with the unique electronic properties imparted by the fused thiophene ring, provides a versatile platform for the design of novel therapeutics.[1]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound core, from its fundamental synthesis to its diverse pharmacological applications. We will delve into the causal reasoning behind experimental designs, present validated protocols, and explore the signaling pathways modulated by this remarkable scaffold.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is typically achieved through a multi-step sequence commencing with a substituted thiophene precursor. A common and effective route involves the initial formation of a 2-amino-3-carboxamido-thiophene, which then undergoes cyclization to form the fused pyrimidine ring.
A representative synthetic approach involves the well-established Gewald reaction to construct the initial thiophene ring.[2] This is often followed by functional group manipulations to introduce the necessary components for the pyrimidine ring closure. For instance, a 2-methyl-3-aminothiophene carboxylate can undergo ring-cyclization to yield the desired thieno[3,2-d]pyrimidin-2,4-dione.[3] Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse substituents at key positions, enabling the exploration of structure-activity relationships (SAR).[3]
General synthetic workflow for this compound derivatives.
Exemplary Protocol: Synthesis of a Halogenated Thieno[3,2-d]pyrimidine Intermediate
This protocol describes a common method for the synthesis of a key chlorinated intermediate, which serves as a versatile precursor for a wide range of derivatives.
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-2,4-dione
-
A solution of 2-methyl-3-aminothiophene carboxylate is subjected to ring-cyclization to form the thieno[3,2-d]pyrimidin-2,4-dione.[3]
Step 2: Chlorination
-
The thieno[3,2-d]pyrimidin-2,4-dione is refluxed in phosphorus oxychloride (POCl₃) for 20-24 hours.[3]
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.[3]
-
The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).[3]
-
The resulting chlorinated intermediate is then crystallized from a suitable solvent, such as ethyl acetate.[3]
Step 3: Nucleophilic Substitution
-
The chlorinated intermediate can then be subjected to various nucleophilic substitution reactions to introduce a diverse array of functional groups at the C4-position, which has been shown to be crucial for biological activity in some series.[3]
Pharmacological Profile: A Scaffold of Diverse Biological Activities
The this compound core and its derivatives have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents. This versatility stems from the scaffold's ability to interact with a wide range of biological targets, often by mimicking the interactions of the endogenous purine ligands.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.
-
Kinase Inhibition: Many derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. These include Pim kinases,[4] Focal Adhesion Kinase (FAK),[5] Cyclin-Dependent Kinase 7 (CDK7),[6][7] Phosphoinositide 3-kinases (PI3K),[8][9] and the mammalian target of rapamycin (mTOR).[10] For example, certain 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives have shown potent FAK inhibition, with IC₅₀ values in the nanomolar range, and have demonstrated significant antiproliferative activity against cancer cell lines such as U-87MG, A-549, and MDA-MB-231.[5]
-
Enzyme Inhibition: Beyond kinases, these compounds have been found to inhibit other enzymes critical for cancer progression. For instance, derivatives of the isomeric thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been identified as inhibitors of d-dopachrome tautomerase (D-DT or MIF2), an enzyme implicated in cancer.[11][12]
-
Induction of Apoptosis: Halogenated thieno[3,2-d]pyrimidines have been observed to induce apoptosis in cancer cell lines, independent of cell cycle arrest.[3]
| Compound Class | Target | IC₅₀ / Kᵢ | Cell Line(s) | Reference |
| Benzothienopyrimidinones | Pim-1, Pim-2, Pim-3 | Kᵢ = 0.5-3 nM | K562, MV4-11 | [4] |
| 2,7-disubstituted-thieno[3,2-d]pyrimidines | FAK | IC₅₀ = 28.2 nM | U-87MG, A-549, MDA-MB-231 | [5] |
| Thieno[3,2-d]pyrimidine derivatives | RIPK2 | IC₅₀ = 11 nM | - | [13] |
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Potent and selective | Non-Hodgkin lymphoma cell lines | [9] |
| 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives | mTOR | Nanomolar to low micromolar IC₅₀s | MCF-7, PC-3, A549 | [10] |
Anti-inflammatory and Other Activities
The therapeutic potential of the this compound scaffold extends beyond oncology.
-
Anti-inflammatory: Derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways.[13] One such compound, HY3, exhibited an IC₅₀ of 11 nM against RIPK2 and demonstrated significant anti-inflammatory effects in an in vivo model of acute liver injury.[13]
-
Antimicrobial: Certain derivatives have shown promising antimicrobial activity, with some exhibiting selectivity against specific pathogens.[14]
-
Enzyme Inhibition in Other Diseases: The scaffold has also been explored for its ability to inhibit other enzymes, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which is a target for the treatment of osteoporosis.[15][16]
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism through which this compound derivatives exert their biological effects is through the competitive inhibition of ATP binding to the active site of protein kinases. The thienopyrimidine core acts as a hinge-binding motif, a critical interaction for potent kinase inhibition.
General mechanism of action for thieno[3,2-d]pyrimidine-based kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection methods like fluorescence polarization)
-
Test compounds (thieno[3,2-d]pyrimidine derivatives) dissolved in DMSO
-
Assay buffer (composition will be kinase-specific)
-
Kinase reaction termination solution (e.g., phosphoric acid for phosphocellulose paper-based assays)
-
Detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding the purified kinase and ATP.
-
Incubate the reaction mixture at the optimal temperature and for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate using the appropriate detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its role as a purine isostere has enabled the development of a diverse array of potent and selective inhibitors for various therapeutic targets, particularly in the realm of oncology. The synthetic tractability of this core allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds with improved pharmacological profiles.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: While kinase inhibition is a well-established mechanism, the full therapeutic potential of this scaffold may lie in its ability to modulate other, less explored biological targets.
-
Development of Covalent Inhibitors: The inherent reactivity of the thiophene ring could be exploited to design targeted covalent inhibitors, potentially leading to compounds with enhanced potency and duration of action.
-
Application in Emerging Therapeutic Areas: The diverse biological activities of thieno[3,2-d]pyrimidine derivatives suggest their potential application in other disease areas, such as neurodegenerative disorders and infectious diseases.
The continued investigation of the this compound core promises to yield novel and effective therapeutic agents for a wide range of human diseases, solidifying its status as a cornerstone of modern drug discovery.
References
- Xiao, Z., Osipyan, A., Song, S., Chen, D., Schut, R. A., van Merkerk, R., ... & Dekker, F. J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077. [Link]
- Kamal, A., Reddy, M. K., Sreekanth, K., Kumar, G. B., & Murty, U. S. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(17), 5064–5068. [Link]
- Chen, Y., Ke, R., He, Y., Jiang, L., Li, J., & Zhu, J. (2009). Discovery of 3H-benzo[4][13]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621–6636. [Link]
- Li, Y., Wang, Y., Zhang, Y., Li, Y., Chen, L., & Li, J. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
- Xiao, Z., Osipyan, A., Song, S., Chen, D., Schut, R. A., van Merkerk, R., ... & Dekker, F. J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077. [Link]
- Lin, Y. L., Chen, C. L., Huang, C. H., & Chen, Y. L. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(15), 2786. [Link]
- Eissa, I. H., Al-Salahi, R., Kaed, E. A., & El-Khrisy, E. A. M. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
- Abdel-Ghaffar, A. R., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735–1757. [Link]
- Kim, B. K., Choi, J. W., Lee, H. W., & Rew, Y. H. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617–3622. [Link]
- Zhao, Z., Wang, L., Wu, Y., Liu, Y., Zhang, Y., & Zhao, J. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry, 188, 112024. [Link]
- Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487–4509. [Link]
- Camps, M., et al. (2007). Thieno [3, 2-d] pyrimidine derivative useful as pi3k inhibitor.
- Kandeel, M. M., Kamal, A. M., & Abdeen, M. A. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Molecules, 16(12), 10185–10198. [Link]
- Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487–4509. [Link]
- Zhang, Y., Wang, Y., Li, Y., Li, Y., & Chen, L. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(34), 15635–15646. [Link]
- Wang, H., Wang, Y., Zhang, Y., Li, Y., & Chen, L. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]
- Nagaraju, B., Rajeswari, M., Vedasree, N., & Maddila, S. (2023). Design, Synthesis, and Molecular Docking Studies of Integrated Benzylidenethiazolidine-2,4-Dione and Thieno[2,3-d]pyrimidine-6-Carboxylate Derivatives as Potent Antidiabetic agents.
- Wang, Y., Zhang, Y., Li, Y., Chen, L., & Li, J. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]
- Xiao, Z., Osipyan, A., Song, S., Chen, D., Schut, R. A., van Merkerk, R., ... & Dekker, F. J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077. [Link]
- Park, S. H., & Kim, J. H. (2020). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][13]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2020(4), M1164. [Link]
- Wang, C., Liu, Y., Li, Y., Yang, C., & Li, Y. (2021). Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(47), 14115–14125. [Link]
- Chattopadhyay, S., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
- Guo, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1-10. [Link]
- Guo, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Fan, M., Ding, K., Ma, D., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
- Wang, Y., Zhang, Y., Li, Y., & Chen, L. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic & Medicinal Chemistry, 77, 117123. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2007129161A2 - Thieno [3, 2-d] pyrimidine derivative useful as pi3k inhibitor - Google Patents [patents.google.com]
- 9. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1H-thieno[3,2-d]pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The heterocyclic scaffold, 1H-thieno[3,2-d]pyrimidine-2,4-dione, serves as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to purines makes it a privileged isostere in the design of novel bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the rational design of new chemical entities. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established synthetic protocols and expert interpretation.
Molecular Structure and Isomeric Considerations
This compound is a fused bicyclic heterocycle with the chemical formula C₆H₄N₂O₂S and a molecular weight of 168.18 g/mol .[2] It is crucial to distinguish this isomer from its thieno[2,3-d] and thieno[3,4-d] counterparts, as the annulation of the thiophene and pyrimidine rings significantly influences the electronic distribution and, consequently, the spectroscopic properties. The thieno[3,2-d] fusion imparts a unique electronic architecture that is reflected in its characteristic spectral data.
Synthesis and Sample Preparation: A Foundation of Trust
The reliable spectroscopic characterization of any compound begins with its synthesis and purification. This compound is most commonly synthesized via the cyclization of a 3-aminothiophene-2-carboxylate derivative. This approach ensures a high degree of regioselectivity, leading to the desired thieno[3,2-d] isomer.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the successful synthesis of the target compound is confirmed by the subsequent spectroscopic analysis.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 3-aminothiophene-2-carboxylate in a suitable solvent such as ethanol.
-
Add an excess of urea to the suspension.
Step 2: Cyclization
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for using reflux is to provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Step 3: Isolation and Purification
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water, to yield pure this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the two protons on the thiophene ring and the two N-H protons of the pyrimidine-2,4-dione moiety.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | Singlet | - | H-3 (N-H) |
| ~11.1 | Singlet | - | H-1 (N-H) |
| ~8.0 | Doublet | 5.2 | H-6 |
| ~6.9 | Doublet | 5.2 | H-7 |
Note: The chemical shifts of the N-H protons can be broad and their positions may vary depending on the solvent and concentration.
Interpretation:
-
The two singlets at approximately 11.5 and 11.1 ppm are characteristic of the acidic N-H protons of the uracil-like pyrimidine-2,4-dione ring. Their downfield chemical shift is due to the deshielding effect of the adjacent carbonyl groups and their involvement in hydrogen bonding.
-
The two doublets in the aromatic region correspond to the two vicinal protons on the thiophene ring. The observed coupling constant of 5.2 Hz is typical for cis-coupling between protons on a thiophene ring. The downfield shift of H-6 compared to H-7 is attributed to the anisotropic effect of the adjacent pyrimidine ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the lack of directly published experimental data for the title compound, the following are predicted chemical shifts based on known data for similar thienopyrimidine structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 (C=O) |
| ~151 | C-2 (C=O) |
| ~145 | C-7a |
| ~131 | C-6 |
| ~118 | C-4a |
| ~115 | C-7 |
Interpretation:
-
The signals for the two carbonyl carbons (C-2 and C-4) are expected to appear at the most downfield positions due to the strong deshielding effect of the oxygen atoms.
-
The quaternary carbons of the fused ring system (C-7a and C-4a) will also be in the downfield region.
-
The two methine carbons of the thiophene ring (C-6 and C-7) will appear at higher field strengths compared to the other ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the N-H and C=O groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad, Strong | N-H stretching vibrations |
| ~1710 | Strong | C=O stretching (asymmetric) |
| ~1650 | Strong | C=O stretching (symmetric) |
| ~1600 | Medium | C=C and C=N stretching vibrations |
| ~1450 | Medium | C-N stretching vibrations |
| ~750 | Medium | C-S stretching vibrations |
Interpretation:
-
The broad and strong absorption in the 3200-3000 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the pyrimidine-2,4-dione ring, likely broadened due to hydrogen bonding in the solid state.
-
The two strong absorption bands at approximately 1710 cm⁻¹ and 1650 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the two carbonyl groups, a hallmark of the uracil-like structure.
-
The absorptions in the fingerprint region, including C=C, C=N, and C-S stretching vibrations, provide further confirmation of the fused heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z 168
Fragmentation Pathway Analysis: The fragmentation of this compound under EI conditions is expected to proceed through characteristic pathways involving the loss of small, stable molecules.
Caption: Proposed mass spectral fragmentation of this compound.
Interpretation:
-
The molecular ion peak at m/z 168 confirms the molecular weight of the compound.
-
A common fragmentation pathway for uracil-like structures is the retro-Diels-Alder reaction, leading to the loss of isocyanic acid (HNCO), which would result in a fragment ion at m/z 125.
-
Another likely fragmentation is the loss of a carbon monoxide (CO) molecule from one of the carbonyl groups, giving rise to a fragment at m/z 140. Further fragmentation of these initial product ions would lead to a complex pattern in the lower mass region of the spectrum.
Conclusion: A Versatile Scaffold with a Clear Spectroscopic Identity
The spectroscopic data presented in this guide provide a comprehensive and reliable framework for the identification and characterization of this compound. The distinct signals in the ¹H NMR spectrum, the characteristic stretching frequencies in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively form a unique spectroscopic fingerprint for this important heterocyclic scaffold. For researchers in drug discovery and development, a solid understanding of this data is not merely academic; it is a critical component of the quality control process and a foundational element for the successful advancement of new therapeutic agents based on the thienopyrimidine core.
References
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. [Link]
- Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. University of Thi-Qar. [Link]
- dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Prolifer
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
- Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Royal Society of Chemistry. [Link]
- ChemInform Abstract: SYNTHESIS AND SPECTROSCOPIC STUDIES OF THE PYRIMIDINE-2(1H)
- Specifications of this compound. Capot Chemical. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H-thieno[3,2-d]pyrimidine-2,4-dione physical and chemical properties
An In-Depth Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione: Properties, Synthesis, and Applications
Introduction: The Versatile Thienopyrimidine Scaffold
The this compound core is a fused bicyclic heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structural architecture, featuring a thiophene ring fused to a pyrimidine-2,4-dione, bears a close resemblance to naturally occurring purines. This purine-like structure makes it a privileged scaffold and an attractive isostere in the design of novel bioactive molecules, allowing it to interact with biological targets that typically bind purine-based ligands.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, and its expanding role as a versatile pharmacophore in modern drug discovery and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in research and development, influencing factors such as solubility, formulation, and reaction kinetics.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 16233-51-5 | [1][3][5] |
| Molecular Formula | C₆H₄N₂O₂S | [3][5] |
| Molecular Weight | 168.17 g/mol | [5] |
| Appearance | Off-white solid | [6] |
| Melting Point | 102.9°C | [7] |
| XLogP3 | 0.5 | [3] |
| Purity | ≥98% (by HPLC) | [5] |
Chemical Profile and Reactivity
The chemical behavior of this compound is defined by its bicyclic, heteroaromatic structure. The dione moiety allows for tautomerization to a diol form (thieno[3,2-d]pyrimidine-2,4-diol), although it predominantly exists in the dione state.[3]
Key Synthetic Intermediate
A primary value of this scaffold lies in its function as a key synthetic intermediate.[1] The carbonyl groups of the pyrimidine ring are susceptible to transformation, most notably through chlorination. This reaction converts the dione into 2,4-dichlorothieno[3,2-d]pyrimidine, a highly versatile precursor for further chemical modification.
Causality of Experimental Choice: The conversion to the dichloro derivative is a critical step because it transforms the relatively inert carbonyl carbons into reactive sites for nucleophilic aromatic substitution (SNAr) reactions.[8][9] The chlorine atoms act as excellent leaving groups, allowing for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, azides) at the C2 and C4 positions. This strategic functionalization is the cornerstone of generating diverse chemical libraries for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds in drug discovery programs.[1][8]
Synthetic Protocol: From Amine to Dione
The synthesis of this compound is typically achieved through a cyclocondensation reaction starting from a 3-aminothiophene-2-carboxylate derivative.
Step-by-Step Methodology: [6][8]
-
Dissolution: Methyl 3-amino-2-thiophenecarboxylate is dissolved in a mixture of acetic acid and water.
-
Urea Formation: An aqueous solution of potassium cyanate is added dropwise to the solution. This in-situ formation of isocyanic acid reacts with the amino group of the thiophene ester to form a urea intermediate.
-
Cyclization: The reaction mixture is stirred, typically overnight at room temperature. The acidic conditions promote intramolecular cyclization, where the newly formed urea nitrogen attacks the ester carbonyl, leading to the formation of the pyrimidine ring and elimination of methanol.
-
Isolation: The resulting solid product, this compound, is isolated by filtration.
-
Purification: The collected solid is washed with deionized water and dried under vacuum to yield the final product as an off-white solid.[6]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum (in DMSO-d₆) is characterized by distinct signals corresponding to the thiophene ring protons and the N-H protons of the pyrimidine ring. A typical spectrum shows two doublets for the thiophene protons around δ 6.92 (d, J=5.2Hz, 1H) and 8.04 (d, J=5.2Hz, 1H), and two broad singlets for the amide protons at approximately δ 11.14 (s, 1H) and 11.51 (s, 1H).[6]
-
Mass Spectrometry: LCMS analysis confirms the molecular weight, typically showing the protonated molecular ion [M+H]⁺ at m/z 169.1.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amide groups and strong C=O stretching vibrations from the dione functionality.
Biological Activity and Therapeutic Potential
The this compound scaffold is a recognized pharmacophore with a broad spectrum of biological activities, particularly in oncology.[1] Its structural similarity to purines allows it to function as an antagonist or inhibitor of enzymes that process purine-based substrates.[2]
Anticancer Applications
Derivatives of this core structure have demonstrated significant antiproliferative activity against a range of cancer cell lines.[8] The mechanism of action often involves the inhibition of key cellular signaling components.
-
Kinase Inhibition: Many thienopyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[1][8] For example, this scaffold has been optimized to develop potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Epidermal Growth Factor Receptor (EGFR).[1][10]
-
Tubulin Polymerization Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization.[11] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis.[11]
-
Sirtuin Inhibition: The thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified as a novel class of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are key enzymes involved in cellular metabolism and aging.[12]
-
Induction of Apoptosis: Halogenated derivatives have been shown to induce apoptosis in cancer cells, such as mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa), independent of the cell cycle.[1][8]
Caption: Inhibition of MIF2 by a thienopyrimidine derivative deactivates the MAPK pathway.[13]
Agrochemical Applications
Beyond oncology, this chemical scaffold has proven valuable in the development of herbicides. Through structure-guided optimization, researchers have developed potent Protoporphyrinogen IX Oxidase (PPO) inhibitors based on the thieno[2,3-d]pyrimidine-2,4-dione structure, which exhibit excellent and wide-spectrum weed control.[1]
Conclusion
This compound is a foundational scaffold with significant and diverse applications in scientific research. Its robust physicochemical properties, straightforward synthesis, and, most importantly, its chemical versatility make it an invaluable starting point for the development of novel therapeutic agents and agrochemicals. The ability to readily functionalize the core structure allows for systematic exploration of chemical space, leading to the discovery of potent and selective inhibitors for a wide array of biological targets. As research continues, the thienopyrimidine core is poised to remain a cornerstone of innovation in medicinal and chemical science.
References
- This compound. Benchchem.
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem - NIH.
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
- 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione Chemical Properties. ChemicalBook.
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
- Specifications of this compound. Capot Chemical.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- This compound API Suppliers. Manufacturers and Distributors.
- This compound. MySkinRecipes.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. capotchem.com [capotchem.com]
- 6. 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione CAS#: 16233-51-5 [amp.chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safe Handling and Application of 1H-thieno[3,2-d]pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1H-thieno[3,2-d]pyrimidine-2,4-dione, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a structural analog of purines, this thienopyrimidine scaffold has garnered considerable attention for its diverse biological activities, serving as a foundational structure for the development of novel therapeutics.[1][2] This document will delve into the critical aspects of its safe handling, chemical properties, synthesis, and its burgeoning role in the landscape of modern pharmacology.
Compound Profile and Significance
This compound (CAS No: 16233-51-5) is a fused bicyclic molecule that is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a valuable starting point for the design of enzyme inhibitors and other bioactive agents.[1][3] The core structure is a key intermediate in the synthesis of more complex molecules, including potent inhibitors of kinases, which are crucial regulators of cell signaling pathways.[1] Its derivatives have demonstrated significant promise in oncology, with halogenated versions showing antiproliferative activity against various cancer cell lines and the ability to induce apoptosis.[1][4]
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | |
| Molecular Weight | 168.17 g/mol | |
| CAS Number | 16233-51-5 | |
| Appearance | Off-white to white crystalline powder | General observation |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in common organic solvents | General knowledge |
Prudent Practices for Safe Handling and Storage
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation.[5][6] Therefore, a stringent PPE protocol is essential.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is advisable to use double gloves, especially when handling larger quantities or for prolonged periods. Gloves should be inspected for integrity before use and changed regularly.
-
Skin and Body Protection: A laboratory coat with long sleeves is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.
Spill Management and Waste Disposal
In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE.
-
Spill Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material, and collect the absorbed material into a sealed container.
-
Waste Disposal: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.[9] Disposal should be conducted through a licensed hazardous waste disposal company, typically via incineration.[9] Do not dispose of this compound down the drain or in regular trash.
Synthesis and Reactivity
The synthesis of the this compound core is a critical step in the development of its derivatives. Several synthetic routes have been reported, often starting from a substituted thiophene precursor.
General Synthesis Protocol
A common method involves the cyclization of a 3-aminothiophene-2-carboxylate derivative. The following is a generalized protocol based on reported syntheses:
-
Starting Material: Methyl 3-amino-2-thiophenecarboxylate.
-
Reaction: The starting material is dissolved in a suitable solvent system, such as acetic acid and water.
-
Cyclizing Agent: An aqueous solution of a cyanate, such as potassium cyanate, is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., overnight) to allow for the cyclization to complete.
-
Workup: The resulting solid product, this compound, is collected by filtration, washed with water, and dried.
Reactivity and Derivatization
The this compound core is a versatile intermediate for further chemical modifications. A key reaction is its conversion to 2,4-dichlorothieno[3,2-d]pyrimidine, which serves as a precursor for a wide range of derivatives through nucleophilic substitution reactions.[1] This allows for the introduction of various functional groups at the 2 and 4 positions, enabling extensive structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The thienopyrimidine scaffold is a cornerstone in the development of targeted therapies due to its ability to mimic purine bases and interact with key enzymes in various disease pathways.
Anticancer and Anti-inflammatory Activity
Derivatives of this compound have shown significant potential as anticancer agents. They have been investigated as inhibitors of several key targets in oncology:
-
Kinase Inhibition: The scaffold is used to design inhibitors of protein kinases, which are often dysregulated in cancer.[1] For instance, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR).[1]
-
STAT3 Inhibition: Certain thienopyrimidine derivatives have been shown to inhibit the STAT3 signaling pathway, which is implicated in inflammation and cancer.[10]
-
Induction of Apoptosis: Halogenated derivatives of the core structure have been found to induce apoptosis in cancer cells.[1][4]
Antimicrobial and Other Applications
The versatility of the thienopyrimidine scaffold extends beyond oncology. It has been explored for its potential in treating infectious diseases.[2] Furthermore, derivatives have been investigated as inhibitors of protoporphyrinogen IX oxidase (PPO), indicating potential applications as herbicides.[1]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the field of drug discovery. Its versatile chemistry and diverse biological activities make it a valuable scaffold for the development of novel therapeutics. Adherence to stringent safety protocols is paramount when handling this and other heterocyclic compounds. This guide provides a framework for its safe handling, synthesis, and application, empowering researchers to explore its full potential while maintaining a safe laboratory environment.
References
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (URL: [Link])
- Synthesis of Thienopyrimidine Derivatives as Inhibitors of ST
- Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest. (URL: [Link])
- Selected thienopyrimidines derivatives as biological active compounds.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- This compound - MySkinRecipes. (URL: [Link])
- Thieno[3,2-d]pyrimidine-4-carbonitrile Safety D
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH. (URL: [Link])
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (URL: [Link])
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (URL: [Link])
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)
- Safety Data Sheet 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione - metasci. (URL: [Link])
- Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. (URL: [Link])
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (URL: [Link])
- Specifications of this compound - Capot Chemical. (URL: [Link])
- This compound. (URL: [Link])
- Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells - RSC Publishing. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement of a Privileged Scaffold: A Technical Guide to Commercial Suppliers of 1H-thieno[3,2-d]pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-thieno[3,2-d]pyrimidine-2,4-dione, a fused bicyclic heterocyclic compound, has emerged as a cornerstone in medicinal and agrochemical research. Its structural resemblance to purines renders it an attractive isostere in the design of novel bioactive molecules, leading to its designation as a "privileged scaffold".[1] This guide provides an in-depth analysis of the commercial landscape for this critical research chemical, offering a technical overview of its significance, a comparative analysis of commercial suppliers, and practical guidance for its procurement and quality assessment.
The Scientific Imperative: Why this compound Matters
The thieno[3,2-d]pyrimidine core is a versatile building block with a broad spectrum of demonstrated biological activities. Its derivatives have shown significant potential across multiple therapeutic areas, underscoring the importance of a reliable supply of the foundational molecule, this compound.
A Scaffold for Innovation in Oncology
In the realm of anticancer research, the thieno[3,2-d]pyrimidine-2,4-dione scaffold is a recognized pharmacophore.[1] Halogenated derivatives of this compound have exhibited potent antiproliferative activity against various cancer cell lines, including mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa).[1] Furthermore, research has demonstrated the ability of these derivatives to induce apoptosis, a critical mechanism in cancer therapy.[1] The scaffold has been instrumental in developing inhibitors for key oncological targets such as the Epidermal Growth Factor Receptor (EGFR) and aromatase (ARO), both of which are implicated in the progression of breast cancer.[1] More recent studies have shown that derivatives can suppress the proliferation of non-small cell lung cancer (NSCLC) cells by inhibiting D-dopachrome tautomerase (D-DT) activity.[1][2]
Broadening Therapeutic Horizons
Beyond oncology, the thieno[3,2-d]pyrimidine scaffold has been explored for a range of other therapeutic applications. Its derivatives are known to possess anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This versatility stems from the core's ability to serve as a bioisostere of quinazolines and nucleobases, allowing for the design of molecules that can interact with a wide array of biological targets.[4][5]
Applications in Agrochemicals
The utility of the thieno[2,3-d]pyrimidine-2,4-dione core, a close isomer, extends into the field of agrochemicals. Through structure-guided optimization, researchers have developed potent inhibitors of Protoporphyrinogen IX Oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to the discovery of herbicides with a broad spectrum of weed control.[1][6] This highlights the adaptability of the core structure for diverse applications beyond pharmaceuticals.
Commercial Suppliers: A Comparative Analysis
The procurement of this compound (CAS No: 16233-51-5) is a critical first step for any research program utilizing this scaffold.[3][7] The following table provides a summary of prominent commercial suppliers. It is important to note that while many suppliers list the compound, availability and lead times can vary.
| Supplier | Product Number/Name | Purity | Available Quantities | Notes |
| Benchchem | B116816 | Not explicitly stated | Research quantities | For research use only. Not for human or veterinary use.[1] |
| Glixx Laboratories Inc. | This compound | High-purity for pharmaceutical use | Inquire for details | Specializes in drug-like molecules and offers CRO services.[3] |
| Capot Chemical | 19392 | ≥ 98% (Min, HPLC) | Inquire for details | Provides specifications for moisture content (≤ 0.5%).[7] |
| Acros Pharmatech | This compound | Inquire for details | Inquire for details | Listed as a supplier.[8] |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6FEFBC | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | Keep in dark place, inert atmosphere, room temperature. |
| Chem-Impex | Thieno[3,2-d]pyrimidin-4(1H)-one | ≥ 98% (HPLC) | Inquire for details | Note: This is a related but different compound (CAS 16234-10-9).[9] |
| TCI America (via Fisher Scientific) | Thieno[3,2-d]pyrimidin-4(1H)-one | 98.0+% | Inquire for details | Note: This is a related but different compound (CAS 16234-10-9).[10] |
Technical Specifications and Quality Control
For researchers in drug development, the purity and characterization of the starting material are paramount. When procuring this compound, it is crucial to obtain and scrutinize the Certificate of Analysis (CoA).
Key Analytical Parameters
A comprehensive CoA should include the following:
-
Identity Confirmation: Verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. A purity of ≥98% is generally recommended for screening and early-stage drug discovery.
-
Residual Solvents: Gas Chromatography (GC) is used to identify and quantify any residual solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
Physical Appearance: Should be a white to off-white solid.[9]
Synthesis and Potential Impurities
Understanding the synthetic route to this compound can provide insights into potential impurities. While specific proprietary methods may vary between suppliers, common synthetic strategies often involve the cyclization of substituted thiophene precursors.[2][5][11]
Figure 1. A generalized synthetic workflow for this compound.
Potential impurities could include unreacted starting materials, byproducts from incomplete cyclization, or reagents used in the synthesis. It is advisable to discuss the synthetic route with the supplier if there are concerns about specific impurities that could interfere with downstream applications.
Experimental Workflow: From Procurement to Application
The following diagram outlines a typical workflow for a researcher utilizing this compound in a drug discovery program.
Figure 2. A representative experimental workflow for drug discovery utilizing this compound.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical research. Its commercial availability from a number of suppliers facilitates its use in a wide range of applications. Researchers should prioritize sourcing high-purity material and conduct thorough quality control to ensure the reliability and reproducibility of their experimental results. A careful review of supplier specifications and a clear understanding of the compound's chemical properties are essential for the successful integration of this privileged scaffold into innovative research programs.
References
- This compound API Suppliers - Manufacturers and Distributors. [Link]
- Specifications of this compound - Capot Chemical. [Link]
- This compound - Acros Pharm
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. [Link]
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. [Link]
- Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimiz
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. [Link]
- Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. This compound [acrospharma.co.kr]
- 9. chemimpex.com [chemimpex.com]
- 10. Thieno[3,2-d]pyrimidin-4(1H)-one 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione: A Detailed Protocol for Researchers
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The 1H-thieno[3,2-d]pyrimidine-2,4-dione core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. As a bioisostere of purines, this bicyclic system is a foundational component in the design of a diverse array of therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and potent anticancer properties. The inherent drug-like properties of the thieno[3,2-d]pyrimidine nucleus make it a cornerstone for the development of novel therapeutics, driving the need for robust and well-documented synthetic protocols.
This application note provides a comprehensive and technically detailed guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering a self-validating system with in-depth explanations of the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with the well-established Gewald reaction to construct the key intermediate, methyl 3-aminothiophene-2-carboxylate. This is followed by a cyclization reaction with urea to furnish the target dione. This strategy is advantageous due to the commercial availability of the starting materials, the reliability of the Gewald reaction, and the straightforward nature of the subsequent cyclization.
Figure 2: Simplified mechanism of the Gewald Reaction.
Experimental Protocol for Methyl 3-aminothiophene-2-carboxylate
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Methyl cyanoacetate | 99.09 g/mol | 9.91 g | 0.1 |
| Elemental Sulfur | 32.06 g/mol | 3.21 g | 0.1 |
| Glycolaldehyde dimer | 120.10 g/mol | 6.01 g | 0.05 |
| Morpholine | 87.12 g/mol | 8.71 g | 0.1 |
| Methanol | 32.04 g/mol | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (50 mL), methyl cyanoacetate (9.91 g, 0.1 mol), glycolaldehyde dimer (6.01 g, 0.05 mol), and elemental sulfur (3.21 g, 0.1 mol).
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (8.71 g, 0.1 mol) to the suspension. The addition is exothermic, and the reaction mixture may warm up.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold methanol (2 x 20 mL).
-
The crude product can be further purified by recrystallization from methanol to yield methyl 3-aminothiophene-2-carboxylate as a crystalline solid.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methanol is flammable and toxic. Morpholine is corrosive. Handle elemental sulfur with care to avoid dust inhalation.
Part 2: Cyclization to this compound
The final step in the synthesis is the cyclization of the aminothiophene intermediate with urea. This reaction proceeds at high temperature and results in the formation of the desired pyrimidinedione ring.
Reaction Mechanism of Cyclization
The cyclization is believed to proceed through an initial nucleophilic attack of the amino group of the thiophene on one of the carbonyl carbons of urea, with the elimination of ammonia. This forms a ureido intermediate. Subsequent intramolecular cyclization occurs through the attack of the newly formed urea nitrogen onto the ester carbonyl group, followed by the elimination of methanol, to yield the stable this compound.
Figure 3: Proposed mechanism for the cyclization reaction.
Experimental Protocol for this compound
| Reagent | Molecular Weight | Quantity | Moles |
| Methyl 3-aminothiophene-2-carboxylate | 157.19 g/mol | 15.72 g | 0.1 |
| Urea | 60.06 g/mol | 12.01 g | 0.2 |
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix methyl 3-aminothiophene-2-carboxylate (15.72 g, 0.1 mol) and urea (12.01 g, 0.2 mol).
-
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and ammonia will be evolved.
-
Maintain the reaction at this temperature for 3 hours, with occasional stirring.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Triturate the crude solid with hot water to remove any unreacted urea and other water-soluble impurities.
-
Collect the solid by vacuum filtration and wash with water, followed by a small amount of cold ethanol.
-
The product can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid to afford this compound as a solid. [1] Safety Precautions: The reaction should be performed in a well-ventilated fume hood due to the evolution of ammonia gas. High temperatures are involved, so appropriate care should be taken. Wear appropriate PPE.
Product Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₄N₂O₂S |
| Molecular Weight | 168.18 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.5 (br s, 1H, NH), 11.2 (br s, 1H, NH), 7.25 (d, J=5.2 Hz, 1H), 6.95 (d, J=5.2 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5, 150.8, 148.2, 125.1, 118.9, 115.6 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry. By following the outlined two-step procedure, researchers can efficiently produce this key intermediate for further elaboration and drug discovery efforts. The inclusion of mechanistic insights and validation data aims to empower scientists with a comprehensive understanding of the synthesis, ensuring successful and reproducible outcomes.
References
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health.
- Gewald reaction. Wikipedia.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
- New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. ScienceDirect.
- Synthesis of One Novel Thieno[2,3-D]Pyrimidine Derivative Bearing a Sulfonylurea Moiety. Scientific.net.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem.
Sources
Application Note: A Practical Guide to the Synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione from 2-Aminothiophene Precursors
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed guide for the synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and its demonstrated potential in oncology and enzyme inhibition.[1][2] This document outlines two robust and accessible synthetic protocols starting from readily available 2-aminothiophene-3-carboxylate derivatives. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, detailed step-by-step instructions, and expected characterization data. The aim is to equip researchers with the practical knowledge to confidently synthesize and characterize this valuable molecular core for applications in drug discovery and development.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Its structural analogy to endogenous purine nucleobases allows it to interact with a wide range of biological targets, including protein kinases, which are pivotal in cell signaling pathways.[2] Dysregulation of these pathways is a hallmark of cancer, making thieno[3,2-d]pyrimidine derivatives promising candidates for the development of novel anticancer agents.[2][3] Indeed, various substituted thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative activity against human cancer cell lines.[2] Beyond oncology, this scaffold has been explored for its potential as an inhibitor of enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), highlighting its therapeutic potential in other areas like osteoporosis.[4]
The synthesis of the parent this compound serves as a crucial starting point for the development of diverse libraries of bioactive compounds. This guide focuses on providing clear, replicable protocols for its synthesis from 2-aminothiophene precursors, which can be efficiently prepared via the well-established Gewald reaction.[5][6][7][8][9]
Synthetic Pathways Overview
The overall synthetic strategy involves a two-stage process. First, the synthesis of a suitable 2-aminothiophene-3-carboxylate starting material. Second, the formation of a urea or ureido intermediate followed by an intramolecular cyclization to construct the pyrimidine-2,4-dione ring.
Diagram 1: General workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Aminothiophene-3-carboxylate via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.
Mechanism of the Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the activated double bond and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[9]
Diagram 2: Simplified mechanism of the Gewald reaction.
Protocol: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol provides an example for the synthesis of a simple 2-aminothiophene precursor.
Materials:
-
Butan-2-one
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butan-2-one (1 eq.), methyl cyanoacetate (1 eq.), and elemental sulfur (1.1 eq.) in methanol.
-
Add morpholine (0.5 eq.) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Stage 2: Synthesis of this compound
Two effective methods for the construction of the pyrimidine-2,4-dione ring from a 2-aminothiophene-3-carboxylate are presented below.
Method A: Reaction with Potassium Cyanate
This method involves the in-situ formation of an isocyanate from potassium cyanate, which then reacts with the aminothiophene to form a urea intermediate, followed by acid-catalyzed cyclization.
In the presence of acetic acid, potassium cyanate is protonated to form isocyanic acid (HNCO). The nucleophilic 2-amino group of the thiophene attacks the electrophilic carbon of isocyanic acid to form a 2-ureidothiophene-3-carboxylate intermediate. Subsequent acid-catalyzed intramolecular cyclization occurs via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by the elimination of methanol, to yield the final product.
Diagram 3: Proposed mechanism for the potassium cyanate method.
Materials:
-
Methyl 2-aminothiophene-3-carboxylate (or a substituted analog)
-
Potassium cyanate (KOCN)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 2-aminothiophene-3-carboxylate (1 eq.) in glacial acetic acid in a round-bottom flask.
-
Add a solution of potassium cyanate (1.5 eq.) in water dropwise to the stirred thiophene solution.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure product.
Method B: High-Temperature Condensation with Urea
This is a direct and solvent-free method that relies on the thermal condensation of the aminothiophene with urea.
At high temperatures, urea can decompose to generate isocyanic acid and ammonia. The in-situ generated isocyanic acid then reacts with the 2-aminothiophene as described in Method A. The high temperature facilitates both the formation of the urea intermediate and the subsequent intramolecular cyclization with the elimination of methanol and ammonia.
Materials:
-
Methyl 2-aminothiophene-3-carboxylate (or a substituted analog)
-
Urea
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid
-
High-temperature reaction vessel (e.g., a thick-walled flask) with a stirrer and temperature control.
Procedure:
-
In a suitable reaction vessel, thoroughly mix methyl 2-aminothiophene-3-carboxylate (1 eq.) and urea (3-5 eq.).
-
Heat the mixture with stirring to 180 °C.[3] The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-4 hours. Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC.
-
After completion, cool the reaction mixture to below 100 °C.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mass to neutralize any acidic byproducts and dissolve unreacted urea.
-
Filter the solid product and wash it with water.
-
Suspend the crude product in water and acidify with dilute hydrochloric acid to precipitate any product that may have dissolved as a salt.
-
Filter the final product, wash with water until the filtrate is neutral, and dry under vacuum. Recrystallization may be performed if necessary.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 1: Comparison of Synthetic Protocols
| Parameter | Method A (Potassium Cyanate) | Method B (Urea) |
| Primary Reagent | Potassium Cyanate | Urea |
| Solvent | Acetic Acid | None (Neat) |
| Temperature | 80-90 °C | 180 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Precipitation in water | Neutralization and filtration |
| Reported Yield | ~71% for similar substrates | Moderate to Good |
| Advantages | Milder conditions | Solvent-free, high atom economy |
| Disadvantages | Use of corrosive acetic acid | High temperature required |
Expected Characterization Data for this compound (C₆H₄N₂O₂S)
-
Molecular Weight: 168.18 g/mol [10]
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the two thiophene protons and the two NH protons of the pyrimidine ring. The thiophene protons should appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The NH protons will appear as broad singlets at a lower field (typically δ 11.0-12.5 ppm), and their signals will disappear upon D₂O exchange.[11][12]
-
¹³C NMR (DMSO-d₆): Expected signals for the two carbonyl carbons (δ 150-165 ppm), and four carbons of the thieno-fused system.
-
Infrared (IR) (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), and strong C=O stretching for the two carbonyl groups (around 1650-1720 cm⁻¹).[12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Conclusion
This application note provides two reliable and well-documented protocols for the synthesis of this compound from 2-aminothiophene precursors. The choice between the potassium cyanate and urea methods will depend on the available equipment and scale of the synthesis. Both methods, when coupled with the robust Gewald reaction for precursor synthesis, offer an efficient pathway to this important heterocyclic scaffold. The detailed mechanistic insights and characterization data provided herein are intended to empower researchers in their efforts to explore the rich medicinal chemistry of the thieno[3,2-d]pyrimidine family.
References
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293.
- Tormyshev, V. M., et al. (2006). Aryl Alkyl Ketones in One-Pot Gewald Synthesis of 2-Aminothiophenes. Russian Journal of Organic Chemistry, 42(11), 1673-1678.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-249.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Wikipedia. (n.d.). Gewald reaction.
- Kim, J. H., & Pazdera, P. (2000). Intramolecular Cyclization Reaction of Amido-Ureido (or Thioureido)-Acetals. Molecules, 5(12), 1237-1249.
- Yin, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2549-2564.
- Request PDF. (n.d.). ChemInform Abstract: Intramolecular Cyclization Reaction of Amido-Ureido (or Thioureido)- acetals.
- Li, J., et al. (2015). Synthesis of One Novel Thieno[2,3-D]Pyrimidine Derivative Bearing a Sulfonylurea Moiety.
- Šibor, J., et al. (2000). Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido)
- Yin, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications.
- Lee, J., et al. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2018(4), M1023.
- Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(1), 382.
- PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- El-Gazzar, A. B. A., et al. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(72), 41249-41262.
- Request PDF. (n.d.). Intramolecular Cyclization Side Reactions.
- Hafez, H. N., & El-Gazzar, A. R. B. A. (2009).
- Request PDF. (n.d.). Cyclization of carboxylic acid 3b.
- Naglaa, A. (2015). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Journal of Heterocyclic Chemistry, 52(4), 1084-1093.
- Perspicace, E., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(12), 10093-10115.
- Yin, L., et al. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal.
- Peng, X., et al. (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Photochemical & Photobiological Sciences, 19(8), 1025-1035.
- Shih, H.-C., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291.
- Gotor, V., & Puras, G. (1985). Ureido acids and dihydrouracils. Part 15. Effect of allylic strain on ring opening of 1,6-disubstituted dihydrouracils. Journal of the Chemical Society, Perkin Transactions 2, (11), 1753-1756.
- Mohara, M., & Das, T. (2023).
- Mohara, M., & Das, T. (2023). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ResearchGate.
- Legnani, L., et al. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 88(15), 10565-10576.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione(16233-51-5) 1H NMR spectrum [chemicalbook.com]
- 12. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-thieno[3,2-d]pyrimidine-2,4-dione in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Targeting a Lethal Disease with a Privileged Scaffold
Non-small cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1] Despite significant advances in targeted therapies, the development of drug resistance is a major clinical challenge.[1] This necessitates the exploration of novel chemical scaffolds that can serve as the basis for next-generation therapeutics.
The 1H-thieno[3,2-d]pyrimidine-2,4-dione core is a "privileged scaffold" in medicinal chemistry.[2] Its structural similarity to purines allows it to interact with the ATP-binding pockets of various kinases, which are critical enzymes in cancer cell signaling pathways.[2][3] Derivatives of this scaffold have shown potent inhibitory activity against key drivers of NSCLC progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6][7] This document provides a detailed guide on the application of this compound derivatives in NSCLC research, from mechanistic exploration to preclinical evaluation.
II. Mechanism of Action: Dual Inhibition of Pro-Survival Pathways
Many thienopyrimidine derivatives function as multi-targeted kinase inhibitors, a desirable attribute for overcoming the complex and redundant signaling networks in cancer cells. In NSCLC, the EGFR and VEGFR-2 pathways are crucial for tumor growth, proliferation, and angiogenesis.[5][6]
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a tyrosine kinase that, upon activation, triggers downstream pathways like MAPK and PI3K/Akt, promoting cell proliferation and survival.[8] Mutations in EGFR are common in NSCLC, leading to its constitutive activation. Thienopyrimidine derivatives can act as potent EGFR inhibitors, blocking these pro-growth signals.[4][8]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is the main mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[5][6] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply. There is significant crosstalk between the EGFR and VEGFR pathways; EGFR inhibition can decrease VEGF expression, and targeting VEGFR-2 can enhance the efficacy of EGFR inhibitors.[5][6] Therefore, dual inhibitors based on the thienopyrimidine scaffold represent a promising therapeutic strategy.[3][5][6]
Figure 1: Simplified signaling pathways in NSCLC targeted by thienopyrimidine derivatives.
III. Experimental Protocols & Workflows
The evaluation of novel this compound derivatives follows a structured pipeline from chemical synthesis to in vivo efficacy studies.
Sources
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Potential of 1H-thieno[3,2-d]pyrimidine-2,4-dione in Herbicide Development
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless evolution of herbicide-resistant weeds necessitates a paradigm shift in agrochemical research, demanding the exploration of novel chemical scaffolds and mechanisms of action.[1][2] The 1H-thieno[3,2-d]pyrimidine-2,4-dione core structure presents a compelling starting point for the development of next-generation herbicides. Its structural similarity to purine bases, combined with the proven herbicidal activity of related fused pyrimidine systems, positions it as a high-potential scaffold for discovering herbicides with novel target sites.[3][4]
This guide provides a comprehensive overview of the application of this compound in herbicide discovery. It is designed to equip researchers with the foundational knowledge and practical protocols to synthesize, screen, and optimize derivatives of this scaffold, ultimately accelerating the development of new tools for sustainable agriculture.
The Scientific Rationale: Why this compound?
The thienopyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3][5] In the context of herbicide development, related pyrimidine-based structures have shown potent activity. For instance, derivatives of the isomeric thieno[2,3-d]pyrimidine-2,4-dione have been identified as potent inhibitors of Protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[6][7] Furthermore, the disruption of pyrimidine biosynthesis itself has been validated as a novel herbicidal mechanism of action, with compounds targeting dihydroorotate dehydrogenase (DHODH).[8][9][10]
The this compound scaffold, therefore, represents a promising area for exploration due to:
-
Structural Novelty: It offers a distinct chemical space compared to existing commercial herbicides, potentially circumventing current resistance mechanisms.
-
Proven Bioactivity of Related Scaffolds: The herbicidal success of related fused pyrimidines provides a strong rationale for investigating this isomer.
-
Potential for Multiple Mechanisms of Action: Its structure allows for diverse substitutions, enabling the potential targeting of various plant-specific enzymes.
Proposed Mechanism of Action: Targeting Essential Plant Pathways
Based on the literature for structurally related compounds, two primary hypothetical mechanisms of action for this compound derivatives are proposed. It is crucial to experimentally validate the specific mechanism for any newly synthesized compound.
Inhibition of Protoporphyrinogen IX Oxidase (PPO)
PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm, generating reactive oxygen species that cause lipid peroxidation and cell death.[6][7]
Caption: Proposed PPO inhibition pathway by this compound derivatives.
Disruption of Pyrimidine Biosynthesis via DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[8][9] Inhibition of DHODH leads to pyrimidine starvation, arresting cell division and growth, ultimately resulting in plant death. This represents a newer, less exploited herbicidal mode of action.[10]
Caption: Proposed DHODH inhibition pathway by this compound derivatives.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as potential herbicides.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold can be achieved through various routes, often starting from a substituted thiophene derivative. The following is a generalized protocol that can be adapted based on available starting materials.[5][11][12]
Protocol 3.1: Synthesis of this compound
-
Starting Material: Begin with a suitable 3-aminothiophene-2-carboxylate derivative.
-
Cyclization: React the aminothiophene with an isocyanate (e.g., chlorosulfonyl isocyanate followed by hydrolysis, or an alkyl/aryl isocyanate) in an appropriate solvent such as toluene or dioxane.
-
Heating: Reflux the reaction mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to allow precipitation of the product.
-
Purification: Collect the solid by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography to yield the this compound core.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
Primary Herbicidal Activity Screening
Initial screening is crucial to identify active compounds. A multi-species, whole-plant bioassay is recommended to assess both pre- and post-emergence activity.[14][15]
Protocol 3.2: Whole-Plant Bioassay
-
Plant Species: Select a diverse range of weed species, including both monocots (e.g., Lolium rigidum, Echinochloa crus-galli) and dicots (e.g., Amaranthus retroflexus, Abutilon theophrasti).
-
Planting: Sow seeds in pots containing a standardized soil mix and grow in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[14]
-
Pre-emergence Application: Within 24 hours of sowing, apply the test compounds at a standard concentration (e.g., 1000 g a.i./ha) to the soil surface.
-
Post-emergence Application: Treat plants at the 2-3 leaf stage with the same concentration of test compounds.[14] Ensure uniform spray coverage.
-
Controls: Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action).
-
Evaluation: Assess herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete kill).[15]
For higher throughput, an in-vitro screen using green algae (Chlorella vulgaris) can be employed to pre-screen for phytotoxic compounds before moving to whole-plant assays.[16][17]
Target Identification and Validation
Once a hit compound is identified, determining its mechanism of action is a critical next step.[18][19][20]
Protocol 3.3: Target Identification Workflow
-
In Vitro Enzyme Assays: Based on the proposed mechanisms, perform in vitro assays using purified PPO and DHODH enzymes. Measure the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Metabolite Profiling: Treat susceptible plants with the active compound and analyze changes in the plant metabolome using techniques like LC-MS or GC-MS. Accumulation of pathway intermediates (e.g., protoporphyrinogen IX or dihydroorotate) can provide strong evidence for the target.[8][20]
-
Nutrient Rescue Assays: For suspected inhibitors of biosynthetic pathways, attempt to rescue the herbicidal phenotype by supplementing the growth medium with downstream products of the inhibited enzyme (e.g., uridine for DHODH inhibition).[8][10]
-
Resistant Mutant Screening: Generate and select for resistant mutants in a model plant like Arabidopsis thaliana. Sequencing the genomes of resistant plants can identify mutations in the target protein.[8]
Caption: A multi-pronged workflow for identifying the molecular target of a novel herbicide.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound core is essential to optimize herbicidal activity, selectivity, and physicochemical properties. Key positions for modification include the N1 and N3 positions of the pyrimidine ring and available positions on the thiophene ring.
| Position of Substitution | Type of Substituent | Observed Effect on Herbicidal Activity (Hypothetical) | Rationale |
| N1 | Small alkyl groups (e.g., -CH₃) | Increased activity | May enhance binding to the active site of the target enzyme. |
| N1 | Phenyl ring with electron-withdrawing groups | Potentially increased activity | Could engage in additional π-π stacking or hydrophobic interactions within the target protein.[6][7] |
| N3 | Alkyl or aryl groups | Variable | This position is critical for interaction with the enzyme; modifications can significantly alter potency. |
| Thiophene Ring (C6, C7) | Halogens (e.g., -Cl, -F) | Increased activity | Can alter the electronic properties of the core and improve membrane permeability. |
| Thiophene Ring (C6, C7) | Bulky hydrophobic groups | Decreased activity | May cause steric hindrance, preventing proper binding to the target. |
This table presents hypothetical SAR data for illustrative purposes. Actual results must be determined experimentally.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel herbicides. Its potential to target validated but less-exploited enzyme systems like DHODH, or to provide new chemical entities for established targets like PPO, makes it a high-priority area for research. By employing the systematic protocols for synthesis, screening, and target validation outlined in this guide, researchers can effectively explore the potential of this promising scaffold. Future work should focus on building a diverse chemical library of derivatives, elucidating their precise mechanisms of action, and optimizing lead compounds for crop safety and environmental profile, paving the way for the next generation of sustainable weed management solutions.
References
- Gerwick, B. C. (n.d.). New Molecular Targets for Herbicide Discovery. Plant and Soil Sciences eLibrary.
- Dayan, F. E. (n.d.). Screening for Natural Product Herbicides.
- Lherminier, J. (2004). Target-based discovery of novel herbicides. Current Opinion in Plant Biology, 7(2), 219-225. doi: 10.1016/j.pbi.2004.01.001.
- Shaner, D. L. (2017). Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design. Weed Science, 45(4), 450-456.
- Wright, T. R. (n.d.). Identifying Unknown Herbicide Targets. Plant and Soil Sciences eLibrary.
- Ma, J., Xu, L., & Wang, S. (2003). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 51(6), 899-903.
- Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 51(6), 899-903.
- Wang, C., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(47), 14115-14125.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922.
- Wang, F., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13994.
- Xuan, Y., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate.
- Wang, C., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(47), 14115-14125.
- European Herbicide Resistance Committee. (2017). European Guidelines to conduct herbicide resistance tests.
- Xuan, Y., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(49), e2313197120.
- Xuan, Y., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(49), e2313197120.
- (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.
- (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. ResearchGate.
- PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- PubChem. (n.d.). 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
- Fares, M., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry, 94, 103387.
- Yang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384.
- Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
- (2025). Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety. ResearchGate.
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(45), 21151-21164.
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. mdpi.com [mdpi.com]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hracglobal.com [hracglobal.com]
- 16. bioone.org [bioone.org]
- 17. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 18. Target-based discovery of novel herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design | Weed Science | Cambridge Core [cambridge.org]
- 20. Identifying Unknown Herbicide Targets | Herbicide Discovery and Screening - passel [passel2.unl.edu]
Application Notes and Protocols: 1H-thieno[3,2-d]pyrimidine-2,4-dione as a Protoporphyrinogen IX Oxidase (PPO) Inhibitor
Introduction: A New Frontier in Herbicide Development
In the continuous effort to develop novel and effective herbicides, Protoporphyrinogen IX oxidase (PPO) has emerged as a critical target. This enzyme plays a pivotal role in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cellular damage and plant death. The thienopyrimidine scaffold has shown considerable promise in the design of potent PPO inhibitors. This document provides detailed application notes and protocols for the investigation of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives as PPO inhibitors, intended for researchers, scientists, and drug development professionals in the agrochemical field. While much of the foundational research has been conducted on the isomeric thieno[2,3-d]pyrimidine-2,4-dione system, the principles and methodologies are directly applicable and adaptable for the exploration of the this compound scaffold.
Mechanism of Action: Disrupting Photosynthesis at its Core
PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key precursor to both chlorophyll and heme. PPO inhibitors, including those based on the thienopyrimidine scaffold, act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. This blockage leads to a cascade of cytotoxic events:
-
Accumulation of Protoporphyrinogen IX: The inhibition of PPO causes a buildup of its substrate, protoporphyrinogen IX, within the plastids.
-
Extracellular Leakage and Oxidation: This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX.
-
Photosensitization and Oxidative Stress: In the presence of light, protoporphyrin IX acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen.
-
Cellular Damage and Death: Singlet oxygen rapidly attacks cellular components, particularly lipids in cell membranes, leading to lipid peroxidation, loss of membrane integrity, and ultimately, rapid cell death. This manifests as bleaching, necrosis, and wilting of the treated plant tissue.
Caption: Mechanism of PPO inhibition by this compound.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through the cyclization of appropriately substituted 3-aminothiophene-2-carboxylate derivatives. The following protocol is adapted from the synthesis of related tricyclic thieno[3,2-d]pyrimidines and can be modified for the synthesis of the parent dione and its derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route. Optimization of reaction conditions, including solvents, temperature, and reaction times, may be necessary.
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate
This starting material can be synthesized via the Gewald reaction or obtained from commercial suppliers.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as acetic acid.
-
Addition of Reagent: To the stirred solution, add a solution of potassium cyanate (4 equivalents) in water dropwise over a period of 3 hours.
-
Reaction: Stir the resulting suspension overnight (approximately 16 hours) at room temperature.
-
Work-up: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to afford the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Causality: The use of potassium cyanate in an acidic medium generates isocyanic acid in situ, which reacts with the amino group of the thiophene derivative to form a urea intermediate. Subsequent intramolecular cyclization and elimination of methanol lead to the formation of the desired thieno[3,2-d]pyrimidine-2,4-dione ring system.
In Vitro Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound derivatives against PPO. The assay measures the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed reaction.
Protocol 2: Recombinant Plant PPO Expression and Purification
For consistent and reliable in vitro assays, the use of recombinantly expressed and purified PPO is highly recommended. Nicotiana tabacum PPO (NtPPO) is a commonly used model.
-
Gene Cloning and Expression Vector Construction: The coding sequence for NtPPO can be synthesized or cloned from N. tabacum cDNA and inserted into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
-
Expression in E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis and Protein Extraction: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme and sonicate to ensure complete cell disruption.
-
Purification: Centrifuge the lysate to pellet cell debris. The supernatant containing the soluble His-tagged NtPPO is then purified using nickel-affinity chromatography (Ni-NTA). Elute the purified protein using an imidazole gradient.
-
Protein Characterization: Confirm the purity and identity of the recombinant NtPPO by SDS-PAGE and Western blotting. Determine the protein concentration using a standard method such as the Bradford assay.
Protocol 3: PPO Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: 100 mM HEPES buffer (pH 7.5) containing 1 mM EDTA, 5 mM DTT, and 0.05% (v/v) Tween-20.
-
Substrate (Protoporphyrinogen IX): Prepare fresh by reduction of protoporphyrin IX with sodium amalgam. The concentration should be determined spectrophotometrically.
-
Inhibitor Stock Solutions: Dissolve the test compounds (this compound derivatives) in DMSO to prepare stock solutions (e.g., 10 mM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add varying concentrations of the inhibitor (or DMSO for control).
-
Add the purified recombinant NtPPO enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm using a microplate reader.
-
Record the fluorescence at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots. A useful online tool can be used to convert IC50 to Ki values.[1]
-
Caption: Workflow for the in vitro PPO inhibition assay.
Quantitative Inhibition Data
The inhibitory potency of thienopyrimidine derivatives against PPO can be highly significant. For instance, a potent derivative of the isomeric thieno[2,3-d]pyrimidine-2,4-dione has demonstrated a Ki value of 2.5 nM against Nicotiana tabacum PPO (NtPPO).[2] This highlights the potential of this chemical class.
| Compound Class | Target Enzyme | Ki Value (nM) | Reference Compound | Ki Value (nM) |
| Thieno[2,3-d]pyrimidine-2,4-dione derivative | Nicotiana tabacum PPO | 2.5 | Trifludimoxazin | 31 |
| Flumioxazin | 46 |
Whole-Plant Herbicidal Activity Assays
Evaluating the efficacy of this compound derivatives on whole plants is crucial to assess their potential as herbicides. The following are generalized protocols for pre- and post-emergence assays.
Protocol 4: Pre-emergence Herbicidal Assay
This assay evaluates the effect of the compound on weed emergence.
-
Planting: Fill pots or trays with a standard potting mix. Sow seeds of selected weed species (e.g., a grass species like Lolium rigidum and a broadleaf species like Amaranthus retroflexus) at a uniform depth (e.g., 1 cm).
-
Herbicide Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Apply the solutions evenly to the soil surface using a laboratory sprayer. Include a solvent-only control and a commercial standard PPO inhibitor. Application rates should be tested across a range (e.g., 50, 100, 200 g active ingredient per hectare).
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod). Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis) compared to the control.
Protocol 5: Post-emergence Herbicidal Assay
This assay evaluates the effect of the compound on established weeds.
-
Plant Growth: Sow seeds of selected weed species in pots and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Apply the test compounds as described in the pre-emergence protocol, spraying directly onto the foliage of the weeds until runoff.
-
Growth Conditions: Return the pots to the controlled environment.
-
Evaluation: After a set period (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (necrosis, growth inhibition) and phytotoxicity on a scale of 0% (no effect) to 100% (complete kill) compared to the control.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Negative Controls (Solvent Only): These ensure that the observed effects are due to the test compound and not the application vehicle.
-
Positive Controls (Commercial Herbicides): The use of a known PPO inhibitor (e.g., flumioxazin) provides a benchmark for the activity of the test compounds and validates the assay system.
-
Dose-Response Curves: Establishing a clear relationship between the concentration of the inhibitor and the observed effect is crucial for confirming specific activity.
-
Replication: All experiments should be conducted with sufficient biological and technical replicates to ensure the statistical significance of the results.
References
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link][3]
- The purification of polyphenol oxidase from tobacco.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link][5]
- Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry. [Link][2]
- IC50-to-Ki converter.
Sources
Application Notes and Protocols for Molecular Docking of 1H-thieno[3,2-d]pyrimidine-2,4-dione Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which mimics purines and shows potential as inhibitors of various protein kinases.[1] This guide will utilize Focal Adhesion Kinase (FAK) as a representative target, leveraging established protocols and freely available software to predict the binding interactions and affinities of a sample derivative. The methodologies outlined herein are designed to be both instructive for novices and a robust reference for experienced computational chemists.
Introduction: The Rationale for Docking this compound Derivatives
The this compound core is a privileged scaffold in drug discovery, bearing a structural resemblance to endogenous purines.[1] This characteristic allows derivatives to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, which are pivotal in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[1]
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Focal Adhesion Kinase (FAK).[2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival. Its overexpression is linked to the progression and metastasis of various cancers, making it a compelling target for anticancer drug development.[2][3]
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for:
-
Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (the thieno[3,2-d]pyrimidine derivative) and its protein target (FAK).[4][5]
-
Elucidating Binding Modes: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[5][6]
-
Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective inhibitors by understanding how chemical modifications affect binding.[2]
-
Virtual Screening: Efficiently screening large libraries of compounds to identify potential drug candidates.
This guide will provide a step-by-step protocol for docking a representative this compound derivative into the ATP-binding site of the FAK kinase domain.
Experimental Design and Workflow
The molecular docking process can be systematically broken down into four main stages: data acquisition, molecule preparation, docking simulation, and results analysis. Each stage is critical for the validity and reproducibility of the in silico experiment.
Materials and Software
This protocol is designed to be accessible, primarily utilizing freely available software for academic use.
| Software/Resource | Version/Type | Source | Purpose |
| AutoDock Vina | 1.2.3 or later | Molecular Docking Engine | |
| MGLTools | 1.5.7 or later | Protein and Ligand Preparation (PDBQT format) | |
| Discovery Studio | 2021 or later | Visualization and Analysis of Docking Results | |
| RCSB Protein Data Bank | N/A | Source for Protein Crystal Structures | |
| PubChem | N/A | Source for Ligand Structures | |
| Example Protein | PDB ID: 2J0L | Crystal structure of active FAK kinase domain | |
| Example Ligand | Compound 26f | See Reference[2] | A potent thieno[3,2-d]pyrimidine FAK inhibitor |
Detailed Protocol
This protocol will guide you through the docking of compound 26f , a potent 2,7-disubstituted-thieno[3,2-d]pyrimidine derivative, into the ATP-binding site of the FAK kinase domain (PDB ID: 2J0L).[2][6]
Part 1: Protein Preparation
The goal of this stage is to prepare the FAK protein structure for docking by removing non-essential molecules, repairing any structural issues, and adding necessary atoms for the force field calculation.[7]
-
Download the Protein Structure:
-
Navigate to the RCSB PDB database and search for the PDB ID: 2J0L .
-
Download the structure in the "PDB Format".
-
-
Clean the Protein Structure using Discovery Studio:
-
Open Discovery Studio and load the downloaded 2J0L.pdb file.
-
In the Hierarchy view, you will see the protein chains, any co-crystallized ligands (in this case, ANP - an ATP analog), and water molecules (HOH).
-
Select and delete all water molecules. The rationale is that a static docking simulation cannot accurately predict the displacement of tightly bound water molecules, which can interfere with ligand binding.[7]
-
For this protocol, we will also delete the co-crystallized ligand (ANP) to make the binding site available for our ligand of interest. The coordinates of this ligand will be used to define the docking grid box.
-
Save the cleaned protein structure as 2J0L_protein.pdb.
-
-
Prepare the Receptor for AutoDock using MGLTools:
-
Open AutoDockTools (ADT).
-
Go to File > Read Molecule and open 2J0L_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar Only" and click "OK". This adds hydrogens to polar atoms, which are crucial for forming hydrogen bonds.[8]
-
Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms, which are necessary for calculating electrostatic interactions.[8]
-
Go to Grid > Macromolecule > Choose. Select 2J0L_protein and click "Select Molecule".
-
Save the prepared protein in the required format by going to Grid > Output > Save PDBQT. Name the file 2J0L_protein.pdbqt. The PDBQT format includes the 3D coordinates, partial charges (Q), and atom types (T).[9]
-
Part 2: Ligand Preparation
The ligand must be converted to a 3D structure, have its energy minimized, and be prepared in the PDBQT format.
-
Obtain and Prepare the Ligand Structure:
-
The structure of compound 26f (N-(3-((2-((3-chlorophenyl)amino)-7-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acrylamide) can be sketched using a chemical drawing tool like ChemDraw or obtained from a database if available. For this protocol, we will assume the 2D structure is available.
-
Save the 2D structure as a MOL file.
-
Use a program like Open Babel to convert the 2D MOL file to a 3D SDF file and perform an initial energy minimization.[2]
-
obabel -imol compound_26f.mol -osdf -O compound_26f.sdf --gen3d
-
-
Prepare the Ligand for AutoDock using MGLTools:
-
In ADT, go to Ligand > Input > Open and select compound_26f.sdf.
-
ADT will automatically detect the root of the ligand and the number of rotatable bonds. This flexibility is a key aspect of the docking simulation.[10]
-
Go to Ligand > Output > Save as PDBQT and save the file as compound_26f.pdbqt.
-
Part 3: Docking Simulation with AutoDock Vina
This stage involves defining the search space (grid box) and running the docking simulation.
-
Define the Grid Box:
-
The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.
-
To define the center of the grid box, we will use the coordinates of the co-crystallized ligand (ANP) from the original 2J0L.pdb file. Open the original PDB file in a text editor or molecular visualizer and find the geometric center of the ANP molecule.
-
Alternatively, in ADT, with the 2J0L_protein.pdbqt loaded, go to Grid > Grid Box.
-
Adjust the center of the grid box to the coordinates determined from the ANP ligand.
-
Set the dimensions of the grid box to encompass the entire active site. A good starting point is a box of 25 x 25 x 25 Å.
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt. This file will contain the input parameters for AutoDock Vina.[9]
-
Add the following lines to the file, replacing the center coordinates with the ones you determined:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files (2J0L_protein.pdbqt, compound_26f.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Run the following command:[11]
-
[11]
Results Analysis and Interpretation
The analysis of docking results involves evaluating the predicted binding affinity and visually inspecting the binding poses to understand the interactions between the ligand and the protein. [6]
Part 1: Analyzing the Docking Log File
-
Open the docking_log.txt file. You will see a table of the top-ranked binding poses with their corresponding binding affinities in kcal/mol.
-
The binding affinity is an estimation of the binding free energy. More negative values indicate stronger predicted binding. [5]* The table also includes RMSD (Root Mean Square Deviation) values, which measure the conformational difference between the predicted poses. Low RMSD values among the top poses suggest a well-defined binding mode. [6]
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -10.5 0.000 0.000 2 -10.2 1.852 2.431 3 -9.8 2.115 3.017 | ... | ... | ... | ... |
Table is for illustrative purposes only. Actual values will be generated by the Vina run.
Part 2: Visualizing Binding Interactions
Visual inspection is crucial to validate the docking results and gain insights into the binding mechanism. [6]We will use Discovery Studio for this purpose.
-
Load the Protein and Ligand Poses:
-
Open Discovery Studio.
-
Load the prepared protein structure, 2J0L_protein.pdb.
-
Load the docking results file, docking_results.pdbqt. Discovery Studio can read PDBQT files and will display the different binding poses.
-
-
Analyze the Best Pose:
-
Focus on the top-ranked pose (Mode 1).
-
Use the tools in Discovery Studio to identify and visualize the interactions between compound 26f and the amino acid residues in the FAK active site.
-
Look for key interactions such as:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity and specificity. [6] * Hydrophobic Interactions: The nonpolar parts of the ligand will likely interact with hydrophobic residues in the binding pocket.
-
Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
-
Generate 2D and 3D Interaction Maps:
-
Discovery Studio can generate 2D diagrams that clearly depict the interactions between the ligand and the protein residues. This is an excellent way to summarize the binding mode for presentations and publications.
-
Create high-quality 3D images of the ligand bound in the active site, highlighting the key interacting residues.
-
Troubleshooting and Best Practices
-
Poor or No Binding: If the binding affinities are positive or close to zero, it may indicate that the ligand is not a good binder for the target. Alternatively, check that the grid box was correctly positioned over the active site.
-
High RMSD Values: If the top poses have high RMSD values relative to each other, it could suggest that the ligand has multiple possible binding modes or that the docking search was not exhaustive enough. You can increase the exhaustiveness parameter in the conf.txt file to perform a more thorough search, at the cost of longer computation time.
-
Validation: For a more rigorous study, it is recommended to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the active site. A successful re-docking, indicated by a low RMSD (<2.0 Å) between the docked pose and the crystal structure pose, provides confidence in the docking protocol. [6]
Conclusion
This application note has provided a detailed, step-by-step protocol for performing molecular docking of this compound derivatives against the FAK kinase domain. By following these guidelines, researchers can effectively utilize molecular docking to predict binding affinities, understand key interactions, and guide the rational design of novel and potent enzyme inhibitors. The principles and techniques described here are broadly applicable to other ligand-protein systems, serving as a foundational workflow for computational drug discovery projects.
References
- ResearchGate. (2024, September 19). How to interpret and analyze molecular docking results?
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- PubMed. (2020, February 15). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors.
- TheraIndx Lifesciences. Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors.
- RCSB PDB. (2007, June 26). 2J0L: Crystal structure of a the active conformation of the kinase domain of focal adhesion kinase with a phosphorylated activation loop.
- YouTube. (2024, March 28). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer.
- PubMed. (2021, August 26). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
- YouTube. (2021, January 18). Discovery Studio Visualizer tutorial 2 - Protein Data Bank (PDB) and Macromolecules.
- Eagon Research Group. Vina Docking Tutorial.
- AutoDock Vina Documentation. Basic docking.
- Graphviz. (2015, January 5). Drawing graphs with dot.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- University of Oxford. Session 4: Introduction to in silico docking.
- Graphviz. DOT Language.
- YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,.
- Sketchviz. Graphviz Examples and Tutorial.
- YouTube. (2021, January 14). Discovery Studio Visualizer tutorial 1 - Designing shape of molecules.
- University of Freiburg. Discovery Studio 3.1 Visualizer Tutorial.
- Codepedia. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Focal adhesion targeting region - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Dual Inhibition of EGFR and Aromatase by 1H-thieno[3,2-d]pyrimidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Herein, we provide a comprehensive guide to understanding and evaluating the dual inhibitory potential of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives against two critical targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO). This document is designed to equip researchers with the foundational knowledge and practical protocols to effectively screen and characterize these promising compounds.
Introduction: The Rationale for Dual EGFR and Aromatase Inhibition
The this compound scaffold is a versatile heterocyclic structure that has emerged as a privileged pharmacophore in medicinal chemistry.[1] Its structural similarity to purines makes it an excellent candidate for interacting with various biological targets, including protein kinases.[1] In the context of cancer, particularly hormone-receptor-positive breast cancer, a dual-pronged attack on both cell signaling and hormone synthesis pathways presents a compelling therapeutic strategy.
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, leading to cell proliferation, growth, and survival.[2][3] Its overexpression is a hallmark of various cancers, making it a well-validated drug target.[2][3]
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[4][5] In estrogen receptor-positive (ER+) breast cancers, inhibiting aromatase effectively reduces the levels of estrogen that fuel tumor growth.[4]
The convergence of these two pathways in certain cancers, especially breast cancer, provides a strong rationale for developing dual inhibitors. Thieno[3,2-d]pyrimidine derivatives have shown promise in this regard, with studies demonstrating their ability to inhibit both EGFR and aromatase, thereby offering a multi-faceted approach to cancer treatment.[6]
Signaling Pathways and Mechanism of Inhibition
To appreciate the significance of dual inhibition, it is crucial to visualize the targeted signaling pathways.
Figure 1: Dual inhibition of EGFR and Aromatase pathways by 1H-thieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory activity of this compound derivatives.
EGFR Inhibition Assays
This protocol is adapted from commercially available kinase assay kits, such as the Kinase-Glo® MAX assay, and is designed to measure the amount of ATP remaining in solution following a kinase reaction.[7] A reduction in ATP consumption corresponds to kinase inhibition.
Principle: The assay quantifies EGFR kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal by a luciferase/luciferin reaction.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit or similar
-
This compound derivative (test compound)
-
Staurosporine or Erlotinib (positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or control.[8]
-
Add 2 µL of EGFR enzyme solution to each well.[8]
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Figure 2: Workflow for the biochemical EGFR kinase assay.
This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.[9]
Principle: In cells overexpressing EGFR (e.g., A431), the receptor is constitutively active and autophosphorylated. An effective inhibitor will reduce the level of phosphorylated EGFR, which can be quantified using methods like immunofluorescence or ELISA.
Materials:
-
A431 (human epidermoid carcinoma) or other EGFR-overexpressing cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
Gefitinib or Erlotinib (positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated EGFR (pY1173)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
96-well clear-bottom black plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or controls for a specified time (e.g., 2 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixing solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against p-EGFR overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and acquire images using a high-content imaging system.
Data Analysis: Quantify the fluorescence intensity of p-EGFR per cell. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.[10]
Aromatase Inhibition Assays
This is a high-throughput screening method using a fluorescent substrate and recombinant human aromatase.[4]
Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is proportional to the enzyme's activity.
Materials:
-
Recombinant human aromatase (CYP19)
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Assay buffer
-
This compound derivative (test compound)
-
Letrozole or Aminoglutethimide (positive control)
-
DMSO (vehicle control)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add the recombinant aromatase enzyme to the wells of a 96-well plate.
-
Add the test compounds or controls and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) over time.[5]
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
This assay provides a more comprehensive evaluation by simultaneously assessing aromatase inhibition, estrogen receptor (ER) agonism, and ER antagonism in a cellular environment.[11][12]
Principle: The assay utilizes an ER-positive, aromatase-expressing cell line (e.g., MCF-7) stably transfected with an estrogen-responsive element (ERE)-driven luciferase reporter.[11]
-
Aromatase Inhibition: In the presence of testosterone (an aromatase substrate), active aromatase will produce estradiol, which activates the ER and drives luciferase expression. An aromatase inhibitor will block this process, leading to a decrease in the luminescent signal.[11]
-
ER Agonism: In the absence of testosterone or estradiol, an increase in luminescence indicates that the test compound is an ER agonist.[11]
-
ER Antagonism: In the presence of estradiol, a decrease in luminescence indicates that the test compound is an ER antagonist.[11]
Materials:
-
AroER tri-screen cell line (e.g., MCF-7 stably transfected with an ERE-luciferase reporter)
-
Cell culture medium without phenol red
-
Testosterone
-
17β-estradiol (E2)
-
This compound derivative (test compound)
-
Letrozole (positive control for aromatase inhibition)
-
Tamoxifen (positive control for ER antagonism)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Plate the AroER cells in 96-well plates and allow them to attach.
-
Prepare three sets of plates for each compound:
-
Plate 1 (ER Agonism): Treat cells with the test compound alone.
-
Plate 2 (Aromatase Inhibition/ER Antagonism): Treat cells with the test compound in the presence of testosterone.
-
Plate 3 (ER Antagonism): Treat cells with the test compound in the presence of 17β-estradiol.
-
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
Data Analysis: Normalize the luminescence readings to the vehicle control for each condition. A decrease in signal on Plate 2 (in the presence of testosterone) indicates potential aromatase inhibition or ER antagonism. The results from Plates 1 and 3 will help to deconvolute these effects.
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for thieno[3,2-d]pyrimidine derivatives against EGFR and aromatase, as reported in the literature. Actual values will vary depending on the specific derivative and assay conditions.
| Compound Class | Target | Assay Type | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Thieno[3,2-d]pyrimidine Derivatives | EGFR | Antiproliferative | MCF-7 | 0.43 - 1.31 | Erlotinib | - |
| Thieno[2,3-d]pyrimidine Derivative (5f) | EGFR | Enzymatic | - | - | Erlotinib | 1.18-fold less potent |
| Thieno[2,3-d]pyrimidine Derivative (5f) | VEGFR-2 | Enzymatic | - | 1.23 | - | - |
| Thieno[2,3-d]pyrimidine Derivative (B1) | EGFRL858R/T790M | Kinase Assay | - | 0.013 | - | - |
| Thieno[2,3-d]pyrimidine Derivative (B1) | EGFRWT | Kinase Assay | - | >76-fold selective | - | - |
Note: The table presents a compilation of data from various studies on thienopyrimidine derivatives, which may include both thieno[3,2-d] and thieno[2,3-d] isomers. Specific IC₅₀ values for this compound itself were not consistently available across the reviewed literature, which often focuses on more complex derivatives of this core structure.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of dual EGFR and aromatase inhibitors. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds. Further investigations should focus on elucidating the structure-activity relationships to optimize potency and selectivity. In vivo studies will also be crucial to assess the therapeutic potential of lead compounds in relevant animal models of cancer. The development of such dual-acting agents could offer a significant advancement in the treatment of cancers where both EGFR signaling and estrogen synthesis play a role.
References
- Reaction Biology. EGFR Assays & Drug Discovery Services.
- Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 137-151.
- National Toxicology Program. (2018). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library.
- Hoshi, H., et al. (2017).
- Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Semantic Scholar.
- Vazquez-Chantada, M., et al. (2013). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS ONE, 8(3), e58658.
- Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 137-151.
- Ulusoy, G., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 664-670.
- U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP).
- El-Sayed, N. N. E., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic Chemistry, 115, 105208.
- Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852.
- Muthu, K., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 3(11), 15998-16006.
- El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221379.
- Słoczyńska, K., et al. (2019).
- Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852.
- Sikorski, K., et al. (2022). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemBioChem, 23(15), e202200204.
- Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852.
- Wang, Y., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 26(11), 3326.
- Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852.
- Almasmoum, H. A., et al. (2023). Aromatase in live cells. A) Activity of aromatase determined by... ResearchGate.
- BPS Bioscience. EGFR(L858R) Kinase Assay Kit.
- Sanderson, J. T., et al. (2004). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 82(1), 70-79.
- Brandt, M. E., & Puett, D. (1992). Structure-activity relationships and binding model of novel aromatase inhibitors. Journal of Steroid Biochemistry and Molecular Biology, 42(5), 489-497.
- Li, X., et al. (2017). Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Molecules, 22(12), 2139.
- Abdelaziz, S. A., et al. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 88, 102944.
- Numazawa, M., et al. (2003). Structure-activity relationships of estrogen derivatives as aromatase inhibitors. Effects of heterocyclic substituents. Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 249-258.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200155.
- Banting, L., et al. (1988). Structure-activity relationships for non-steroidal inhibitors of aromatase. Journal of Enzyme Inhibition, 2(3), 215-229.
- El-Naggar, A. M., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(19), 1647-1665.
- Acros Pharmatech. This compound.
- Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2393-2412.
- Kamal, A. M., et al. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1585-1599.
- Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2393-2412.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(12), 5565-5576.
- Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200155.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry.
- El-Gohary, N. S., et al. (2023). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin‑4‑One Derivatives as Dual EGFR and FGFR Inhibitors. ResearchGate.
- PubChem. 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
- PubChem. 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1H-thieno[3,2-d]pyrimidine-2,4-dione: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of 1H-thieno[3,2-d]pyrimidine-2,4-dione in Drug Discovery
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to purines allows it to function as a versatile pharmacophore, leading to the discovery of compounds with a wide array of biological activities, including potent antitumor, antibacterial, and kinase inhibitory properties.[2][3][4][5] The thieno[3,2-d]pyrimidine framework serves as a foundational structure for numerous therapeutic agents, demonstrating its privileged nature in interacting with various biological targets.[2] The ability to strategically functionalize this core at multiple positions is paramount to modulating its pharmacological profile, making a comprehensive understanding of its synthetic transformations essential for researchers in the field.
This application note provides a detailed guide to the key experimental protocols for the functionalization of the this compound scaffold. We will delve into the rationale behind common synthetic strategies, offering step-by-step procedures and insights into reaction mechanisms to empower researchers to generate diverse libraries of novel compounds for structure-activity relationship (SAR) studies.
Strategic Functionalization Pathways
The functionalization of the this compound scaffold can be systematically approached through several key transformations. The pyrimidine ring offers sites for N-alkylation, while the thiophene ring can be functionalized via halogenation followed by cross-coupling reactions or through direct C-H activation.
Caption: Key functionalization strategies for the this compound scaffold.
Protocol 1: Selective N-Alkylation of the Pyrimidine Ring
The nitrogen atoms of the pyrimidine ring are common sites for introducing diversity. Selective N-alkylation can be achieved under various conditions, with phase-transfer catalysis offering a mild and efficient method for N1-alkylation.
Causality of Experimental Choices:
-
Phase-Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate is employed to facilitate the transfer of the deprotonated pyrimidine anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This enhances the reaction rate and allows for milder reaction conditions.
-
Base: A strong base like 50% aqueous NaOH is used to deprotonate the N-H of the pyrimidine ring, generating the nucleophilic anion required for the reaction.[6]
-
Solvent-less Conditions: This approach is environmentally friendly and can lead to higher reaction concentrations, often resulting in faster reaction times and simplified work-up.[6]
Detailed Experimental Protocol: N1-Alkylation under Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired alkyl halide (1.2 eq.), and tetrabutylammonium hydrogen sulfate (0.1 eq.).
-
Addition of Base: Carefully add 50% aqueous sodium hydroxide (2.0 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Reagent/Substrate | Molecular Weight | Equivalents | Amount |
| This compound | 168.18 g/mol | 1.0 | 168 mg (1 mmol) |
| Alkyl Halide (e.g., Benzyl bromide) | 171.04 g/mol | 1.2 | 205 mg (1.2 mmol) |
| Tetrabutylammonium hydrogen sulfate | 339.53 g/mol | 0.1 | 34 mg (0.1 mmol) |
| 50% aq. NaOH | 40.00 g/mol | 2.0 | 160 µL (2 mmol) |
Protocol 2: Chlorination at the C4-Position
Chlorination of the C4-position is a crucial step, as the resulting 4-chloro derivative is a versatile intermediate for subsequent nucleophilic substitution and cross-coupling reactions. Modern protocols favor the use of equimolar phosphorus oxychloride (POCl₃) to enhance safety and reduce waste.[7]
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and, in traditional methods, the solvent.[8] The use of equimolar amounts in a sealed reactor is a safer and more environmentally conscious approach.[7]
-
Base: An organic base like pyridine is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.[7]
-
Sealed Reactor: Heating in a sealed reactor allows the reaction to be performed at higher temperatures without the loss of volatile reagents, leading to faster and more efficient conversion.[7]
Detailed Experimental Protocol: Solvent-Free Chlorination
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add this compound (1.0 eq.), phosphorus oxychloride (1.0 eq. per hydroxyl group, so 2.0 eq. in this case), and pyridine (1.0 eq.).
-
Reaction Conditions: Seal the reactor and heat to 160 °C for 2-4 hours. Allow the reactor to cool completely to room temperature before opening.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
| Reagent/Substrate | Molecular Weight | Equivalents | Amount |
| This compound | 168.18 g/mol | 1.0 | 168 mg (1 mmol) |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 2.0 | 184 µL (2 mmol) |
| Pyridine | 79.10 g/mol | 1.0 | 81 µL (1 mmol) |
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl and heteroaryl moieties onto the thieno[3,2-d]pyrimidine scaffold, typically at a halogenated position.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[9] The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base such as potassium carbonate or cesium carbonate is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water plays a crucial role in activating the boronic acid.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorothieno[3,2-d]pyrimidine Derivatives
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-chlorothieno[3,2-d]pyrimidine derivative (1.0 eq.), the arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 4: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is an atom-economical and increasingly popular method for forging C-C bonds, avoiding the need for pre-functionalized starting materials.[1][11] This approach can be applied to the thiophene ring of the thieno[3,2-d]pyrimidine core.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for C-H activation.[1]
-
Base: A base like potassium carbonate is required to facilitate the C-H activation step and regenerate the active catalyst.[1]
-
Solvent: A high-boiling polar aprotic solvent such as toluene is often used to achieve the necessary reaction temperatures for C-H activation.[1]
Detailed Experimental Protocol: One-Pot, Two-Step C-H Arylation at C2
This protocol involves an initial nucleophilic aromatic substitution (SNAr) followed by a direct C-H arylation.[1]
-
Step 1: SNAr Reaction:
-
In a reaction vessel, dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq.) in toluene.
-
Add the desired amine (e.g., morpholine, 1.1 eq.) and stir at room temperature for 1-2 hours.
-
-
Step 2: Direct C-H Arylation:
-
To the reaction mixture from Step 1, add the aryl bromide (1.2 eq.), palladium acetate (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
| Reaction Stage | Reagent/Substrate | Molecular Weight | Equivalents |
| SNAr | 2,4-Dichlorothieno[3,2-d]pyrimidine | 205.08 g/mol | 1.0 |
| Morpholine | 87.12 g/mol | 1.1 | |
| C-H Arylation | Aryl Bromide (e.g., Bromobenzene) | 157.01 g/mol | 1.2 |
| Palladium(II) Acetate | 224.50 g/mol | 0.05 | |
| Potassium Carbonate | 138.21 g/mol | 2.0 |
Conclusion
The this compound scaffold is a rich platform for the development of novel therapeutic agents. The functionalization strategies outlined in this application note, including N-alkylation, chlorination followed by Suzuki-Miyaura coupling, and direct C-H arylation, provide a robust toolkit for medicinal chemists to explore the chemical space around this privileged core. By understanding the rationale behind the experimental choices and following these detailed protocols, researchers can efficiently synthesize diverse libraries of thieno[3,2-d]pyrimidine derivatives for biological evaluation, accelerating the pace of drug discovery.
References
- Al-Ghorbani, M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6549. [Link]
- Zhang, L., et al. (2014). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 358-365. [Link]
- El-Sayed, N. N. E., et al. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Journal of the Serbian Chemical Society, 82(1), 43-56. [Link]
- Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4995. [Link]
- Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
- Marchaland, A., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 22(7), 1083. [Link]
- Campos, J. F., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- Campos, J. F., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- Chen, B. C., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(10), 12263-12271. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Siddiqui, Z. N., & Khan, S. A. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Thienopyrimidine Derivatives: A Guide for Drug Discovery
Introduction: The Therapeutic Promise of Thienopyrimidines
The thienopyrimidine scaffold is a versatile heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases.[1][2] This structural mimicry allows thienopyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, making them a promising class of compounds for the development of novel therapeutics.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Thienopyrimidine-based compounds have been successfully developed as potent and selective inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), with some compounds entering clinical trials or receiving FDA approval.[2]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[3] This guide provides detailed application notes and protocols for the implementation of robust HTS assays tailored for the discovery and characterization of novel thienopyrimidine-based kinase inhibitors. We will delve into both biochemical and cell-based assay formats, explaining the rationale behind experimental design and providing step-by-step methodologies to ensure reliable and reproducible results.
Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are fundamental for assessing the direct interaction between a compound and its purified target protein, providing a clear measure of potency and mechanism of action. For thienopyrimidine kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are powerful, homogeneous HTS formats.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and robustness against interfering compounds.[4] The principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., phycoerythrin or a fluorescently labeled substrate) when they are in close proximity.[4] In a kinase assay, this proximity is achieved when a phospho-specific antibody, labeled with the donor, binds to the phosphorylated substrate, which is labeled with the acceptor. Inhibition of the kinase by a thienopyrimidine derivative prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Workflow for a TR-FRET Kinase Assay
Caption: A generalized workflow for a TR-FRET-based kinase inhibition assay.
Protocol: TR-FRET Assay for PI3Kα Inhibition
This protocol is designed for a 384-well plate format to screen for thienopyrimidine inhibitors of PI3Kα.
Materials:
-
PI3Kα enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Biotinylated-PIP3 tracer
-
Europium-labeled anti-GST antibody (or other appropriate tag-specific antibody)
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay buffer containing EDTA to stop the reaction.
-
Thienopyrimidine compounds dissolved in DMSO
-
Low-volume, white 384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of thienopyrimidine derivatives in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Mix: Prepare a master mix containing PI3Kα and PIP2 in assay buffer. The optimal concentrations should be determined empirically but a starting point could be 5 nM enzyme and 10 µM PIP2.
-
Initiate Kinase Reaction: Add the enzyme/substrate mix to the wells containing the compounds.
-
ATP Addition: Add ATP to a final concentration that approximates the Kₘ for ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop and Detect: Add the stop/detection buffer containing the biotinylated-PIP3 tracer, Europium-labeled antibody, and streptavidin-acceptor.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Table 1: Representative Data from a TR-FRET PI3Kα HTS Assay
| Compound | Concentration (µM) | TR-FRET Ratio | % Inhibition |
| Control (No Inhibitor) | - | 2.5 | 0 |
| Known PI3K Inhibitor | 0.1 | 1.0 | 60 |
| Thienopyrimidine 1 | 0.1 | 1.2 | 52 |
| Thienopyrimidine 2 | 0.1 | 2.4 | 4 |
| Control (No Enzyme) | - | 0.5 | 100 |
Fluorescence Polarization (FP) Kinase Assay
FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[5] When this tracer binds to a larger molecule, such as a protein, its rotation slows, and the polarization of the emitted light increases.[5] In a competitive FP kinase assay, a fluorescently labeled ligand (e.g., a high-affinity ATP-competitive probe) binds to the kinase, resulting in a high FP signal. Thienopyrimidine derivatives that bind to the ATP pocket of the kinase will displace the fluorescent tracer, leading to a decrease in the FP signal.
Protocol: FP Assay for EGFR Kinase Inhibition
This protocol describes a competitive FP assay in a 384-well format to identify thienopyrimidine inhibitors of EGFR.
Materials:
-
EGFR kinase domain
-
Fluorescently labeled ATP-competitive tracer (e.g., a BODIPY-labeled kinase inhibitor)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Thienopyrimidine compounds in DMSO
-
Black, low-volume 384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of EGFR kinase and the fluorescent tracer in assay buffer. The optimal concentrations need to be determined through titration experiments, but a starting point could be 20 nM EGFR and 10 nM tracer.
-
Compound Plating: Dispense serial dilutions of the thienopyrimidine compounds into the assay plate.
-
Reagent Addition: Add the EGFR kinase and fluorescent tracer mix to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a microplate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Calculate the change in millipolarization (mP) units. The percent inhibition is determined relative to the high FP signal (no inhibitor) and the low FP signal (no enzyme or excess unlabeled competitor). Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀.
Table 2: Representative Data from an FP EGFR HTS Assay
| Compound | Concentration (µM) | mP Value | % Inhibition |
| Control (No Inhibitor) | - | 250 | 0 |
| Known EGFR Inhibitor | 1 | 120 | 87 |
| Thienopyrimidine 3 | 1 | 150 | 67 |
| Thienopyrimidine 4 | 1 | 245 | 3 |
| Control (No Enzyme) | - | 100 | - |
Cell-Based Assays: Assessing Phenotypic Responses
While biochemical assays provide direct target engagement data, cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[3] These assays can assess compound permeability, off-target effects, and overall cellular efficacy.
Cell Viability/Cytotoxicity Assays
A primary goal of many anticancer drug discovery programs is to identify compounds that selectively kill cancer cells. Cell viability assays are a straightforward and robust method for screening large compound libraries for cytotoxic or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular HTS-compatible method that measures ATP levels as an indicator of metabolically active cells.[6][7]
Protocol: CellTiter-Glo® Assay for Anticancer Activity
This protocol is for a 384-well format to assess the effect of thienopyrimidine derivatives on the viability of a cancer cell line (e.g., A549 lung carcinoma cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thienopyrimidine compounds in DMSO
-
CellTiter-Glo® Reagent
-
White, clear-bottom 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the thienopyrimidine compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plates to room temperature and add the CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent cell viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Workflow for a Cell Viability Assay
Caption: A generalized workflow for a CellTiter-Glo® cell viability assay.
Luciferase Reporter Gene Assays
To investigate the mechanism of action of thienopyrimidine derivatives on specific signaling pathways, luciferase reporter gene assays are an invaluable tool. These assays utilize a reporter construct where the expression of the luciferase gene is driven by a promoter containing response elements for a particular transcription factor.[9] For example, to assess the inhibition of the PI3K/Akt pathway, a reporter construct with Forkhead box O (FOXO) response elements can be used.[10] Inhibition of the PI3K/Akt pathway leads to the nuclear translocation of FOXO transcription factors and subsequent activation of the luciferase reporter.
Protocol: Luciferase Reporter Assay for PI3K/Akt Pathway Inhibition
This protocol is for a 96-well format using a commercially available FOXO reporter cell line or a transiently transfected cell line.
Materials:
-
HEK293 cells (or other suitable cell line)
-
FOXO-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
Thienopyrimidine compounds in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection (if not using a stable cell line): Co-transfect the cells with the FOXO-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with serial dilutions of the thienopyrimidine compounds.
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC₅₀ (concentration for 50% maximal effect).
Data Quality and Assay Validation: The Z'-Factor
A critical aspect of HTS is ensuring the quality and reliability of the data. The Z'-factor is a statistical parameter used to evaluate the robustness of an HTS assay. It takes into account the dynamic range of the assay and the variability of the positive and negative controls.
The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
σₚ and σₙ are the standard deviations of the positive and negative controls, respectively.
-
μₚ and μₙ are the means of the positive and negative controls, respectively.
Table 3: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Signaling Pathway Visualization
Understanding the signaling pathways targeted by thienopyrimidine derivatives is crucial for interpreting assay results and guiding lead optimization. Below are simplified diagrams of the PI3K/Akt/mTOR and EGFR signaling pathways, common targets for this class of compounds.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine derivatives on PI3K.[4][11][12]
EGFR Signaling Pathway
Sources
- 1. promega.com [promega.com]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
Application Notes and Protocols for 1H-thieno[3,2-d]pyrimidine-2,4-dione as a Scaffold for ATR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ATR in Genomic Stability and Cancer Therapy
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2] ATR is a serine/threonine-specific protein kinase that is activated by a broad range of DNA damage and replication stress, particularly in response to single-stranded DNA (ssDNA) that can arise from stalled replication forks.[3] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4] This response provides the cell with time to repair genetic damage before proceeding with cell division, thereby preventing the propagation of potentially harmful mutations.[5][6]
Many cancer cells exhibit an increased reliance on the ATR signaling pathway for survival due to high levels of intrinsic replication stress caused by oncogene activation and defects in other DNA repair pathways.[4][7][8] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.[4][7] Inhibition of ATR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a concept known as synthetic lethality, which is particularly effective in tumors with specific DDR deficiencies, such as mutations in ATM or p53.[8][9]
The 1H-thieno[3,2-d]pyrimidine-2,4-dione Scaffold: A Privileged Structure for Potent and Selective ATR Inhibition
The this compound core is a fused bicyclic heterocyclic compound that has emerged as a versatile and privileged scaffold in medicinal chemistry.[10] Its structural resemblance to purines makes it an ideal isostere for designing novel bioactive molecules that can interact with key biological targets like protein kinases.[10] Recent research has highlighted the potential of the thieno[3,2-d]pyrimidine scaffold for developing potent and selective ATR kinase inhibitors.[11][12][13] Through structure-based drug design and chemical hybridization, derivatives of this scaffold have been synthesized that exhibit nanomolar inhibitory potency against ATR kinase.[11][12] These compounds have demonstrated significant anti-proliferative effects in various cancer cell lines and have shown promising pharmacokinetic properties and in vivo anti-tumor efficacy in preclinical models.[11][12]
Mechanism of Action of Thieno[3,2-d]pyrimidine-based ATR Inhibitors
Thieno[3,2-d]pyrimidine derivatives are designed to be competitive inhibitors of ATR kinase, binding to the ATP-binding site of the enzyme and preventing the phosphorylation of its downstream substrates.[4] By blocking ATR activity, these inhibitors disrupt the DDR signaling cascade. This leads to an inability of the cell to arrest the cell cycle in response to DNA damage, forcing cells to enter mitosis with under-replicated or damaged DNA.[4][6] This premature mitotic entry results in "mitotic catastrophe" and subsequent cell death.[3]
Caption: Workflow for ATR Biochemical Assay.
Protocol 2: Western Blotting for Inhibition of Chk1 Phosphorylation
This cell-based assay measures the ability of a this compound derivative to inhibit ATR-mediated phosphorylation of its downstream target, Chk1, in cancer cells. A decrease in phosphorylated Chk1 (p-Chk1) at Ser345 is a hallmark of ATR inhibition. [14] Materials:
-
Cancer cell line (e.g., HT-29, LoVo)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)
-
Test compound (this compound derivative)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-ATR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 4 hours) or exposing cells to UV radiation (e.g., 20 J/m²). [14]2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice. [15] * Scrape the cells and collect the lysate. [15] * Clarify the lysate by centrifugation. [15]3. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer. [15] * Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. [16] * Block the membrane with blocking buffer for 1 hour at room temperature. [15] * Incubate the membrane with primary antibodies (e.g., anti-p-Chk1, 1:1000 dilution) overnight at 4°C. [16][17] * Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. [15] * Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Chk1 signal to total Chk1 or the loading control (β-actin).
-
Compare the levels of p-Chk1 in treated versus untreated cells to determine the extent of ATR inhibition.
-
| Cell Line | Treatment | Expected Outcome |
| MCF7 | HU + ATR inhibitor | Significant decrease in p-Chk1 (Ser345) compared to HU alone [14] |
| K562 | UV + ATR inhibitor | Significant decrease in p-Chk1 (Ser345) compared to UV alone [14] |
| LoVo | DNA damage + Compound 34 | Potent inhibition of ATR kinase activity in cellular context [11] |
Protocol 3: Cell Viability and Synthetic Lethality Assays
This protocol assesses the anti-proliferative effect of a this compound derivative on cancer cells, both as a monotherapy and in combination with other agents to explore synthetic lethality.
Materials:
-
Cancer cell lines (e.g., a pair with and without a specific DDR defect like ERCC1 deficiency) [9]* Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells.
-
For synthetic lethality studies, use cell lines with and without a specific gene knockdown (e.g., via siRNA) or knockout. [9]Alternatively, co-treat with another inhibitor (e.g., an ATM inhibitor). [18]3. Incubation: Incubate the cells for a specified period (e.g., 72 hours). [19]4. Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells (100% viability).
-
Plot cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Compare the IC50 values between different cell lines or treatment conditions to assess synthetic lethality. A significantly lower IC50 in the DDR-deficient cells or in combination treatment indicates a synthetic lethal interaction.
-
| Cell Line Condition | Treatment | Expected Outcome |
| ERCC1-deficient cells | ATR inhibitor | Increased sensitivity (lower IC50) compared to ERCC1-proficient cells [9] |
| ATM-deficient cells | ATR inhibitor | Increased sensitivity (lower IC50) compared to ATM-proficient cells |
| p53-deficient cells | ATR inhibitor | Increased sensitivity (lower IC50) compared to p53-wildtype cells [20] |
| HT-29 (ATM-proficient) | ATRi + ATMi | Synergistic inhibition of cell proliferation [18] |
Data Interpretation and Troubleshooting
-
Biochemical vs. Cellular Potency: It is common to observe a difference between the biochemical IC50 and the cellular IC50. This can be due to factors such as cell permeability, off-target effects, and cellular metabolism of the compound.
-
Western Blotting: If the p-Chk1 signal is weak, ensure that the DNA damage induction is sufficient and that fresh phosphatase inhibitors are used in the lysis buffer. Always include a positive control (DNA damage alone) and a negative control (no treatment). Total ATR levels should be checked to ensure the inhibitor is not causing protein degradation. [20]* Cell Viability: Seeding density and incubation time can significantly affect IC50 values. These parameters should be optimized for each cell line. For synthetic lethality studies, confirming the knockdown or knockout of the target gene is crucial.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, potent, and selective ATR kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for evaluating the biochemical and cellular activity of these compounds. By leveraging the principles of synthetic lethality, thieno[3,2-d]pyrimidine-based ATR inhibitors have the potential to be effective therapeutic agents for a range of cancers with specific DNA damage response deficiencies. Further research and development in this area are warranted to translate these promising preclinical findings into clinical applications.
References
- Shiloh, Y. (2003). ATM and Related Protein Kinases: Safeguarding Genomic Integrity. Nature Reviews Cancer, 3(3), 155-168. [Link]
- Karnitz, M. R., & Zou, L. (2015). Molecular Pathways: Targeting ATR in Cancer Therapy. Clinical Cancer Research, 21(21), 4780-4785. [Link]
- Saldivar, J. C., Cortez, D., & Cimprich, K. A. (2017). The ATR checkpoint pathway: making it to mitosis. Nature Reviews Molecular Cell Biology, 18(10), 622-636. [Link]
- Patsnap. (2024). What are ATR inhibitors and how do they work?
- Matsuoka, S., et al. (2007). Profiling of UV-induced ATM/ATR signaling pathways. Proceedings of the National Academy of Sciences, 104(22), 9323-9328. [Link]
- Wikipedia. (n.d.). Ataxia telangiectasia and Rad3 related. In Wikipedia.
- Toledo, L. I., et al. (2011). A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Nature Structural & Molecular Biology, 18(6), 721-727. [Link]
- Synapse. (2023). What are ATR inhibitors and how do you quickly get the latest development progress? Synapse. [Link]
- Reaper, P. M., et al. (2011). Development of pharmacodynamic biomarkers for ATR inhibitors. Journal of Clinical Oncology, 29(15_suppl), e13576-e13576. [Link]
- Reaction Biology. (n.d.). ATR Kinase Assay Service. Reaction Biology. [Link]
- Wang, Y., et al. (2023). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. European Journal of Medicinal Chemistry, 257, 115513. [Link]
- Eurofins Discovery. (n.d.). ATR/ATRIP Human PIKK Kinase Enzymatic [Km ATP] KinaseProfiler LeadHunter Assay. Eurofins Discovery. [Link]
- Mohni, K. N., et al. (2014). ATR Pathway Inhibition Is Synthetically Lethal in Cancer Cells with ERCC1 Deficiency. Cancer Research, 74(10), 2835-2845. [Link]
- ResearchGate. (n.d.). Cell viability assay to evaluate the combination of an ATR inhibitor and a Chk1 inhibitor.
- Chen, Y.-L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2651. [Link]
- Kim, S. T., et al. (2007). Inhibition of ATR protein kinase activity by schisandrin B in DNA damage response. Nucleic Acids Research, 35(16), 5378-5387. [Link]
- ResearchGate. (n.d.). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase.
- Wang, C.-H., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2136-2153. [Link]
- Sirakanyan, S. N., et al. (2024). In silico Design, Synthesis and Biological Evaluation of Novel Thieno[3,2-d]pyrimidine Derivatives for Cancer Therapy - A Preliminary Study on the Inhibitory Potential towards ATR Kinase Domain and PIKK Family. Chemistry & Biodiversity, 21(3), e202302071. [Link]
- ResearchGate. (n.d.). SAR of thieno[3,2-d]pyrimidine derivatives towards ATR kinase/PIKK inhibition.
- ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
- Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
- MDPI. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzot[4][24]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
- ResearchGate. (n.d.). Stimulation of ATR kinase activity by various DNA substrates in the presence of TopBP1.
- PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]
- PubMed. (2023).
Sources
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 4. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. annualreviews.org [annualreviews.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In silico Design, Synthesis and Biological Evaluation of Novel Thieno[3,2-d]pyrimidine Derivatives for Cancer Therapy - A Preliminary Study on the Inhibitory Potential towards ATR Kinase Domain and PIKK Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ATR Antibody (#2790) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione
Welcome to the technical support center for the synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The thieno[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, serving as a cornerstone for developing inhibitors of critical biological targets like cyclin-dependent kinases (CDKs), PI3Kδ, and EZH2.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Overview of Synthetic Strategies
The synthesis of the this compound core can be approached through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and effective strategies start from a substituted 3-aminothiophene precursor.
Below is a workflow diagram illustrating the primary synthetic routes discussed in this guide.
Caption: Primary synthetic routes to the thieno[3,2-d]pyrimidine-2,4-dione core.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Route 1: Base-Catalyzed Cyclization with Isocyanates
This is one of the most reliable and high-yielding methods, often proceeding in two key steps: formation of a urea intermediate followed by an intramolecular cyclization.[4]
Question 1: My reaction yield is significantly lower than the reported >90%. What are the most common causes?
Answer: Low yields in this synthesis are typically traced back to one of three areas: reagent quality, reaction conditions, or incomplete cyclization.
-
Purity of Starting Materials: The starting methyl 3-aminothiophene-2-carboxylate must be pure. Amine impurities can compete in the reaction, and acidic impurities can neutralize the base catalyst. Similarly, the isocyanate reagent is highly sensitive to moisture. Using a freshly opened bottle or purifying the isocyanate prior to use is recommended.
-
Anhydrous Conditions: Isocyanates react readily with water to form symmetric ureas, which is a common side product that can be difficult to remove. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base Strength and Stoichiometry: The cyclization step requires a sufficiently strong base to deprotonate the newly formed urea and facilitate the nucleophilic attack on the ester. Sodium methoxide is commonly used.[4] Ensure you are using the correct stoichiometry. An insufficient amount of base will lead to incomplete cyclization.
-
Reaction Temperature: While the initial urea formation can often be done at moderate temperatures (e.g., 60°C), the cyclization step may require heating (reflux) to proceed to completion.[4] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Question 2: I am observing a persistent intermediate spot on my TLC that doesn't seem to convert to the final product. What is it and how can I push the reaction forward?
Answer: This persistent spot is almost certainly the N-aryl/alkyl urea intermediate. Its presence indicates that the first step (urea formation) was successful, but the second step (intramolecular cyclization) has stalled.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting stalled cyclization.
To drive the reaction to completion, you can try the following:
-
Add more base: If you suspect your initial charge of base was insufficient or has been quenched, a second addition can restart the cyclization.
-
Increase the temperature: Refluxing in a solvent like methanol or dioxane provides the necessary activation energy for the ring-closing step.
-
Solvent choice: If the intermediate has poor solubility at lower temperatures, switching to a higher-boiling polar aprotic solvent like DMF might be beneficial.
Route 2: 1,1'-Carbonyldiimidazole (CDI) Coupling
This method is an effective one-pot approach for synthesizing the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core from 2-aminothiophenes, with reported yields ranging from 40-91%.[5][6] The broad yield range suggests the reaction is sensitive to substrate and conditions.
Question 3: My yield with CDI is on the lower end of the reported range. How can I optimize it?
Answer: Optimizing the CDI coupling reaction involves careful control of stoichiometry and reaction time.
-
CDI Stoichiometry: CDI is sensitive to moisture. It's crucial to use at least two equivalents of CDI. The first equivalent reacts with the amine, and the second is involved in the cyclization. Using a slight excess (e.g., 2.2 equivalents) can often improve yields.
-
Reaction Time and Temperature: The reaction typically proceeds at room temperature. Monitor the reaction progress carefully using TLC. Extended reaction times can sometimes lead to the formation of side products.
-
Work-up Procedure: The work-up is critical for isolating the product. Quenching the reaction with a weak acid (like dilute HCl) will protonate the imidazole byproduct, making it water-soluble and easier to remove during extraction. The desired product often precipitates out upon acidification and can be collected by filtration.
General FAQs
Question 4: My final product is difficult to purify. What are the best methods?
Answer: The this compound core is often a crystalline solid with limited solubility in common organic solvents.[7] This property can be leveraged for purification.
-
Recrystallization: This is often the most effective method. Methanol, ethanol, or dioxane are commonly used solvents.[7] If the product has low solubility even in hot solvents, a solvent/anti-solvent system (e.g., dissolving in hot DMF or DMSO and precipitating with water or methanol) can be effective.
-
Washing/Trituration: If the main impurities are unreacted starting materials or soluble byproducts, washing the crude solid with a solvent in which the product is insoluble (like diethyl ether or cold ethanol) can significantly improve purity.
-
Column Chromatography: While often not ideal due to the low solubility of the product, chromatography can be used if necessary. A polar mobile phase is typically required. It's often more practical to purify the precursor (e.g., the 3-aminothiophene ester) before the final cyclization step.
Question 5: How do I confirm the structure of my final product?
Answer: A combination of standard spectroscopic techniques is required for unambiguous structure confirmation.
-
¹H NMR: Look for the two characteristic protons on the thiophene ring (typically doublets) and the N-H protons of the pyrimidine dione ring (often broad singlets).
-
¹³C NMR: Expect to see two carbonyl carbons (C=O) in the downfield region (~150-170 ppm) and the carbons of the fused heterocyclic system.
-
IR Spectroscopy: A strong absorption band in the range of 1650-1750 cm⁻¹ is indicative of the carbonyl groups.[7] The N-H stretching vibrations will appear as broad bands around 3200 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[7]
Experimental Protocols & Data
Protocol: Synthesis via Isocyanate Cyclization
This protocol is adapted from methodologies described in the literature for the synthesis of N-substituted thieno[3,2-d]pyrimidine-2,4-diones.[4]
Step 1: Urea Formation
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous dioxane (0.2 M), add the desired aryl isocyanate (1.1 eq).
-
Stir the mixture at 60°C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the consumption of the starting amine by TLC.
Step 2: Intramolecular Cyclization
-
To the reaction mixture from Step 1, add a solution of sodium methoxide in methanol (2.0 eq, e.g., 25 wt% solution).
-
Heat the reaction mixture to reflux (approx. 100°C) and stir for 8-12 hours.
-
Monitor the disappearance of the urea intermediate by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to a beaker of ice-cold water with stirring.
-
Acidify the aqueous suspension to pH 5-6 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold methanol.
-
Dry the solid under vacuum. If necessary, recrystallize from methanol or ethanol to afford the pure this compound derivative.
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Solvents | Temperature | Reported Yield | Key Advantages | Common Issues |
| Isocyanate Cyclization | Aryl Isocyanate, MeONa | Dioxane, MeOH | 60°C to Reflux | 90-95%[4] | High yield, reliable | Moisture sensitive, stalled cyclization |
| CDI Coupling | 1,1'-Carbonyldiimidazole | CH₂Cl₂ | Room Temp | 40-91%[5][6] | One-pot procedure | Variable yields, moisture sensitive |
| Gewald Reaction | α-cyanoketone, Sulfur | Ethanol | Reflux | Moderate to Good | Atom economy, one-pot | Sulfur removal, side products |
References
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022-01-18). ACS Publications.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022-01-18). PubMed Central.
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). PubMed.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (n.d.). MDPI.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central.
- Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. (2025-02-13). PubMed.
- Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (n.d.). Royal Society of Chemistry.
- Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024-01-05). PubMed.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). National Institutes of Health.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (n.d.). SciELO.
- Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. (n.d.). Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central.
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
Technical Support Center: Purification of 1H-thieno[3,2-d]pyrimidine-2,4-dione
Welcome to the technical support guide for the purification of 1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 16233-51-5). This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. As a key intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors and anticancer agents, achieving high purity of this compound is paramount for reliable downstream applications and accurate structure-activity relationship (SAR) studies.[1][2]
This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice depends on the impurity profile and the scale of the reaction. Recrystallization is often effective for removing minor impurities if the crude product is a solid and relatively clean. Flash chromatography is necessary for separating complex mixtures or removing impurities with similar solubility to the product.
Q2: What is the expected solubility profile of this compound?
This compound generally exhibits low solubility in most common organic solvents at room temperature.[3] Its planar, heterocyclic structure and potential for intermolecular hydrogen bonding contribute to this property. It may have moderate solubility in hot, polar aprotic solvents like DMF and DMSO, and alcohols like ethanol.[4] This low solubility is a critical factor to leverage during recrystallization.
Q3: What are the typical impurities I might encounter in a crude sample?
Impurities are largely dependent on the synthetic route. Common methods involve the cyclization of methyl 3-aminothiophene-2-carboxylate with isocyanates.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as the aminothiophene ester or the corresponding isocyanate.
-
Intermediates: Incomplete cyclization can leave urea or thiourea intermediates in the crude product.[1]
-
Side-Products: Products from dimerization, hydrolysis of the ester, or other side reactions inherent to the specific synthetic conditions.
-
Reagents: Residual catalysts or reagents used during the synthesis.
Q4: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): An essential first step to visualize the number of components and assess the separation before attempting column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of impurities, even at low levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a more sensitive assessment of purity than TLC.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often required for materials intended for biological screening.[5][6]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during purification experiments in a practical, problem-solution format.
Recrystallization Troubleshooting
Issue 1: My compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration of impurities is too high, creating a low-melting eutectic mixture. Rapid cooling is a frequent cause.
-
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the supersaturation.[7][8]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with glass wool or paper towels. Do not take it directly from boiling to an ice bath. Slow cooling is crucial for the formation of a pure crystal lattice.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites for crystal growth.[7]
-
Pre-Purification: If the cause is a high impurity load, consider a rapid filtration through a small plug of silica gel to remove the most polar or non-polar impurities before attempting recrystallization.
-
Issue 2: No crystals form, even after the solution has cooled to room temperature.
-
Causality: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially or if the chosen solvent is too good at dissolving the compound, even at low temperatures.[10]
-
Solutions:
-
Induce Crystallization: Try scratching the flask or adding a "seed crystal" (a tiny amount of pure product from a previous batch) to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Utilize an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.
-
Deep Cooling: Once at room temperature, place the flask in an ice bath, and subsequently in a freezer, to maximize the yield by further decreasing the compound's solubility.[7]
-
Issue 3: The final product is still colored, despite forming good crystals.
-
Causality: Highly conjugated or colored impurities are sometimes incorporated into the crystal lattice.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities.
-
Crystallize as Usual: Allow the hot, colorless filtrate to cool and crystallize. Caution: Using too much charcoal can significantly reduce your yield as it can also adsorb your product.[7][8]
-
Flash Column Chromatography Troubleshooting
Issue 4: My compound streaks badly on the TLC plate and gives poor separation in the column.
-
Causality: The acidic nature of silica gel can cause strong, undesirable interactions with basic or even mildly acidic/polar compounds like this compound, which has two amide-like protons. This leads to tailing or streaking of the spot.
-
Solution:
-
Add a Mobile Phase Modifier: Neutralize the active sites on the silica gel by adding a small amount of a modifier to your eluent. For a compound like this, which can act as a weak acid, adding a small percentage of acetic acid (0.1-1%) can sometimes improve peak shape. Conversely, if it's interacting due to basicity, triethylamine (0.1-1%) is a common additive.[7]
-
Change the Stationary Phase: If modifiers are ineffective, consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative for compounds that interact too strongly with silica.[7] For highly polar compounds, reversed-phase (C18) silica is another option.[7]
-
Issue 5: The compound will not elute from the column.
-
Causality: The mobile phase is not polar enough to displace the highly polar compound from the silica gel.
-
Solutions:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the methanol content in a dichloromethane/methanol mixture).[11]
-
Use a More Aggressive Solvent System: If a simple Hexane/Ethyl Acetate or DCM/Methanol system is failing, consider systems containing small amounts of ammonia in methanol, which are effective for very polar compounds.[11]
-
Verify Compound Stability: Ensure your compound is not decomposing on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[11]
-
Visualized Workflows and Protocols
Decision-Making for Purification Method
Caption: Step-by-step troubleshooting for failed recrystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent must be determined experimentally. Based on literature for similar compounds, ethanol, or mixtures like ethanol/water or ethanol/chloroform, are good starting points. [4]
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk crude this compound into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. [9]Add the solvent in small portions, allowing the mixture to return to a boil between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. [9]6. Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. [9]8. Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Solvent System Screening for Recrystallization | Rationale |
| Ethanol | A common polar protic solvent for heterocyclic compounds. |
| Ethanol / Water | An effective mixed-solvent system where water acts as the anti-solvent. |
| Dioxane | A polar aprotic solvent that may offer different solubility characteristics. |
| Acetonitrile | Another polar aprotic solvent to test. |
| DMF / Water | For compounds that are only soluble in strong solvents like DMF. |
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation between your product and impurities, with an Rf value for the product of approximately 0.3-0.4. Common starting systems are gradients of ethyl acetate in hexanes or methanol in dichloromethane. [7]2. Column Packing: Pack a glass column with silica gel using the "slurry method." Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading:
-
Dry Loading (Preferred): Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a low-boiling solvent (e.g., DCM, ethyl acetate), adding silica, and evaporating the solvent under reduced pressure. Carefully load the resulting free-flowing powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent or another strong solvent and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if too much solvent is used.
-
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor them by TLC to track the separation. If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any residual solvent.
| Solvent System Screening for Chromatography (TLC) | Polarity |
| 20-50% Ethyl Acetate in Hexanes | Low to Medium |
| 50-100% Ethyl Acetate in Hexanes | Medium |
| 1-5% Methanol in Dichloromethane | Medium to High |
| 5-10% Methanol in Dichloromethane | High |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- This compound - Benchchem.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Synthesis of Some Thienopyrimidine Deriv
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)
- dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal.
- How to Purify an organic compound via recrystallization or reprecipitation?
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- 1,3-Bis(5,6,7,8-tetrahydrobenzot[2][4]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 1H-thieno[3,2-d]pyrimidine-2,4-dione
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the solubility issues commonly encountered with 1H-thieno[3,2-d]pyrimidine-2,4-dione. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your experimental workflows. As a purine isostere, this compound holds significant potential in medicinal chemistry, but its characteristically low aqueous solubility can present a substantial hurdle in experimental design and execution.[1][2][3] This resource is designed to equip you with the knowledge and practical techniques to overcome these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the solubility of this compound.
Q1: I've observed that this compound is poorly soluble in aqueous buffers. Is this expected?
A1: Yes, this is a well-documented characteristic of many thienopyrimidine derivatives.[1][4][5][6] These compounds, including this compound, are often crystalline solids with a planar heterocyclic structure, which can lead to strong intermolecular interactions and, consequently, low solubility in aqueous media.
Q2: What is the best initial approach for dissolving this compound for in vitro experiments?
A2: The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used polar aprotic solvents that are effective in dissolving thienopyrimidine derivatives.[2]
Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit. The rapid change in solvent polarity upon dilution from a high-DMSO environment to a predominantly aqueous one causes the compound to precipitate. To prevent this, you can try several strategies, which are detailed in the troubleshooting guides below. These include reducing the final concentration, using a co-solvent system, or employing a serial dilution method.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to aid in the initial dissolution of the compound in an organic solvent. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. It is advisable to consult the manufacturer's data sheet for information on thermal stability. For aqueous solutions, heating is generally not a long-term solution as the compound may precipitate out as the solution cools to the experimental temperature.
Q5: Will adjusting the pH of my buffer help to dissolve this compound?
A5: Adjusting the pH can be an effective strategy for ionizable compounds. The this compound structure contains acidic protons on the pyrimidine ring, suggesting that its solubility may be pH-dependent. Increasing the pH to deprotonate these sites can enhance solubility. However, the optimal pH range needs to be determined experimentally and must be compatible with your specific assay.
Troubleshooting Guides
This section provides systematic approaches to address common solubility problems encountered during experiments with this compound.
Issue 1: Precipitation Upon Dilution of Organic Stock Solution
This is the most frequent challenge. The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. Determine the lowest effective concentration through dose-response experiments.
-
Optimize Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add this to your aqueous buffer.
-
Slow Addition and Agitation: Add the stock solution dropwise to the aqueous medium while vortexing or stirring. This promotes rapid dispersal and prevents localized high concentrations that trigger precipitation.[7]
-
-
Co-solvent Systems: Introduce a water-miscible organic co-solvent into your final aqueous medium to increase the overall solvent capacity for your compound.[8] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Issue 2: Poor Initial Solubility in Organic Solvents
While DMSO and DMF are generally effective, you may encounter difficulties in preparing a high-concentration stock solution.
-
Gentle Warming: Warm the solution in a water bath (e.g., 37-50°C) for a short period.
-
Sonication: Use a sonicator bath to provide energy to break up the crystal lattice and aid dissolution.
-
Alternative Solvents: If DMSO or DMF are not suitable for your downstream application, consider other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). Always verify solvent compatibility with your assay.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key solubility enhancement techniques.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol helps you determine the thermodynamic solubility of this compound in a specific aqueous buffer.[9][10][11]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube or vial containing a known volume of the aqueous buffer (e.g., 1-2 mg in 1 mL).
-
Seal the container and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Protocol 2: pH-Dependent Solubility Profile
This protocol allows you to assess how pH affects the solubility of this compound.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
pH meter
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the shake-flask method described in Protocol 1, but use a series of buffers covering a range of pH values.
-
After quantifying the solubility at each pH, plot the solubility (on a logarithmic scale) against the pH.
-
The resulting graph will illustrate the pH-dependent solubility profile of the compound.
Protocol 3: Co-solvent Solubilization for In Vitro Assays
This protocol provides a starting point for using a co-solvent system to prepare a working solution of this compound.[12][13]
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer or cell culture medium
-
Co-solvent (e.g., PEG 400, ethanol)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of the compound and the maximum tolerable concentration of the co-solvent in your assay.
-
Prepare the aqueous medium containing the co-solvent. For example, to achieve a final concentration of 1% PEG 400, add 10 µL of PEG 400 to 990 µL of your buffer.
-
While vortexing the aqueous medium containing the co-solvent, add the required volume of the DMSO stock solution dropwise.
-
Visually inspect the final solution for any signs of precipitation.
Co-solvent Concentration Table (Example Starting Points)
| Co-solvent | Typical Final Concentration Range for In Vitro Assays |
| Ethanol | 0.1 - 1% |
| PEG 400 | 0.5 - 5% |
| Propylene Glycol | 0.5 - 5% |
Note: The optimal co-solvent and its concentration must be determined empirically for each specific assay to avoid adverse effects on the experimental system.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[9][14][15][16][17] This protocol describes a common method for preparing a cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method) or lyophilizer (for freeze-drying method)
Kneading Method:
-
Prepare a paste of β-cyclodextrin with a small amount of water.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin paste and knead for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature.
-
Grind the dried complex into a fine powder.
Freeze-Drying Method:
-
Dissolve β-cyclodextrin in deionized water.
-
Add a solution of this compound in a minimal amount of a water-miscible organic solvent to the cyclodextrin solution with stirring.
-
Stir the mixture for 24-48 hours.
-
Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
Caption: Workflow for preparing cyclodextrin inclusion complexes.
Protocol 5: Salt Formation for Solubility Enhancement
For weakly acidic or basic compounds, forming a salt can significantly improve aqueous solubility.[18][19][20] The following is a general approach to screen for suitable salt forms.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine)
-
Various solvents (e.g., ethanol, methanol, acetone, water)
-
Stir plate and stir bars
-
Filtration apparatus
Procedure (Conceptual):
-
pKa Determination: First, determine the pKa of this compound to confirm its acidic nature and guide the selection of appropriate bases.
-
Solvent Screening: Assess the solubility of the free acid form of the compound in various solvents to choose a suitable reaction medium.
-
Stoichiometric Addition: Dissolve the compound in the chosen solvent and add a stoichiometric amount of the selected base.
-
Crystallization: Allow the mixture to stir, and if a precipitate forms, isolate it by filtration. If no precipitate forms, slowly add an anti-solvent or allow for slow evaporation to induce crystallization.
-
Characterization: Analyze the resulting solid to confirm salt formation and assess its physicochemical properties, including solubility and stability.
References
- Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
- Hilaris Publisher. (n.d.). Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. [Link]
- ResearchGate. (2025). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.
- Cheirsilp, B., & Rakmai, J. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
- Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]
- MDPI. (n.d.).
- IIP Series. (2024).
- Zafar, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 158. [Link]
- Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. [Link]
- Špirtović-Halilović, S., & Završnik, D. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Chemical Society of Pakistan, 37(3), 598-608.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 2329-2345.
- G, P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(3), 227-234. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. solvescientific.com.au [solvescientific.com.au]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. rheolution.com [rheolution.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. lifechemicals.com [lifechemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Thienopyrimidine Synthesis
Welcome to the Technical Support Center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Thienopyrimidines are of significant interest in medicinal chemistry due to their isosteric relationship with purines, which allows them to interact with a wide range of biological targets.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during thienopyrimidine synthesis, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Thienopyrimidine Product
Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?
A1: Low or no yield is a frequent issue in multi-step organic syntheses. For thienopyrimidine synthesis, which often involves the initial formation of a substituted thiophene followed by pyrimidine ring annulation, the problem can arise at either stage.[3][4]
Potential Causes & Solutions:
-
Inefficient Thiophene Ring Formation (Gewald Reaction): The Gewald reaction, a common starting point, involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.[5]
-
Suboptimal Base: The choice and amount of the basic catalyst are critical. While morpholine or piperidine are commonly used, their effectiveness can be substrate-dependent.[6][7] Consider screening other bases like triethylamine or DBU. The catalyst's role is crucial for both the initial Knoevenagel-Cope condensation and the subsequent ring closure.
-
Poor Quality of Sulfur: Use finely powdered, high-purity elemental sulfur. Clumped or impure sulfur can lead to incomplete reactions.
-
Reaction Temperature: The Gewald reaction is often exothermic. While some heating may be necessary to initiate the reaction, excessive temperatures can lead to side product formation.[6] Monitoring the reaction temperature is advised. Conversely, some reactions may require higher temperatures to proceed.[8]
-
-
Inefficient Pyrimidine Ring Annulation: The cyclization of the intermediate 2-aminothiophene derivative to form the pyrimidine ring is another critical step.
-
Inappropriate Cyclizing Agent: The choice of reagent to form the pyrimidine ring dictates the substitution pattern.
-
For unsubstituted thienopyrimidin-4-ones, formamide is a common choice, often requiring reflux conditions.[9][10]
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to degradation of starting materials or products.[11] Microwave-assisted synthesis can be a valuable alternative, often leading to shorter reaction times, higher yields, and a greener process.[6][12][13]
-
Steric Hindrance: Bulky substituents on the thiophene ring or the cyclizing agent can impede the reaction.[11] In such cases, longer reaction times, higher temperatures, or a different synthetic route might be necessary.
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common challenge that can significantly impact yield and purity. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Incomplete Cyclization: The intermediate from the Gewald reaction, a 2-aminothiophene, may fail to cyclize completely, leading to its presence in the final product mixture.
-
Optimization of Cyclization Conditions: Ensure sufficient heating and reaction time for the cyclization step. If using formamide, ensure it is in sufficient excess to drive the reaction to completion.[9] For reactions with isothiocyanates, ensure the base is not sterically hindered and is used in the correct stoichiometric amount.[8]
-
-
Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.
-
Careful Selection of Starting Materials: The regiochemical outcome is often determined by the structure of the initial ketone/aldehyde and the activated nitrile. Careful planning of the synthetic route is crucial.
-
-
Polymerization or Degradation: Under harsh acidic or basic conditions, or at high temperatures, starting materials or the desired product can degrade or polymerize.[11]
-
Milder Reaction Conditions: Explore milder catalysts and lower reaction temperatures. As mentioned, microwave irradiation can provide controlled heating and reduce the overall reaction time, minimizing degradation.[14][15]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q3: What are the advantages of using microwave-assisted synthesis for thienopyrimidines?
A3: Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity.[12][13] This is due to the efficient and uniform heating of the reaction mixture. For thienopyrimidine synthesis, this can be particularly beneficial in the cyclization step, which often requires high temperatures.[6] The use of microwave irradiation is also considered a "green chemistry" approach as it reduces energy consumption.[12]
Q4: How do I choose the right solvent for my thienopyrimidine synthesis?
A4: The choice of solvent can significantly influence reaction outcomes.[11]
-
For the Gewald Reaction: Polar aprotic solvents like ethanol, methanol, or DMF are commonly used. The choice depends on the solubility of the reactants and the reaction temperature.
-
For the Cyclization Step:
-
Reactions with formamide often use formamide itself as the solvent.[9]
-
Reactions with isothiocyanates are frequently carried out in solvents like 1,4-dioxane, ethanol, or acetonitrile.[8]
-
In some cases, solvent-free conditions at high temperatures can be effective.[8][16] It is often beneficial to screen a few different solvents to find the optimal conditions for your specific substrates.[11]
-
Q5: My final product is difficult to purify. What are some recommended purification techniques?
A5: Purification of heterocyclic compounds like thienopyrimidines can be challenging due to their polarity and sometimes limited solubility.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high purity. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is the standard method. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used.
-
Acid-Base Extraction: If your thienopyrimidine has a basic nitrogen atom, you may be able to purify it by dissolving the crude product in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), and then neutralizing the aqueous layer to precipitate the purified product.
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile
This protocol describes a general method for the first step in many thienopyrimidine syntheses.
-
To a stirred solution of the starting ketone or aldehyde (1.0 equiv.) and an activated nitrile (e.g., malononitrile, 1.0 equiv.) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine, 0.1 equiv.).
-
Add elemental sulfur (1.1 equiv.) to the mixture.
-
Heat the reaction mixture at a gentle reflux (or as optimized for your substrates) and monitor the progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate to form the thienopyrimidine core.
-
A mixture of the 2-aminothiophene-3-carboxylate (1.0 equiv.) and formamide (10-20 equiv.) is heated under reflux for several hours.[9][10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the purified thieno[2,3-d]pyrimidin-4(3H)-one.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Thieno[3,2-d]pyrimidinone Derivative[16]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | Reflux | 8 | 77 |
| 2 | Toluene | Reflux | 10 | 28 |
| 3 | Solvent-free | 100 | 6 | 68 |
| 4 | Solvent-free | 140 | 2 | 81 |
This table illustrates the significant impact of solvent and temperature on reaction yield, with solvent-free conditions at elevated temperatures providing the best result in this particular case.[16]
Visualizations
Caption: Troubleshooting workflow for low yield in thienopyrimidine synthesis.
Caption: General synthetic workflow for thienopyrimidines.
References
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.).
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025).
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2012). Organic & Biomolecular Chemistry.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Synthesis of thieno[2,3-d]pyrimidine 14. (n.d.). ResearchGate.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). National Institutes of Health.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). Molecules. [Link]
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). Molecules. [Link]
- Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
- Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. (2018). DSpace Repository - Central University of Punjab. [Link]
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. (n.d.). Molecules. [Link]
- Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
- Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. (n.d.). ResearchGate.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025).
- Recent updates on thienopyrimidine derivatives as anticancer agents. (2023).
- Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. (2017). Molecules. [Link]
- Synthesis of Some Thienopyrimidine Deriv
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (n.d.). National Institutes of Health.
- Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (n.d.). Journal of Microbiology and Biotechnology. [Link]
- (PDF) Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (n.d.). ResearchGate.
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Scientific Reports. [Link]
- Synthesis of Some Thienopyrimidine Deriv
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione
Welcome to the technical support center for the synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and detailed experimental protocols to enhance your success rate and product purity.
Introduction to the Synthetic Landscape
The this compound core is a privileged scaffold in medicinal chemistry, often considered a bioisostere of purines.[1] Its synthesis is typically approached in two main stages: first, the construction of a substituted 2-aminothiophene ring, commonly via the Gewald reaction, followed by the annulation of the pyrimidine-2,4-dione ring. Each stage presents a unique set of challenges that can lead to unwanted side products, low yields, and purification difficulties. This guide will systematically dissect these issues and provide practical, field-tested solutions.
Part 1: Troubleshooting the 2-Aminothiophene Precursor Synthesis (Gewald Reaction)
The Gewald three-component reaction is a powerful and convergent method for synthesizing polysubstituted 2-aminothiophenes.[2][3] However, its multicomponent nature can lead to several side reactions if not properly controlled.
FAQ 1: Low Yield of the Desired 2-Aminothiophene-3-carboxylate
Question: I am performing a Gewald reaction with a ketone, ethyl cyanoacetate, and elemental sulfur using a base catalyst, but I'm getting a low yield of my desired 2-amino-3-ethoxycarbonylthiophene. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Gewald reaction can often be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits are typically related to the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.
Root Cause Analysis:
-
Incomplete Knoevenagel Condensation: The first step is the base-catalyzed condensation between the ketone and ethyl cyanoacetate to form an α,β-unsaturated nitrile. If this reaction is slow or incomplete, you will have unreacted starting materials complicating your purification.
-
Side Reactions of the α,β-Unsaturated Nitrile: The activated α,β-unsaturated nitrile intermediate can undergo dimerization, especially under prolonged reaction times or with highly reactive substrates. This dimerization leads to the formation of a six-membered ring diene, which is a common byproduct.[4]
-
Inefficient Sulfur Addition and Cyclization: The addition of sulfur to the intermediate carbanion and the subsequent intramolecular cyclization are crucial. The reaction temperature and the choice of base can significantly impact the efficiency of these steps.[5]
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Rationale |
| Reaction Sequence | Low yield in one-pot reaction. | Consider a two-step procedure: First, perform the Knoevenagel condensation to isolate the α,β-unsaturated nitrile. Then, react the purified intermediate with sulfur and a base. | Isolating the intermediate can prevent its dimerization and allows for optimization of the subsequent sulfur addition and cyclization steps under different conditions.[6] |
| Base Selection | Inefficient reaction with weak bases. | For less reactive ketones, stronger bases like morpholine or piperidine are often more effective than triethylamine. | The choice of base influences the rate of both the Knoevenagel condensation and the deprotonation required for sulfur addition.[7] |
| Temperature Control | Dimerization at higher temperatures. | Maintain a moderate reaction temperature, typically between 40-60 °C. Avoid excessive heating. | Higher temperatures can favor the dimerization of the α,β-unsaturated nitrile intermediate over the desired cyclization pathway.[4] |
| Solvent | Poor solubility of reactants or intermediates. | Ethanol or DMF are common solvents. For substrates with poor solubility, using a co-solvent system or switching to a higher-boiling polar aprotic solvent like DMF can be beneficial. | Ensuring all reactants and intermediates are in solution is critical for reaction efficiency. |
Experimental Protocol: Two-Step Gewald Reaction
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
To a stirred solution of the ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the ketone is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the α,β-unsaturated nitrile.
Step B: Cyclization to the 2-Aminothiophene
-
Suspend the α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) and heat the mixture to 50-60 °C.
-
Stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated 2-aminothiophene by filtration.
Part 2: Troubleshooting the Pyrimidine Ring Annulation
The cyclization of the 2-aminothiophene precursor to form the this compound is most commonly achieved by reaction with an isocyanate or by a two-step process involving phosgene or its equivalents.[8][9] Both routes are susceptible to side reactions.
FAQ 2: Formation of Insoluble Byproducts During Cyclization with Isocyanates
Question: When I react my methyl 3-aminothiophene-2-carboxylate with an aryl isocyanate in the presence of a base like sodium methoxide, I observe the formation of a significant amount of insoluble white precipitate that is not my desired product. What is this byproduct and how can I prevent its formation?
Answer: The formation of insoluble byproducts in isocyanate-based reactions is a common issue, often stemming from the high reactivity of the isocyanate reagent itself, particularly in the presence of moisture or strong bases.
Root Cause Analysis:
-
Isocyanate Dimerization and Trimerization: Isocyanates can react with themselves, especially when catalyzed by bases or certain metal impurities. This leads to the formation of uretdiones (dimers) and isocyanurates (trimers), which are often poorly soluble and can precipitate from the reaction mixture.[10][11][12][13][14]
-
Hydrolysis of the Isocyanate: Trace amounts of water in the solvent or on the glassware can lead to the hydrolysis of the isocyanate. This forms an unstable carbamic acid, which decarboxylates to an amine. This newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea, which is often insoluble.[15][16][17][18]
-
Reaction with Solvent: If an alcohol is used as a solvent (e.g., methanol for preparing sodium methoxide), the isocyanate can react with it to form a urethane, which may not cyclize under the reaction conditions.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Rationale |
| Solvent and Reagent Purity | Presence of moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Isocyanates should be freshly distilled or from a new bottle. | Minimizing water content is crucial to prevent the hydrolysis of the isocyanate and the subsequent formation of urea byproducts.[15][17] |
| Order of Addition | Premature reaction of isocyanate. | Add the isocyanate slowly to the solution of the aminothiophene and base at a controlled temperature. | Slow addition helps to maintain a low concentration of the isocyanate, favoring the desired reaction with the aminothiophene over self-reaction. |
| Temperature Control | Increased rate of side reactions. | Maintain a moderate reaction temperature (e.g., 60 °C). Avoid high temperatures which can accelerate dimerization and trimerization.[12] | Temperature control is key to managing the kinetics of competing reactions. |
| Choice of Base | Catalysis of isocyanate self-reaction. | Use non-nucleophilic bases like sodium hydride or potassium carbonate in an aprotic solvent like dioxane or DMF, instead of sodium methoxide in methanol. | This avoids the reaction of the isocyanate with the alcohol solvent and can reduce the rate of base-catalyzed self-condensation. |
Visualizing the Side Reactions:
Caption: Competing reaction pathways in the synthesis.
FAQ 3: Incomplete Cyclization of the Urea Intermediate
Question: I have successfully formed the N-(3-(methoxycarbonyl)thiophen-2-yl)urea intermediate, but I am struggling to achieve complete cyclization to the final this compound. What conditions favor this cyclization?
Answer: The intramolecular cyclization of the urea intermediate requires the departure of the ester's alcohol group, which is typically facilitated by a strong base. Incomplete cyclization often points to issues with the choice of base, solvent, or reaction temperature.
Root Cause Analysis:
-
Insufficient Basicity: The base must be strong enough to deprotonate the urea nitrogen, initiating the nucleophilic attack on the ester carbonyl.
-
Reversibility of the Reaction: Under certain conditions, the initial cyclization step can be reversible. Driving the reaction to completion often requires removal of the alcohol byproduct.
-
Steric Hindrance: Bulky substituents on the thiophene ring or the urea nitrogen can sterically hinder the cyclization.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Rationale |
| Base | Incomplete reaction. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. Alternatively, a strong alkoxide base like sodium ethoxide in ethanol can be effective if the corresponding ester is used. | Strong bases are required to deprotonate the urea nitrogen and facilitate the intramolecular nucleophilic attack. |
| Temperature | Slow reaction rate. | Refluxing in a suitable solvent (e.g., ethanol, dioxane) is often necessary to provide sufficient energy for the cyclization to proceed at a reasonable rate. | Higher temperatures increase the reaction kinetics. |
| Reaction Time | Reaction not reaching completion. | Monitor the reaction by TLC or LC-MS and allow sufficient time for the cyclization to complete, which can sometimes be several hours. | Ensure the reaction has proceeded to completion before workup. |
Experimental Protocol: Cyclization of Urea Intermediate
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of the urea intermediate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Stir at this temperature until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Part 3: Purification and Stability
FAQ 4: Difficulty in Purifying the Final Product
Question: My crude this compound is contaminated with byproducts, and I'm having trouble obtaining a pure sample by recrystallization. What are some effective purification strategies?
Answer: The purification of 1H-thieno[3,2-d]pyrimidine-2,4-diones can be challenging due to their often-poor solubility in common organic solvents and the presence of structurally similar impurities.
Troubleshooting Strategies:
| Method | Procedure | Tips and Considerations |
| Recrystallization | Try a variety of solvents, including DMF, DMSO, acetic acid, or mixtures with water or alcohols. | The poor solubility might require the use of high-boiling point polar solvents. Hot filtration may be necessary to remove insoluble impurities. |
| Acid-Base Extraction | Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the pyrimidine nitrogens and form a water-soluble salt. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure product. | This method is effective for removing non-polar and neutral impurities. Ensure the product is stable under the basic and acidic conditions used. |
| Column Chromatography | Silica gel chromatography can be effective, but the choice of eluent is critical due to the polarity of the compound. | A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid) can provide good separation. |
| Trituration | Suspend the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hot ethanol, diethyl ether, or ethyl acetate). Stir for a period, then filter to collect the purified solid. | This is a simple and effective method for removing more soluble impurities. |
FAQ 5: Product Decomposition During Workup or Storage
Question: I have observed that my purified this compound seems to decompose over time or during certain workup procedures. How stable is this compound?
Answer: 1H-thieno[3,2-d]pyrimidine-2,4-diones are generally stable crystalline solids. However, the pyrimidine-2,4-dione ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.
Recommendations for Handling and Storage:
-
Workup: During aqueous workups, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture as soon as possible and extract the product.
-
Storage: Store the purified compound in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.
-
pH Stability: If the compound is to be used in aqueous solutions for biological assays, it is advisable to determine its stability at the relevant pH and temperature.
Workflow Diagram for Synthesis and Troubleshooting
Caption: Synthesis and troubleshooting workflow.
References
- ResearchGate. (n.d.). Self-reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation.
- Wikipedia. (2024). Isocyanate.
- ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions.
- Reddit. (2022). Hydrolysis of isocyanate (after curtius rearrangement): two sources show a different way how water adds the molecule and how the electrons move.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Wikipedia. (2023). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- ResearchGate. (n.d.). Hydrolysis reaction of isocyanate.
- Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Organic Syntheses. (n.d.). Allyl Isocyanates by Overman Rearrangement.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- ChemRxiv. (2021). Catalyzed Reaction of Isocyanates (RNCO)
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Trimerization mechanism (isocyanate to isocyanurate).
- National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
- ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- ResearchGate. (2009). (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
- ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
- Royal Society of Chemistry. (1966). Heterocyclic compounds from urea derivatives. Part III. Synthesis and cyclisation of isothioureas derived from o-aminothiophenol and diarylcarbodi-imides. Journal of the Chemical Society (Resumed). [Link]
- ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
- MDPI. (2022).
- National Center for Biotechnology Information. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]
- National Center for Biotechnology Information. (2016). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. [Link]
- MDPI. (2019). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
- National Center for Biotechnology Information. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Chemical Society Reviews. [Link]
- ResearchGate. (2015). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones.
- Royal Society of Chemistry. (1973). Heterocyclic compounds from urea derivatives. Part XXIII. Thiobenzoylated thiocarbonohydrazides and their cyclisation. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- National Center for Biotechnology Information. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules. [Link]
- National Center for Biotechnology Information. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
- National Center for Biotechnology Information. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]
- ResearchGate. (2005). Reactions of 2Amino3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2Amino3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c]pyrazole with Phenyl Isocyanate, Carbon Disulfide, and Thiourea.
- ResearchGate. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives.
- National Center for Biotechnology Information. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- PubMed. (2002). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. The Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 13. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isocyanate - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Enhancing the biological activity of 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives
Technical Support Center: 1H-thieno[3,2-d]pyrimidine-2,4-dione Derivatives
Welcome to the technical support guide for researchers working with this compound derivatives. This document is designed to provide practical, field-proven insights and troubleshooting strategies to help you enhance the biological activity of this versatile scaffold. As structural analogs of biogenic purines like guanine and adenine, thienopyrimidines possess a unique and privileged structure for interacting with a wide array of biological targets.[1][2] This guide consolidates synthetic strategies, solutions to common assay problems, and structure-activity relationship (SAR) insights to accelerate your drug discovery efforts.
Section 1: Troubleshooting Guide for Synthesis & Derivatization
This section addresses common hurdles encountered during the chemical synthesis and subsequent modification of the thieno[3,2-d]pyrimidine core.
Question 1: My cyclization reaction to form the thienopyrimidine-2,4-dione core is inefficient, with significant byproduct formation. How can I improve the yield and purity?
Answer: Low yield in the core formation step is a frequent challenge. The outcome is highly dependent on the chosen synthetic route and reaction conditions. The most common approach involves the cyclization of a 2-aminothiophene precursor.
-
Causality: The key is to control the reactivity of the cyclizing agent and prevent polymerization or undesired side reactions of the aminothiophene starting material. The choice of cyclizing agent dictates the mechanism and optimal conditions.
-
Troubleshooting Steps:
-
Route Selection: The most reliable method often involves condensing a 2-amino-thiophene-3-carboxylate ester with urea or isocyanate derivatives.[2] Heating the aminothiophene with urea at high temperatures (180-200 °C), often without a solvent, can directly yield the dione structure.[2]
-
Reagent Purity: Ensure the 2-aminothiophene starting material is pure. Impurities from its synthesis (e.g., the Gewald reaction) can interfere with the cyclization. Recrystallization or column chromatography of the aminothiophene is recommended.
-
Solvent & Temperature Control: If using isocyanates (like chlorosulfonyl isocyanate followed by hydrolysis) or coupling reagents like 1,1'-carbonyldiimidazole (CDI), the reaction is typically less harsh.[3][4] For these methods, use an inert, dry solvent (e.g., THF, Dioxane, or CH₂Cl₂) and control the temperature, often starting at 0 °C before warming to room temperature or refluxing. This minimizes the decomposition of sensitive reagents.
-
Base Selection: In multi-step syntheses, the choice of base is critical. For reactions like the Thorpe-Ziegler cyclization to form the thiophene ring from a pyrimidine precursor, a non-nucleophilic base like NaH or K₂CO₃ is often required to promote intramolecular cyclization without cleaving ester groups.[2]
-
Question 2: I am struggling with poor solubility of my final compounds, which complicates purification and biological testing. What can I do?
Answer: The planar, fused-ring structure of the thieno[3,2-d]pyrimidine-2,4-dione core often leads to poor solubility in both organic solvents and aqueous media. This is a critical issue, as it can lead to artificially low activity in biological assays.
-
Causality: The rigidity and hydrogen-bonding capacity (N-H protons at positions 1 and 3) of the core promote crystal lattice packing, increasing the melting point and decreasing solubility.[5]
-
Troubleshooting Steps:
-
Synthetic Modification: The most effective strategy is to introduce solubility-enhancing groups. Alkylation at the N1 or N3 positions with chains containing polar functional groups (e.g., morpholine, piperidine, ethers) is a common and effective approach.[6] These groups disrupt planarity and introduce polar contacts with the solvent.
-
Purification Strategy: If insolubility prevents standard silica gel chromatography, consider reverse-phase chromatography (C18) with gradients of acetonitrile or methanol in water, often with a modifier like 0.1% TFA or formic acid. For highly insoluble compounds, trituration with a sequence of solvents (e.g., hexane, then ether, then ethyl acetate) can effectively remove more soluble impurities.
-
Formulation for Bioassays: For biological testing, prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffer should be done carefully to avoid precipitation. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid artifacts. If precipitation still occurs, consider using formulation aids like Tween-80 or cyclodextrins, but be sure to run appropriate vehicle controls.
-
Section 2: Enhancing Biological Activity - A Q&A Approach
This section focuses on interpreting biological data and making informed decisions for lead optimization.
Question 1: My initial hits have only micromolar potency. Based on known SAR, what are the key structural "hotspots" I should modify to improve activity?
Answer: Enhancing potency requires a systematic exploration of the chemical space around the core scaffold. Structure-activity relationship (SAR) studies have revealed several key positions on the thieno[3,2-d]pyrimidine ring that are critical for potent biological activity.
-
Causality: The substituents at these positions interact with specific sub-pockets of the target protein (e.g., a kinase hinge region, a receptor hydrophobic pocket). Optimizing these interactions is the primary driver of increased potency.
-
Key Modification Hotspots:
-
Position 2 and 4 Substitutions: While the core topic is the 2,4-dione, many active derivatives are substituted at these positions. For example, introducing flexible hydrazinyl linkers at the C2 position has been shown to increase cytotoxic activity in PI3K inhibitors.[7]
-
Position 6 Modifications: This position often extends into solvent-exposed regions or deeper hydrophobic pockets of the target. For GnRH receptor antagonists, introducing a 6-(4-aminophenyl) group with further hydrophobic substituents on the phenyl ring was beneficial.[8]
-
Modifications on the Thiophene Ring: The thiophene ring itself can be modified. For instance, creating tricyclic systems by fusing a cyclohexane ring to the thiophene can increase interaction with the target enzyme and enhance activity.[7]
-
Below is a general workflow for a typical enhancement campaign.
Caption: Workflow for enhancing biological activity.
Question 2: My compounds are potent but lack selectivity, showing activity against multiple kinases. How can I engineer selectivity?
Answer: Achieving selectivity is paramount for developing a viable therapeutic, as it minimizes off-target effects and toxicity.
-
Causality: Selectivity is achieved by exploiting subtle differences in the amino acid composition and architecture of the target's active site compared to other related proteins.
-
Strategies for Improving Selectivity:
-
Target Unexploited Pockets: Analyze the crystal structure of your primary target. Look for adjacent, unique pockets (e.g., a "selectivity pocket") that are not present in off-target proteins. Design substituents that can form specific hydrogen bonds or hydrophobic interactions within this unique space.
-
Scaffold Hopping: If the core scaffold itself has inherent promiscuity, consider a "scaffold hop" to a related but structurally distinct heterocycle. This involves replacing the thieno[3,2-d]pyrimidine core with another bioisostere while retaining the key pharmacophoric elements that provide potency.[9]
-
Counter-Screening Driven Optimization: Systematically screen your compounds against a panel of related off-targets. This will generate a selectivity SAR. For example, you might find that a bulky tert-butyl group at one position eliminates binding to off-target A, while a polar group at another position prevents binding to off-target B. Use this data to design a molecule that combines these selectivity-enhancing features.
-
Question 3: How can I confirm that my compound's activity in a cell-based assay is due to inhibition of my intended target?
Answer: This is a critical validation step. A compound can induce a cellular phenotype (e.g., apoptosis) through various mechanisms, and it's essential to link this effect directly to the target.
-
Causality: On-target engagement should lead to a measurable change in the downstream signaling pathway of that target. Confirming this link provides confidence that the compound works as designed.
-
Target Validation Workflow:
-
Biochemical Confirmation: First, ensure your compound potently inhibits the purified target protein in a biochemical assay (e.g., an IC₅₀ < 100 nM).
-
Cellular Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound binds to the target protein inside intact cells.
-
Downstream Signaling Analysis: Measure the effect on a known downstream substrate of your target using methods like Western Blot or ELISA. For example, if you are targeting the PI3K/Akt pathway, treatment with your inhibitor should lead to a dose-dependent decrease in the phosphorylation of Akt (p-Akt).[7]
-
Phenotypic Rescue/Knockdown: In a more advanced approach, show that knocking down the target protein with siRNA or shRNA mimics the phenotypic effect of your compound. Conversely, overexpressing a drug-resistant mutant of the target should make the cells resistant to your compound.
-
The PI3K/Akt/mTOR pathway is a common target for thienopyrimidine derivatives.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Section 3: Representative Experimental Protocols
Protocol 1: General Synthesis of a 1,3-Disubstituted-1H-thieno[3,2-d]pyrimidine-2,4-dione
This protocol is a generalized example based on common literature procedures.[2]
-
Step A: Synthesis of 2-Aminothiophene Precursor: Synthesize the appropriate 2-amino-4,5-disubstituted-thiophene-3-carbonitrile or carboxylate via the Gewald three-component reaction.
-
Step B: Cyclization with Urea:
-
In a round-bottom flask, combine the 2-aminothiophene-3-carboxylate ester (1.0 eq) and urea (3.0 eq).
-
Heat the mixture neat (without solvent) to 190-200 °C for 2-3 hours. The mixture will melt and then solidify.
-
Cool the reaction to room temperature. Triturate the solid with hot ethanol, filter, and wash with diethyl ether to yield the this compound core.
-
-
Step C: N-Alkylation:
-
Suspend the thienopyrimidine dione (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, 2.2 eq) dropwise.
-
Stir the reaction at 60-80 °C until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N1, N3-disubstituted derivative.
-
Protocol 2: In Vitro MIF2 Tautomerase Inhibition Assay
This protocol is adapted from methodologies used to screen thienopyrimidine derivatives against D-dopachrome tautomerase (MIF2).[3][4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.4.
-
Enzyme: Recombinant human MIF2 protein, diluted to 2x final concentration in Assay Buffer.
-
Substrate: Phenylpyruvate, prepared as a 20x stock in ethanol and diluted to 2x final concentration in Assay Buffer just before use.
-
Test Compound: Serially dilute compounds in 100% DMSO, then make an intermediate dilution in Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of test compound dilution (or DMSO vehicle control).
-
Add 25 µL of 2x MIF2 enzyme solution. For a "no enzyme" control, add 25 µL of Assay Buffer instead.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of 2x phenylpyruvate substrate solution.
-
Immediately measure the decrease in absorbance at 300 nm over 5 minutes using a plate reader. This tracks the conversion of the enol-form to the keto-form of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the DMSO control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Section 4: Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR findings from various studies to guide derivatization efforts.
| Scaffold Position | Modification Type | Target Class | Effect on Activity | Reference |
| C2-Position | Introduction of a flexible hydrazinyl linker | PI3K/mTOR | Increased cytotoxic activity | [7] |
| N3-Position | Benzyl group | MIF2 Tautomerase | Beneficial for inhibitory potency | [3][4] |
| C5-Position | 2-(2-pyridyl)ethyl aminomethyl group | GnRH Receptor | Key feature for good receptor binding | [8] |
| C6-Position | Hydrophobic substituents on a phenyl ring | GnRH Receptor | Preferred for high affinity | [8] |
| P5 Moiety | Benzyl-linked morpholine | EZH2 | Beneficial for improving antitumor activity | [6] |
| P1 Moiety | Piperidine-2,6-dione | EZH2 | Suitable for improving antitumor activity | [6] |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Why is the thienopyrimidine scaffold considered a "privileged" structure in medicinal chemistry?
-
A: Its structural similarity to endogenous purines allows it to effectively mimic these structures and bind to the active sites of many enzymes that interact with purines, such as kinases (which bind ATP) and polymerases. This bioisosterism provides a versatile starting point for inhibitor design against numerous target classes.[1][2]
-
-
Q: What are the potential metabolic liabilities of the thiophene ring?
-
A: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive metabolites (e.g., thiophene-S-oxides). While not always a deal-breaker, it is a possibility that should be assessed during preclinical development (e.g., in liver microsomal stability assays).
-
-
Q: What are some of the most prominent biological targets for this class of compounds?
-
A: Thienopyrimidine derivatives have shown significant activity against a wide range of targets. Prominent examples include PI3K/mTOR, EZH2, and cyclin-dependent kinases (CDKs) in oncology[6][7][9], macrophage migration inhibitory factor (MIF) family proteins in inflammation and cancer[3][4], and G-protein coupled receptors like the GnRH receptor in reproductive health.[8]
-
References
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). National Institutes of Health (NIH).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). PubMed Central, National Institutes of Health (NIH).
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications.
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2023). PubMed.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). National Institutes of Health (NIH).
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. (2003). PubMed.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Taylor & Francis Online.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). National Institutes of Health (NIH).
- Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (2022). RSC Publishing.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
- Thienopyrimidines: Synthesis, Properties, and Biological Activity. (2019). ResearchGate.
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem, National Institutes of Health (NIH).
- Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2020). MDPI.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). preprints.org.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2019). MDPI.
- Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety. (2014). ResearchGate.
- Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. (2021). ResearchGate.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). PubMed Central, National Institutes of Health (NIH).
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2024). ResearchGate.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking Simulations of 1H-thieno[3,2-d]pyrimidine-2,4-dione
Welcome to the technical support center for troubleshooting molecular docking simulations, with a specialized focus on the 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during in silico experiments.
I. Frequently Asked Questions (FAQs)
Q1: My docking scores for this compound derivatives are consistently poor (high binding energy). What is the most common reason for this?
A1: The most frequent issue is improper ligand preparation. The this compound scaffold has specific tautomeric and protonation states that are crucial for accurate docking. Ensure that the ligand's ionization state is appropriate for physiological pH and that the 3D structure has been properly energy minimized before docking.
Q2: I'm observing a wide range of binding poses for the same ligand. How do I identify the most likely correct pose?
A2: A key indicator of a reliable docking pose is a low Root Mean Square Deviation (RMSD) value, typically less than 2.0 Å, when compared to a known crystal structure.[1][2][3] If a crystal structure is unavailable, look for poses that form meaningful interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site.[1] Clustering analysis of the docked poses can also help identify the most populated and stable conformations.
Q3: Can I trust the binding energy score alone to rank my compounds?
A3: While the binding energy (or docking score) is a primary metric, it should not be the sole determinant for ranking compounds.[4][5] A more negative binding energy generally indicates a stronger interaction.[2][4] However, it's crucial to visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective.[5] Also, consider employing more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) for rescoring the top poses.[6]
Q4: My docking simulation fails to run, citing errors related to my protein structure. What should I check first?
A4: The most common sources of error in protein preparation include missing atoms (especially hydrogens), incorrect protonation states of residues like histidine, and the presence of water molecules or co-factors that may interfere with docking.[7][8] Always use a robust protein preparation workflow to add hydrogens, assign correct bond orders, and remove unnecessary molecules from the PDB file before generating the docking grid.[7][8]
II. In-Depth Troubleshooting Guides
Guide 1: Ligand Preparation for this compound
The thienopyrimidine scaffold is a purine isostere, and its derivatives are of significant interest in medicinal chemistry.[9] Proper preparation is paramount for successful docking.
Problem: Inaccurate Tautomeric and Protonation States
The dione moiety of the scaffold can exist in different tautomeric forms. The protonation state of the pyrimidine nitrogens is also pH-dependent. Failure to select the biologically relevant form will lead to incorrect interactions and poor docking scores.
Solution Workflow:
-
Tautomer Enumeration: Use a tool that can generate plausible tautomers of your ligand. For the this compound core, the lactam form is generally predominant at physiological pH.
-
pKa Prediction: Predict the pKa values of the ionizable groups. This will help determine the correct protonation state at your target physiological pH (typically ~7.4).
-
Energy Minimization: Perform a thorough energy minimization of the selected 3D conformer using a suitable force field. The CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) are good starting points for drug-like molecules.[10]
Experimental Protocol: Ligand Preparation using Schrödinger's LigPrep
-
Import Structure: Load your 2D or 3D ligand structure into Maestro.
-
Launch LigPrep: Navigate to Tasks > Ligand Preparation > LigPrep.
-
Set Ionization: In the LigPrep panel, select Generate possible states at target pH and set the range to 7.4 ± 0.5.
-
Generate Tautomers: Ensure the Generate tautomers option is checked.
-
Stereoisomers: If your molecule has chiral centers, you can opt to generate specific or all possible stereoisomers.
-
Energy Minimization: LigPrep will automatically perform a conformational search and energy minimization using the OPLS force field.
-
Output: The output will be a set of low-energy, properly protonated, and tautomerically correct ligand structures ready for docking.
Guide 2: Receptor Preparation and Grid Generation
The accuracy of your docking results is highly dependent on the quality of your receptor structure and the definition of the binding site.
Problem: Poorly Defined Binding Pocket or Grid Parameters
If the docking grid is too small, it may cut off parts of the binding site, preventing the ligand from adopting its optimal conformation. If it's too large, the search for the correct pose becomes computationally expensive and less accurate.[11]
Solution Workflow:
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).[12]
-
Remove all water molecules, ions, and co-factors not essential for binding.
-
Add hydrogens and optimize their positions.
-
Assign correct protonation states to titratable residues (e.g., His, Asp, Glu).
-
-
Binding Site Identification:
-
If a co-crystallized ligand is present, define the binding site around it.
-
If no ligand is present, use a pocket prediction tool (e.g., CASTp, SiteMap) or information from literature to identify the active site.[7]
-
-
Grid Generation:
-
Center the grid box on the identified binding pocket.
-
Ensure the grid box dimensions are large enough to accommodate your ligands with some extra space (typically 15-20 Å in each dimension).
-
Experimental Protocol: Grid Generation in AutoDock Vina
-
Prepare Receptor: Use AutoDock Tools (ADT) to prepare your protein PDB file by adding hydrogens, computing Gasteiger charges, and saving it in PDBQT format.
-
Prepare Ligand: Prepare your ligand in PDBQT format as well.
-
Define Search Space: In ADT, go to Grid > Grid Box.... A box will appear around the protein.
-
Adjust Box: Use the mouse and the controls in the Grid Options window to move and resize the box to encompass the binding site.
-
Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) in Angstroms.
-
Create Configuration File: Create a text file (e.g., conf.txt) and specify the receptor, ligand, and search space parameters:
Guide 3: Addressing Protein Flexibility
Treating the protein as a rigid entity is a major limitation of many docking protocols.[12][13][14] Protein flexibility, especially of side chains in the active site, can significantly impact ligand binding.
Problem: Rigid Receptor Docking Yields Inaccurate Poses
A rigid receptor cannot undergo the conformational changes often required to accommodate a ligand (induced fit), leading to clashes or missed interactions.
Solutions:
-
Soft Docking: This approach uses a softened van der Waals potential to allow for minor atomic overlaps, implicitly accounting for small conformational changes.[15]
-
Side-Chain Flexibility: Many modern docking programs (e.g., GOLD, Glide) allow you to specify certain receptor residues to be flexible during the docking simulation.[16][17]
-
Ensemble Docking: This involves docking your ligand against an ensemble of different protein conformations, which can be generated from molecular dynamics (MD) simulations or obtained from different crystal structures.[18][19]
Workflow Diagram: Ensemble Docking
Caption: Workflow for performing ensemble docking to account for receptor flexibility.
III. Interpreting and Validating Results
Problem: How to Validate Docking Protocol and Results?
Obtaining a docking score is not the end of the experiment. The protocol itself and the resulting poses must be validated to be considered reliable.
Validation Protocol:
-
Re-docking: A fundamental validation step is to extract the native ligand from a co-crystallized structure, and then dock it back into the receptor.[3][6] A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[3][6]
-
Enrichment Studies: For virtual screening, a good docking protocol should be able to distinguish known active compounds from a set of decoy (inactive) molecules.[3] This is often assessed by calculating the enrichment factor or plotting a Receiver Operating Characteristic (ROC) curve.[3]
-
Post-Docking Analysis:
-
Visual Inspection: Critically analyze the top-scoring poses. Do the interactions align with known structure-activity relationships (SAR)? Are there any unfavorable contacts?
-
Interaction Analysis: Use visualization software (e.g., Discovery Studio, PyMOL, LigPlot+) to generate 2D diagrams of the protein-ligand interactions, highlighting hydrogen bonds, hydrophobic contacts, and other key interactions.[5]
-
Molecular Dynamics (MD) Simulation: For high-priority hits, running MD simulations of the docked complex can provide valuable insights into the stability of the binding pose and interactions over time.[6][20][21]
-
Table 1: Key Metrics for Docking Result Interpretation
| Metric | Good Value | Interpretation |
| Binding Affinity (ΔG) | More Negative | Indicates stronger, more favorable binding.[1][4] |
| RMSD (vs. Crystal Pose) | < 2.0 Å | Indicates the docked pose is close to the experimental one.[1][2][6] |
| Ligand Efficiency (LE) | > 0.3 | Binding affinity normalized by the number of heavy atoms. |
| Key Interactions | Present | Hydrogen bonds, π-π stacking, etc., with known active site residues.[1] |
Logical Relationship: Docking Validation and Refinement
Caption: Decision-making flowchart for validating and refining a molecular docking protocol.
IV. References
-
How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]
-
Interpretation of Molecular docking results? - ResearchGate. (2023). Retrieved from [Link]
-
Recent Developments and Applications of the CHARMM force fields - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020). Retrieved from [Link]
-
How to validate the molecular docking results ? | ResearchGate. (2022). Retrieved from [Link]
-
Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions. (2025). Retrieved from [Link]
-
Molecular Docking Challenges and Limitations - IGI Global. (n.d.). Retrieved from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]
-
Force fields for small molecules - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio - YouTube. (2025). Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved from [Link]
-
CHARMM - Wikipedia. (n.d.). Retrieved from [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (n.d.). Retrieved from [Link]
-
Development of CHARMM Polarizable Force Field for Nucleic Acid Bases Based on the Classical Drude Oscillator Model - PubMed Central. (n.d.). Retrieved from [Link]
-
Molecular Docking and ADME Analysis of Substituted ThienopyrimidineMolecules on Colorectal Cancer - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]
-
Representing Receptor Flexibility in Ligand Docking through Relevant Normal Modes | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
How to perform ensemble docking with GOLD. (n.d.). Retrieved from [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved from [Link]
-
7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. (2018). Retrieved from [Link]
-
What is the best practice of gold docking? - ResearchGate. (2014). Retrieved from [Link]
-
AutoDock Vina Manual. (2020). Retrieved from [Link]
-
Common mistakes made during Autodock Vina Installation and Execution. (2020). Retrieved from [Link]
-
First steps in protein-ligand docking with GOLD. (n.d.). Retrieved from [Link]
-
Challenges in Docking: Mini Review. - JSciMed Central. (n.d.). Retrieved from [Link]
-
Frequently Asked Questions — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved from [Link]
-
(PDF) Major Challenges of Molecular Docking - ResearchGate. (2023). Retrieved from [Link]
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved from [Link]
-
How to fix error in Autodock Vina when showing interactions? - ResearchGate. (2021). Retrieved from [Link]
-
Molecular Docking Challenges and Limitations - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Tackling the challenges posed by target flexibility in drug design | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][22]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. (2024). Retrieved from [Link]
-
Protein Flexibility in Docking and Surface Mapping - PMC - NIH. (n.d.). Retrieved from [Link]
-
Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen - YouTube. (2020). Retrieved from [Link]
-
The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy - Duke Computer Science. (n.d.). Retrieved from [Link]
-
GOLD - Docs CSC. (n.d.). Retrieved from [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. (n.d.). Retrieved from [Link]
-
Glide Failure with Expanded Sampling and Docking Constraints - My Account. (2025). Retrieved from [Link]
-
Glide Error: NO VALID POSES AFTER MINIMIZATION:SKIPPING - My Account. (2025). Retrieved from [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). Retrieved from [Link]
-
Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Resolving "Invalid atomic number" Error in Glide Grid Generation with SiteMap Output. (2025). Retrieved from [Link]
-
Research Article Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 - Semantic Scholar. (2021). Retrieved from [Link]
-
Autodock help : r/bioinformatics - Reddit. (2023). Retrieved from [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. (n.d.). Retrieved from [Link]
-
Shrodinger Ligand Docking Tips and Help : r/Chempros. (2021). Retrieved from [Link]
-
CHARMM | CHARMM. (n.d.). Retrieved from [Link]
-
I was trying to run receptor grid generation using maestro schrodinger 2015 version.Error20230106-023141.txt Error showed up. How can I fix it? | ResearchGate. (2023). Retrieved from [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery [amitray.com]
- 13. Challenges in Docking: Mini Review. [jscimedcentral.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Flexibility in Docking and Surface Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GOLD - Docs CSC [docs.csc.fi]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 20. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
1H-thieno[3,2-d]pyrimidine-2,4-dione stability and degradation issues
Welcome to the technical support center for 1H-thieno[3,2-d]pyrimidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation issues associated with this compound. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to assist you in your experimental work.
Introduction to the Stability of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable scaffold in drug discovery.[1] Its stability is a critical factor that can influence experimental outcomes, shelf-life, and the overall success of research and development projects. This guide will delve into the potential stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound's fused pyrimidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes. Thienopyrimidine derivatives are generally thermally stable, but prolonged exposure to high heat should be avoided.[2]
-
Light: Exposure to UV or high-intensity visible light may induce photolytic degradation. However, some related thienopyrimidine derivatives have shown good solid-state photostability.[3]
-
Oxidizing Agents: The thiophene ring, in particular, can be susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products.
Q2: How should I properly store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. It is recommended to store it in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. If stored in solution, it is best to use aprotic solvents and store at low temperatures. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?
A3: Yes, the appearance of new peaks in your chromatogram that are not present in a freshly prepared sample is a strong indication of degradation. The retention times of these new peaks can provide clues about the polarity of the degradation products. For instance, more polar products will typically have shorter retention times in reversed-phase HPLC.
Q4: Are there any known degradation pathways for the thieno[3,2-d]pyrimidine scaffold?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related heterocyclic systems, potential degradation pathways include:
-
Hydrolysis: Cleavage of the pyrimidine ring, particularly the amide bonds, can occur under harsh pH conditions.
-
Oxidation: The sulfur atom in the thiophene ring is a likely site for oxidation, potentially forming sulfoxides or sulfones.
-
Photodegradation: UV radiation could potentially lead to ring cleavage or rearrangement reactions.
Troubleshooting Guides
Guide 1: Investigating Unexpected Sample Degradation
If you suspect that your sample of this compound is degrading, a systematic investigation is crucial. A forced degradation study is a valuable tool to understand the compound's stability profile.
Objective: To identify the conditions under which this compound degrades and to characterize the degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source (e.g., a photostability chamber with a UV lamp) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Data Presentation: Example HPLC Analysis Summary
| Stress Condition | Incubation Time (h) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl, 60 °C | 24 | 15% | 2 |
| 0.1 M NaOH, RT | 24 | 5% | 1 |
| 3% H₂O₂, RT | 24 | 25% | 3 |
| 80 °C (Solid) | 48 | <1% | 0 |
| 80 °C (Solution) | 48 | 8% | 1 |
| Photolysis (Solid) | 24 | <2% | 0 |
| Photolysis (Solution) | 24 | 10% | 2 |
Visualization of Experimental Workflow
Guide 2: Mitigating Degradation in Experimental Setups
Once you have identified the conditions that cause degradation, you can take steps to minimize it in your experiments.
Issue: Degradation observed in aqueous buffers during a multi-day biological assay.
Possible Causes:
-
Hydrolysis: The compound may be unstable at the pH of your buffer.
-
Oxidation: Dissolved oxygen in the buffer could be causing slow oxidation.
Troubleshooting Steps:
-
pH Profile: Determine the stability of the compound in a range of pH values around your experimental pH. This can help you identify a more suitable buffer system.
-
Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid, DTT) to your buffer, ensuring it does not interfere with your assay.
-
Degas Buffers: Before use, degas your aqueous buffers to remove dissolved oxygen.
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before use whenever possible.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down degradation kinetics.
Visualization of Decision-Making Process
References
- Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 124, 684-696.
- Pochet, L., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509.
- Crespo-Hernández, C. E., et al. (2023). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Photochemical & Photobiological Sciences, 22(8), 1897-1907.
- Al-Ostoot, F. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(21), 7205.
- Ahmad, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165.
- Lee, J., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2018(4), M1016.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11507180, 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- Zhang, H., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2196-2213.
- Rashad, A. E., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(16), 5273-5277.
- Kumar, K., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128246.
- Ortiz-Rodríguez, L. A., et al. (2023). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Chemical Biology, 4(10), 825-835.
- Wang, Y., et al. (2013). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2013, 692074.
- Zhang, H., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2196-2213.
- Bolm, C., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1145-1152.
- Le Borgne, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4252.
- El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
- Abdel-Aziz, M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(23), 7172.
- El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 384-401.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry.
Sources
Refining protocols for nucleophilic substitution on thienopyrimidines
Technical Support Center: Thienopyrimidine Chemistry
Welcome to the technical support center for thienopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to refine their protocols for nucleophilic substitution on this important heterocyclic scaffold. Thienopyrimidines are privileged structures in drug discovery, serving as the core for numerous therapeutic agents.[1][2][3] Mastering their functionalization is key to unlocking novel chemical matter.
This document moves beyond simple step-by-step instructions. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical challenges you may encounter in the lab. We will delve into the mechanistic rationale behind these protocols to empower you to make informed decisions and logically solve experimental hurdles.
Foundational Principles: The SNAr Mechanism on Thienopyrimidines
Nucleophilic substitution on thienopyrimidines typically proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] This is a two-step process involving the addition of a nucleophile to the electron-deficient ring, followed by the elimination of a leaving group.
The thienopyrimidine system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrimidine ring, which withdraws electron density from the ring system.[6] This electronic feature makes the scaffold susceptible to attack by nucleophiles, particularly at the C4 position when a suitable leaving group (e.g., a halogen) is present.[7][8][9]
The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is crucial for the reaction to proceed and is significantly influenced by the substituents on the ring.[4][10]
Caption: SNAr mechanism on a 4-chlorothienopyrimidine.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of questions and answers to address specific problems you might face during your experiments.
Question 1: My reaction has stalled. I see very low conversion to the desired product, with mostly starting material remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue that can usually be traced back to one of five key areas: substrate activation, nucleophile reactivity, leaving group ability, temperature, or solvent effects.
-
Substrate Activation: The thienopyrimidine ring must be sufficiently electron-deficient to be attacked. If your substrate lacks electron-withdrawing groups, the activation energy for the initial nucleophilic attack (the rate-determining step) will be high.[4][5] While the thienopyrimidine core is already activated, additional substituents can play a role.
-
Solution: Ensure your starting material is correct. For substitutions at the C4 position, a precursor like 4-oxo-thienopyrimidine is often chlorinated with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to install a good leaving group.[7][8][11] Incomplete chlorination will result in unreactive starting material.
-
-
Nucleophile Reactivity: The strength of your nucleophile is critical. Weak nucleophiles (e.g., anilines with strong electron-withdrawing groups, or neutral alcohols) will react slowly.
-
Solution 1 (Stronger Base): Deprotonate your nucleophile with a suitable base to increase its nucleophilicity. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For weaker nucleophiles like phenols or some anilines, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.[2] Be cautious, as overly strong bases can lead to side reactions.
-
Solution 2 (Increase Temperature): Increasing the reaction temperature provides the necessary energy to overcome the activation barrier. Refluxing in solvents like ethanol, isopropanol, or DMF is common.[8] For particularly unreactive nucleophiles, microwave irradiation can be highly effective at accelerating the reaction.[9]
-
-
Leaving Group: The nature of the leaving group directly impacts the rate of the elimination step. However, in SNAr, the rate-determining step is the initial attack, which is accelerated by more electronegative (and often poorer) leaving groups that activate the ring.[4][5] For halogens, the reactivity order is often F > Cl > Br > I because fluorine's high electronegativity makes the attached carbon more electrophilic.[5] However, chlorides are most commonly used due to their optimal balance of activation and leaving group ability, as well as synthetic accessibility.[7][8][11]
-
Solution: If you are using a bromide or iodide and seeing slow reaction rates, switching to the analogous 4-chlorothienopyrimidine could accelerate the initial nucleophilic attack.
-
-
Solvent Effects: The solvent plays a crucial role by solvating the species in the reaction.
-
Protic Solvents (e.g., Ethanol, Isopropanol): These can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity.[12] However, they are also good at solvating the charged Meisenheimer intermediate, which can stabilize it.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often excellent choices for SNAr reactions.[12][13] They do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. They are also effective at dissolving the reactants and stabilizing the charged intermediate.
-
Solution: If your reaction is sluggish in a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF or DMSO. This can often lead to a dramatic increase in reaction rate.[12]
-
Question 2: My reaction is messy, with multiple side products. How can I improve the selectivity and minimize impurities?
Answer: Side product formation often arises from competing reaction pathways or degradation. The key is to control the reaction conditions to favor the desired transformation.
-
Hydrolysis of Starting Material: 4-Chlorothienopyrimidines can be sensitive to moisture, especially in the presence of a base, leading to hydrolysis back to the 4-oxo derivative.
-
Solution: Ensure you are using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Dry your glassware thoroughly before use.
-
-
Di-substitution or Reaction at Other Positions: If your nucleophile is small and highly reactive, or if there are multiple leaving groups, you may see multiple substitutions. While the C4 position is generally the most activated, other positions on the thienopyrimidine scaffold can sometimes react under harsh conditions.
-
Solution: Use a controlled stoichiometry, typically adding 1.0 to 1.2 equivalents of the nucleophile. Adding the nucleophile slowly to the reaction mixture can also help maintain a low instantaneous concentration, reducing the chance of double addition.
-
-
Base-Induced Side Reactions: Strong bases can sometimes react with the thienopyrimidine core itself or promote self-condensation of the nucleophile or product.
-
Solution: Use the mildest base necessary to achieve the desired reactivity. For many amine nucleophiles, an organic base like DIPEA is sufficient and less likely to cause side reactions compared to inorganic bases like NaH or K₂CO₃.
-
Question 3: I am using a weak nucleophile like a substituted aniline and the standard SNAr conditions are failing. What are my options?
Answer: This is a classic challenge where the nucleophile is not potent enough to attack the electron-deficient ring effectively. When conventional thermal SNAr methods fail, it's time to consider catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed C-N cross-coupling reaction is an extremely powerful alternative for forming bonds between aryl halides and amines, especially when SNAr is inefficient.[14][15] It operates under a different mechanistic manifold and is often successful with nucleophiles that are unreactive under SNAr conditions.
-
Recommendation: Screen a set of conditions using a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like toluene or dioxane.[14] While no specific examples of Buchwald-Hartwig coupling on the thienopyrimidine core were found in the initial search, it has been successfully applied to the thiophene ring, making it a highly plausible strategy.[14][15]
-
Frequently Asked Questions (FAQs)
-
Q: Which position on the thienopyrimidine ring is most susceptible to nucleophilic attack?
-
Q: What is the best leaving group for this reaction?
-
Q: How do I choose the right solvent?
-
A: The choice depends on the reactivity of your nucleophile and the required temperature. For reactive nucleophiles, alcohols like ethanol or isopropanol often suffice. For less reactive partners, polar aprotic solvents like DMF, DMSO, or acetonitrile are superior as they enhance the nucleophile's reactivity.[12][13][16]
-
Table of Typical Reaction Conditions
The following table summarizes common starting conditions for the nucleophilic substitution of a 4-chlorothienopyrimidine derivative. These should be considered as starting points for optimization.
| Nucleophile (Nu-H) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | References |
| Aliphatic Primary Amine | TEA or DIPEA (1.5-2.0) | Ethanol / Isopropanol | 80 - 120 (Reflux) | 75 - 95 | [7][9] |
| Aliphatic Secondary Amine | TEA or DIPEA (1.5-2.0) | Dioxane / Ethanol | 80 - 110 (Reflux) | 70 - 90 | [17] |
| Aniline (electron-neutral) | None or cat. acid | Isopropanol / DMF | 100 - 150 | 60 - 85 | [8] |
| Phenol | K₂CO₃ or NaH (1.2) | DMF / DMSO | 80 - 140 | 50 - 80 | N/A |
| Thiophenol | K₂CO₃ or NaH (1.2) | DMF | 25 - 80 | 80 - 95 | N/A |
Representative Experimental Protocol
Synthesis of 4-(Benzylamino)-5,6,7,8-tetrahydrobenzo[18][19]thieno[2,3-d]pyrimidine
This protocol is a representative example of an SNAr reaction between a 4-chlorothienopyrimidine and a primary amine.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5,6,7,8-tetrahydrobenzo[18][19]thieno[2,3-d]pyrimidine (1.0 eq).
-
Solvent and Reagents: Add ethanol (approx. 0.1 M concentration relative to the substrate).
-
Addition of Nucleophile: Add benzylamine (1.2 eq) to the suspension.
-
Addition of Base: Add triethylamine (TEA) (2.0 eq). The mixture should become a clear solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Dilute the residue with water. A solid precipitate should form. Collect the solid by vacuum filtration, washing with water and then a small amount of cold ethanol or ether to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. PubMed. [Link]
- Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
- Synthesis of ethyl 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6 carboxylates 2–8.
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Nucleophilic Substitution Reactions. University of Calgary. [Link]
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
- Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
- Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... YouTube. [Link]
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
- Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
- Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
- Design, synthesis and antimicrobial screening of some new thienopyrimidines.
- 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]
- Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
- Nucleophilic Aromatic Substitution: Addition–Elimin
- Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar. [Link]
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflamm
- Recent updates on thienopyrimidine derivatives as anticancer agents.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link]
- Synthesis of Some Thienopyrimidine Deriv
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemisfast. [Link]
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
How to increase the potency of thienopyrimidine-based inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thienopyrimidine-based inhibitors. As a Senior Application Scientist, I have compiled this guide to address common questions and troubleshooting scenarios encountered during the discovery and optimization of this important class of molecules. The thienopyrimidine scaffold, a structural bioisostere of the natural purine core, offers a versatile platform for designing potent and selective inhibitors, particularly for protein kinases.[1][2] This guide is structured to provide both foundational knowledge and practical, in-the-lab solutions to accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about initiating and guiding a research program focused on thienopyrimidine inhibitors.
Q1: What are the key pharmacophoric features of thienopyrimidine-based kinase inhibitors that I should be aware of?
Answer: The thienopyrimidine scaffold acts as a "hinge-binder," a critical feature for kinase inhibition. The pyrimidine nitrogen atoms typically form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] The potency and selectivity are then dictated by the substituents at various positions on the bicyclic core.
A generalized pharmacophore model can be visualized as follows:
Caption: Key pharmacophoric regions of a thienopyrimidine inhibitor.
-
C4-Position: This is arguably the most critical position for driving potency. Large, often substituted anilino or phenoxy groups are frequently found here, extending into the ATP binding pocket. Modifications at this position can drastically alter inhibitor potency.[4]
-
C2-Position: Substituents here often point towards the solvent-exposed region. This position is ideal for introducing groups that can improve selectivity or modulate physicochemical properties like solubility without disrupting core binding interactions.[3]
-
C5 and C6-Positions: These positions on the thiophene ring can be modified to interact with hydrophobic pockets within the ATP-binding site, further enhancing affinity and selectivity.[5]
Q2: I have a hit compound. What are the most common strategies to begin a potency optimization campaign?
Answer: A systematic, structure-activity relationship (SAR) driven approach is crucial. The goal is to iteratively modify the structure and measure the effect on potency, selectivity, and other key properties.
A typical workflow involves:
-
Establish a Robust Baseline: Ensure you have a reliable and reproducible biochemical assay (e.g., kinase inhibition assay) and a cellular assay. Your hit compound's activity is your benchmark.
-
"North" and "South" Exploration (C2/C4): Begin by exploring substitutions at the C2 and C4 positions, as these are often the primary drivers of potency and selectivity.[3][6][7]
-
C4 Position: Synthesize a small library of analogs with different substitutions on the aniline/phenol ring (if present). Explore electronic effects (electron-donating vs. withdrawing groups) and steric effects (small vs. bulky groups).
-
C2 Position: If your hit is unsubstituted at C2, try introducing small alkyl or aryl groups. If a group is present, explore variations to probe for additional interactions or improve properties.
-
-
Thiophene Ring Decoration (C5/C6): Once you have established a favorable SAR at the C2/C4 positions, explore modifications on the thiophene ring. This is often used for fine-tuning and can be a way to improve metabolic stability.[5]
Here is a logical workflow for this process:
Caption: A typical hit-to-lead optimization workflow for thienopyrimidine inhibitors.
Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Q3: My lead compound shows excellent potency in the biochemical (enzymatic) assay, but its activity drops significantly in cell-based assays. What's going on?
Answer: This is a very common and important challenge in drug discovery. A drop in activity from a biochemical to a cellular environment, often called the "cell-shift," points to issues with the compound reaching its intracellular target. The primary culprits are poor cell permeability and low aqueous solubility.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Your compound may be precipitating out of the cell culture media. It's crucial to experimentally measure the aqueous solubility. Compounds with solubility below 10 µM are often problematic.[8]
-
Lipophilicity (LogP/LogD): Highly lipophilic compounds (LogP > 5) can get trapped in the cell membrane and fail to reach cytosolic or nuclear targets. Conversely, very polar compounds may not cross the membrane at all.
-
-
Chemical Modification Strategy:
-
Introduce Polar Groups: To improve solubility, consider adding small, polar functional groups at solvent-exposed positions (often the C2 position). Common choices include morpholine, piperazine, or short PEG chains.[9] These can increase aqueous solubility without disrupting the core binding interactions.
-
Reduce Lipophilicity: If LogP is too high, look for opportunities to replace bulky, greasy groups with smaller or more polar alternatives that still satisfy the SAR.
-
-
Formulation Strategy:
-
For preclinical studies, poor solubility can sometimes be overcome by using formulation strategies like creating lipophilic salts or using lipid-based formulations to enhance absorption.[10]
-
Q4: I replaced a key phenyl group with a pyridine ring to improve solubility, but my compound's potency completely vanished. Why did this happen and what should I do next?
Answer: This is a classic example of a "bioisosteric replacement" gone wrong, and it highlights the subtleties of SAR. While pyridine is often a good bioisostere for a phenyl ring and can improve solubility, the nitrogen atom introduces a fundamental change.
Possible Reasons for Potency Loss:
-
Disruption of Hydrophobic Interactions: The target's binding pocket may be highly hydrophobic where the phenyl ring was sitting. The introduction of the more polar pyridine ring can disrupt these favorable van der Waals interactions.
-
Unfavorable Electrostatics: The nitrogen in the pyridine ring is a hydrogen bond acceptor. If the pocket has a negative electrostatic potential or a competing hydrogen bond acceptor, this can create a repulsive interaction.
-
Steric Clash: While electronically similar, the precise geometry might be slightly different, leading to a steric clash.
Next Steps:
-
Consult Structural Data: If a crystal structure of a related inhibitor bound to the target is available, analyze the environment around the phenyl group. This is the most direct way to understand the interaction.
-
Systematic Exploration: Don't abandon the idea of a heterocyclic replacement. Try other isomers of pyridine (e.g., 3-pyridyl, 2-pyridyl) as the position of the nitrogen atom is critical.[5] Also, consider other heterocycles like pyrimidine or even thiophene itself, which have different electronic and geometric properties.
-
Return to Phenyl and Modify: Go back to the active phenyl-containing compound and try to improve its solubility by adding small polar substituents (e.g., a methoxy or hydroxyl group) onto the phenyl ring itself, rather than replacing the entire ring.
Q5: My most potent inhibitors are very poorly soluble, essentially "brick dust." What are the most effective strategies to overcome this?
Answer: Poor aqueous solubility is a major hurdle for many kinase inhibitors, including thienopyrimidines.[9] This issue, often arising from the flat, aromatic, and crystalline nature of the molecules, must be addressed to achieve meaningful in vivo results.
Strategy 1: Chemical Modification (The Medicinal Chemistry Approach)
-
"Solubilizing" Groups: As mentioned in Q3, the most common strategy is to append polar, ionizable, or hydrogen-bonding groups. The C2-position is often the best place to start. A tethered morpholine group, for instance, has been shown to increase solubility by orders of magnitude.[9]
-
Scaffold Hopping: In some cases, the core scaffold itself is the source of the low solubility. A "scaffold hop" to a related but less planar or more soluble core (e.g., from a thieno[2,3-d]pyrimidine to a 1H-pyrrolo[2,3-b]pyridine) might be necessary, though this is a significant undertaking that can reset the SAR campaign.[9]
-
Salt Formation: For compounds with a basic handle (like a piperazine), forming a salt (e.g., a hydrochloride salt) can dramatically improve aqueous solubility and dissolution rate.[11]
Strategy 2: Formulation (The Pharmaceutics Approach)
If chemical modifications compromise potency, formulation strategies can be employed, especially for preclinical studies.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a high-energy amorphous form that has a higher apparent solubility and faster dissolution.[12]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve absorption.[10][13]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[14][15]
Data Summary: Effect of "Solubilizing Groups"
| Scaffold | Key Modification | Reported Aqueous Solubility | Impact on Activity | Reference |
| Thieno[2,3-b]pyridine | Parent Compound | 1.2 µg/mL | Potent | [9] |
| 1H-Pyrrolo[2,3-b]pyridine | Scaffold hop + tethered morpholine | ~1.3 mg/mL (~1000x increase) | Marginally Active | [9] |
| Thieno[3,2-d]pyrimidine | Addition of a tertiary amine | Poor | Potent | [11] |
| Thieno[3,2-d]pyrimidine | Formation of HCl salt of above | Improved | Potent | [11] |
Q6: My inhibitor is potent against my primary target kinase, but it also hits several closely related kinases. How can I improve its selectivity?
Answer: Achieving selectivity is a critical and often difficult aspect of inhibitor design. Off-target activity can lead to toxicity and misinterpretation of biological results.
Strategies to Enhance Selectivity:
-
Exploit Non-Conserved Residues: While the ATP-binding site is highly conserved across the kinome, there are often subtle differences. Analyze a sequence alignment of your target kinase against its closest off-targets. Look for non-conserved residues in or near the binding pocket. Design modifications that specifically interact with a unique residue in your primary target or create a steric clash with a residue in the off-target.
-
Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a deeper hydrophobic pocket. The size of this residue varies across kinases. If your target has a small gatekeeper (e.g., glycine, alanine, threonine), you can design bulky substituents that fit into this pocket, while being excluded from off-targets with larger gatekeepers (e.g., methionine, phenylalanine).
-
Allosteric Targeting: Move away from the highly conserved ATP site altogether. Look for allosteric sites that are unique to your target kinase. This is a more complex approach but can yield highly selective inhibitors.
-
Scaffold Modification: Sometimes, subtle changes to the core scaffold can alter its preferred conformation, favoring binding to one kinase over another. For example, moving from a thienopyrimidine to a thienopyridine was used to diminish EGFR activity while retaining VEGFR-2 potency in one reported case.[6][7]
Experimental Protocols
Protocol 1: General Synthesis of a C4-Anilino-Thienopyrimidine Derivative
This protocol describes a typical nucleophilic aromatic substitution (SNAr) to install a substituted aniline at the C4 position of a 4-chloro-thienopyrimidine intermediate.
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine intermediate
-
Substituted aniline of choice (1.1 equivalents)
-
Solvent: Isopropanol (IPA) or 1,4-Dioxane
-
Acid scavenger (optional): Diisopropylethylamine (DIPEA) or catalytic HCl
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (N2 or Ar)
-
Thin Layer Chromatography (TLC) supplies
-
Purification: Flash column chromatography system (e.g., silica gel) or preparative HPLC
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq) and dissolve it in isopropanol (approx. 0.1 M concentration).
-
Add Reagents: Add the substituted aniline (1.1 eq). If the aniline is a salt or if the reaction is sluggish, add a catalytic amount of concentrated HCl or a base like DIPEA.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, this is often the desired product salt. It can be isolated by filtration, washed with cold isopropanol and then ether, and dried.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
-
Purification (Self-Validation):
-
Purify the crude product using flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the pure compound.
-
Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% for use in biological assays.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)
This protocol outlines a common method to determine the IC50 of an inhibitor against a target kinase. The ADP-Glo™ Kinase Assay (Promega) measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of your thienopyrimidine inhibitor in the kinase reaction buffer containing DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
To the wells of the plate, add the diluted inhibitor.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or room temperature) for the specified time (e.g., 60 minutes).
-
-
Signal Generation & Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis (Self-Validation):
-
Subtract the background ("no enzyme" control) from all readings.
-
Normalize the data to the "no inhibitor" control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
-
Validation: The assay is valid if the Z'-factor is > 0.5 and the dose-response curve is well-defined.
-
References
- Mugengana, A. K., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. [Link]
- Bradbury, R. H., et al. (2018).
- Primas, N., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. [Link]
- Ghorab, M. M., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
- Fouad, M. A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity. [Link]
- Stewart, C., et al. (2018).
- Li, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
- Wang, X., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Wang, X., et al. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Hagedorn, M., et al. (2023).
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- El-Malah, A. A., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances. [Link]
- Lahr, W. S., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
- Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry. [Link]
- Ghorab, M. M., et al. (2025). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Future Medicinal Chemistry. [Link]
- Modrzejewski, D., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Thienopyrimidine SAR Studies
Introduction: The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural similarity to endogenous purines, which allows for potent and selective modulation of various biological targets, particularly protein kinases.[1] However, the path from a promising thienopyrimidine hit to a viable drug candidate is frequently obstructed by predictable, yet often overlooked, challenges. This guide is designed to serve as a technical resource for researchers in the field, providing troubleshooting strategies and in-depth explanations to navigate the common pitfalls encountered during Structure-Activity Relationship (SAR) studies. Our goal is to equip your team with the foresight and methodology to conduct more efficient, reliable, and ultimately successful drug discovery campaigns.
Section 1: Synthetic Chemistry & Core Formation
This section addresses the foundational challenges in synthesizing the thienopyrimidine core and its analogues, which can often derail an SAR campaign before biological testing even begins.
Q1: We are observing poor yields and significant regioisomeric impurities in our initial Gewald reaction to form the 2-aminothiophene precursor. What are the likely causes and how can we optimize this reaction?
A1: This is a classic and critical bottleneck. The Gewald reaction, while powerful for its multicomponent nature, is sensitive to several factors that control its efficiency and regioselectivity.[2][3][4]
Underlying Causality: The reaction proceeds via an initial Knoevenagel condensation between the active methylene nitrile (e.g., ethyl cyanoacetate) and the ketone/aldehyde, followed by the addition of elemental sulfur and subsequent cyclization.[2][5] Poor regioselectivity often arises from competing reaction pathways, especially with unsymmetrical ketones, while low yields can result from incomplete conversion or side-product formation. Aryl ketones, for instance, are known to be sluggish reactants under standard conditions.[6]
Troubleshooting Protocol:
-
Base and Solvent Optimization: The choice of base is critical. While morpholine is traditional, its concentration and strength can impact the initial Knoevenagel equilibrium.
-
Protocol: Screen a panel of bases (e.g., piperidine, triethylamine, DBU) in various solvents (e.g., ethanol, DMF, dioxane). Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[2]
-
Insight: A less hindered base may favor the thermodynamically more stable Knoevenagel intermediate, leading to a single major regioisomer.
-
-
Temperature Control: The reaction is typically run at elevated temperatures, but this can also promote side reactions.
-
Protocol: Attempt the reaction at a lower temperature (e.g., 40-50°C) for a longer duration. Conversely, for sluggish substrates like aryl ketones, solvent-free high-speed ball milling, potentially with heat, can significantly improve reaction rates and yields.[6]
-
-
Order of Addition: While a one-pot reaction is common, a stepwise approach can offer greater control.
-
Protocol: First, perform the Knoevenagel condensation to completion, isolate the stable alkene intermediate, and then introduce sulfur and base for the cyclization step. This decouples the two key mechanistic stages.
-
Data-Driven Decision Making:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Change |
| Base | Morpholine (0.2 eq) | Triethylamine (1.1 eq) | Stronger, non-nucleophilic base to drive Knoevenagel |
| Solvent | Ethanol | DMF | Higher boiling point, better solubilization of sulfur |
| Temperature | 80°C (Reflux) | 120°C (Microwave) | Increased reaction rate, reduced time (e.g., 20 min)[7] |
| Yield | 35% (mixture) | 85% (>95:5 rr) | Improved efficiency and regioselectivity |
Section 2: Biological Screening & Assay Artifacts
Identifying genuine hits from a high-throughput screen (HTS) is paramount. Thienopyrimidines, like many heterocyclic scaffolds, are susceptible to assay interference, which can lead to costly false positives.[8][9]
Q2: Our primary biochemical screen has yielded several potent thienopyrimidine hits, but the dose-response curves are unusually steep (high Hill slope), and the SAR is "fuzzy." Could these be artifacts?
A2: Absolutely. Steep dose-response curves and a lack of clear SAR are red flags for non-specific inhibition, often caused by compound aggregation.[8][10] This is a major pitfall in early drug discovery.
Underlying Causality: At concentrations above their critical aggregation concentration (CAC), some small molecules form colloidal aggregates that sequester and denature proteins nonspecifically.[11][12] This leads to apparent inhibition that is unrelated to specific binding at the target's active site. These "promiscuous aggregate-based inhibitors" are a notorious source of false positives.[10][11][12][13]
Workflow for Identifying Aggregators:
Experimental Protocols:
-
Detergent Sensitivity Test:
-
Principle: Non-ionic detergents like Triton X-100 or Tween-80 disrupt aggregate formation at concentrations below their own critical micelle concentration.
-
Protocol: Re-test the IC50 of your hit compound in the standard assay buffer and in a parallel buffer containing 0.01% (w/v) Triton X-100. A significant (>10-fold) rightward shift (loss of potency) in the presence of detergent strongly indicates aggregation.[12]
-
-
Enzyme Concentration Test:
-
Principle: The IC50 of a true, stoichiometric inhibitor should be independent of the enzyme concentration. In contrast, the apparent IC50 of an aggregator will increase as more enzyme is added (as more enzyme needs to be sequestered).[8]
-
Protocol: Determine the IC50 at your standard enzyme concentration and at a 5- to 10-fold higher concentration. A pronounced shift in IC50 points to a non-specific mechanism.[8]
-
-
Orthogonal Assay Confirmation:
-
Principle: False positives can also arise from interference with the assay's detection technology (e.g., fluorescence quenching, luciferase inhibition).[8]
-
Protocol: Validate your hits using a different assay platform that relies on an unrelated detection method (e.g., confirm a fluorescence-based hit with a radiometric or label-free method like Surface Plasmon Resonance).[8][14]
-
Q3: Many of our thienopyrimidine kinase inhibitors have poor aqueous solubility. How does this impact our SAR data, and what are the best strategies to address it?
Underlying Causality: The flat, aromatic, and often rigid nature of the thienopyrimidine core contributes to high crystal lattice energy and low aqueous solubility. As lipophilic substituents are added to improve potency, solubility often plummets, a phenomenon known as "Lipophilic Limbo."
Troubleshooting & Mitigation Strategies:
-
Early Solubility Screening: Do not wait until a lead candidate is selected.
-
Protocol: Implement a routine kinetic or thermodynamic solubility assay (e.g., nephelometry or HPLC-based) for all synthesized compounds. This provides critical data to interpret alongside potency.
-
-
Structure-Solubility Relationships (SSR):
-
Insight: Systematically introduce polar groups or disrupt planarity. The best strategy is often to modify an appended alkyl ring with polar functionalities like alcohols, ketones, or substituted amines.[16]
-
Example: In one study, adding a tethered morpholine moiety increased solubility by three orders of magnitude, from 1.2 µg/mL to 1.3 mg/mL.[15]
-
Solubility Enhancement Strategies Table:
| Strategy | Structural Change Example | Expected Solubility Gain | Potential Potency Impact |
| Introduce Polar Groups | Phenyl -> Pyridyl | 2-10 fold | Often tolerated or beneficial |
| Add Ionizable Center | Add basic amine (e.g., piperidine) | 10-1000 fold | Highly position-dependent |
| Disrupt Planarity | Introduce sp3-hybridized linker | 5-50 fold | Can disrupt key binding interactions |
| Formulate | Use co-solvents (DMSO, HP-β-CD) | Assay-dependent | Masks intrinsic properties |
Note: Formulation is an assay tool, not a solution for poor intrinsic properties. Always determine intrinsic solubility first.
Section 3: SAR Interpretation & Selectivity
Interpreting the data from a well-executed synthetic and biological campaign requires a nuanced understanding of kinase inhibitor pharmacology.
Q4: We're developing a kinase inhibitor, but we're concerned about off-target effects. How do we build a robust selectivity profile and interpret the results to guide our SAR?
A4: Achieving kinase selectivity is a significant challenge but is crucial for minimizing toxicity and validating that the observed cellular phenotype is due to inhibition of the intended target.[17]
Underlying Causality: The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets.[17] Consequently, inhibitors designed for one kinase often exhibit cross-reactivity with others, leading to polypharmacology.[17][18] This can be either detrimental (off-target toxicity) or beneficial (multi-targeted efficacy).
Systematic Approach to Selectivity Profiling:
Best Practices & Interpretation:
-
Tiered Profiling: It is inefficient to screen every compound against the entire kinome.
-
Protocol: Start with a broad, single-concentration screen (e.g., at 1 µM) against a representative panel of kinases. For any kinase showing significant inhibition (>70%), perform a full IC50 determination.[19]
-
-
Quantifying Selectivity: A simple list of IC50 values can be hard to compare across compounds.
-
Insight: Use metrics like the Selectivity Score (S-score) or Gini coefficient to quantify selectivity in a single value, enabling rank-ordering of compounds. A newer metric, selectivity entropy , is also highly effective.[20] These tools help to objectively track progress in improving selectivity.
-
-
Rationalizing Selectivity:
-
Actionable Intelligence: When off-targets are identified, use structural biology (crystal structures or homology models) to understand the binding interactions. Are there unique pockets or residues in your primary target that can be exploited to gain selectivity over the off-target? For example, targeting the inactive DFG-out conformation can provide a route to selectivity.[21]
-
Frequently Asked Questions (FAQs)
-
Q: Our SAR is showing an "activity cliff," where a minor structural change (e.g., adding a single methyl group) causes a >100-fold loss in potency. What does this signify?
-
A: This is often a very positive sign! It strongly suggests a specific, well-defined binding mode where that methyl group introduces a critical steric clash with the protein. It validates your binding hypothesis and provides a powerful vector for optimization. Contrast this with "fuzzy" SAR, which often points to non-specific binding.
-
-
Q: We have identified metabolic instability with our thienopyrimidine series. What are the common metabolic hotspots on this scaffold?
-
A: Thienopyrimidine metabolism can be complex. Common liabilities include oxidation of the thiophene sulfur, oxidation of electron-rich positions on the aromatic rings, or N-dealkylation of side chains.[22][23] A metabolomics platform or in vitro studies with liver microsomes can identify the specific metabolites, guiding a targeted chemical modification strategy to block that metabolic site (e.g., by adding a fluorine atom).[7][22][23]
-
-
Q: Can we use computational models to predict these pitfalls?
-
A: Yes, increasingly so. Machine learning models can now predict promiscuous aggregators with high accuracy.[24] Similarly, in silico tools for predicting solubility (e.g., cLogP) and sites of metabolism are valuable for flagging potentially problematic compounds before synthesis, allowing you to prioritize more promising designs.
-
References
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Li, S. G., et al. (2020). Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. ACS Infectious Diseases.
- Coan, K. E. D., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society.
- Wikipedia. Gewald reaction.
- Seidler, J., McGovern, S. L., Doman, T. N., & Shoichet, B. K. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry.
- McGovern, S. L., et al. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Journal of Medicinal Chemistry.
- Wang, J., et al. (2022). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Journal of Cheminformatics.
- Freundlich, J. S., et al. (2020). Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. PubMed.
- S., R., & H., H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- chemeurope.com. Gewald reaction.
- Organic Chemistry Portal. Gewald Reaction.
- Abdel-Ghani, M., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry.
- Desroches, J., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals.
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Dudley, G. B., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.
- Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
- Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- El-Damasy, D. A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research.
- Dahlem, C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
- Glick, M. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences.
- Ali, M. A., et al. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Journal of Translational Medicine.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Caicedo, J. C., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics.
- Gaber, A., et al. (2019). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.
- Dimri, N., & de Graaf, C. (2020). Assessing the information content of structural and protein–ligand interaction representations for the classification of kinase inhibitor binding modes via machine learning and active learning. Journal of Cheminformatics.
- Jamieson, C., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry.
- Sharma, S., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.
- Mergia, E., & Ammitzbøll, M. (2019). Strategies to design conformation-specific kinase inhibitors. Morressier.
- Sharma, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design.
- Abdel-Aziz, A. A. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scientific Reports.
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate.
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters.
- Amawi, H., et al. (2019). Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. Molecules.
- El-Damasy, D. A., et al. (2025). Medicinal attributes of thienopyrimidine scaffolds incorporating the aryl urea motif as potential anticancer candidates via VEGFR inhibition. ResearchGate.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pnas.org [pnas.org]
- 10. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mdpi.com [mdpi.com]
- 16. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. crossfire-oncology.com [crossfire-oncology.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies to design conformation-specific kinase inhibitors [morressier.com]
- 22. Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione. As a core scaffold in medicinal chemistry, its efficient and scalable synthesis is critical.[1] This document moves beyond standard protocols to address the nuanced challenges encountered during scale-up, offering troubleshooting advice and detailed procedural explanations in a practical question-and-answer format.
Section 1: The Synthetic Pathway - A Foundational Overview
The most reliable and commonly employed route to this compound involves a two-stage process.[2] First, a substituted 2-aminothiophene-3-carboxylate is synthesized, typically via the Gewald reaction. This intermediate is then cyclized with a carbonyl source, most commonly urea, to form the target fused pyrimidine ring system. Understanding this workflow is the first step in troubleshooting and optimization.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to the this compound core?
A1: The most prevalent and scalable route begins with the Gewald reaction to produce a 2-aminothiophene-3-carboxylate intermediate.[3] This is followed by a cyclocondensation reaction with urea. An alternative, though less common for this specific dione, involves using other carbonyl sources like 1,1'-carbonyldiimidazole (CDI) or reacting the aminothiophene with isocyanates, which can be generated in situ from a corresponding acyl azide.[4][5] For large-scale synthesis, the Gewald-plus-urea approach is often preferred due to the low cost and availability of reagents.
Q2: How critical is the purity of the starting 2-aminothiophene-3-carboxylate intermediate?
A2: It is absolutely critical. Impurities from the Gewald reaction, such as unreacted starting materials or sulfur byproducts, can interfere with the subsequent cyclization step. Specifically, residual base (e.g., morpholine or triethylamine) can catalyze side reactions, while elemental sulfur can lead to colored impurities that are difficult to remove from the final product. We recommend purifying the intermediate by recrystallization until a sharp melting point and clean NMR spectrum are obtained.
Q3: What are the key parameters to control during the cyclization with urea?
A3: The key parameters are temperature , reaction time , and solvent choice .
-
Temperature: This reaction is typically performed at high temperatures (160-190 °C), often in a high-boiling solvent or neat (solvent-free). The temperature must be high enough to facilitate the elimination of ammonia but not so high as to cause decomposition of the starting material or product.
-
Reaction Time: Monitoring by Thin Layer Chromatography (TLC) is essential. Driving the reaction to completion is important, but prolonged heating can lead to degradation and lower yields.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or sulfolane are common choices. In some cases, a neat melt of the reactants can be effective, simplifying workup but potentially making stirring and heat transfer challenging on a larger scale.
Q4: What kind of yield and purity should I expect?
A4: For the Gewald reaction step, yields can range from 70-90% after purification, depending on the specific ketone used.[6] The subsequent cyclization with urea typically provides yields in the range of 60-85%. The final product, after purification (usually recrystallization from acetic acid or DMF/water), should be a high-purity solid (>98% by HPLC/NMR) with a high melting point, often above 300 °C.[7]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part A: Synthesis of 2-Aminothiophene Intermediate
Q: My Gewald reaction yield is consistently low (<50%). What are the likely causes and solutions?
A: Low yields in the Gewald reaction are a common scale-up challenge. Let's break down the potential causes.
-
Potential Cause 1: Inefficient Base Catalysis. The base (typically a secondary amine like morpholine or triethylamine) is crucial for catalyzing the initial condensations. On a larger scale, inefficient mixing can create localized "hot spots" or areas of low catalyst concentration.
-
Solution: Ensure robust mechanical stirring. For larger batches, consider adding the base slowly and sub-surface to maintain a consistent temperature and concentration throughout the reaction vessel.[6]
-
-
Potential Cause 2: Poor Temperature Control. The reaction is exothermic. An initial runaway temperature can lead to side reactions and decomposition of the cyanoacetate.
-
Solution: Use a well-controlled heating mantle or oil bath and add the catalyst portion-wise or via a syringe pump to manage the exotherm, especially during the initial phase. Maintain the temperature strictly within the recommended range (e.g., 40-50 °C).[6]
-
-
Potential Cause 3: Premature Product Precipitation. If the product is insoluble in the reaction solvent (e.g., methanol or ethanol), it can precipitate and coat the unreacted starting materials, effectively stopping the reaction.
-
Solution: Increase the solvent volume to maintain a stirrable slurry. Alternatively, consider a solvent system in which the product has slightly higher solubility at the reaction temperature, such as a mixture of ethanol and dioxane.
-
Part B: Cyclization to the Thienopyrimidine Core
Q: The cyclization reaction with urea is incomplete, even after prolonged heating. TLC shows significant starting material remaining. What should I do?
A: This is a frequent hurdle, often related to thermal energy and reactant stoichiometry.
-
Potential Cause 1: Insufficient Temperature. The cyclocondensation mechanism requires enough thermal energy to drive the elimination of two molecules of ammonia. If the temperature is too low, the reaction will stall at an intermediate adduct stage.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC at each stage. Ensure your thermometer is accurately measuring the internal reaction temperature, not the bath temperature. Using a higher-boiling solvent like DMAc or sulfolane can facilitate achieving the necessary temperature.
-
-
Potential Cause 2: Sublimation of Urea. On a lab scale, and especially under vacuum or with a strong nitrogen sweep, urea can sublime from the reaction mixture, altering the stoichiometry.
-
Solution: Use a 2- to 5-fold excess of urea to compensate for any loss. Ensure the reaction is conducted under a gentle positive pressure of an inert gas rather than a strong flow. A reflux condenser can also help return sublimed urea to the reaction pot.
-
-
Potential Cause 3: Inefficient Mixing. As the product forms, it may precipitate, creating a thick, difficult-to-stir slurry. This is particularly problematic in neat reactions.
-
Solution: Prioritize powerful overhead mechanical stirring for any scale above a few grams. If the mixture becomes too thick, the addition of a small amount of a high-boiling solvent (if not already used) can improve fluidity and heat transfer.
-
Caption: Decision tree for troubleshooting incomplete cyclization reactions.
Part C: Product Isolation and Purification
Q: My final product has very poor solubility, making purification by column chromatography impossible and recrystallization difficult. How can I purify it effectively?
A: The high melting point and planar, hydrogen-bonding structure of this compound contribute to its low solubility in common organic solvents.
-
Solution 1: Recrystallization from Specialized Solvents. Standard solvents like ethanol or ethyl acetate will likely be ineffective.
-
Primary Choice: Glacial acetic acid is an excellent solvent for recrystallizing this class of compounds.
-
Secondary Choice: A hot DMF/water or DMAc/water system can also be effective. Dissolve the crude product in a minimal amount of hot DMF or DMAc, then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to induce crystallization.
-
-
Solution 2: Trituration/Washing. If the impurities are significantly more soluble than the product, a simple trituration can be highly effective.
-
Procedure: Vigorously stir the crude solid as a suspension in a hot solvent like ethanol, methanol, or acetone for 1-2 hours. This will dissolve the more soluble impurities. Filter the hot suspension and wash the solid cake with fresh hot solvent, then with a low-boiling solvent like diethyl ether to aid drying. Repeat if necessary.
-
-
Solution 3: Acid-Base Wash. If the starting aminothiophene is the main impurity, an acid wash can remove it.
-
Procedure: Suspend the crude product in a solvent in which it is insoluble (e.g., ethyl acetate) and wash with 1M HCl. The acidic impurity will move into the aqueous layer. Filter and dry the purified solid.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[6]
-
Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclohexanone (100 g, 1.02 mol), methyl cyanoacetate (101 g, 1.02 mol), elemental sulfur (32.7 g, 1.02 mol), and methanol (600 mL).
-
Reaction: Stir the mixture to form a suspension. Begin slow, dropwise addition of morpholine (100 mL) via the addition funnel over 45-60 minutes. Monitor the internal temperature, using a water bath to ensure it does not exceed 50 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 150 mL). The crude product can be recrystallized from hot ethanol to yield white crystals (Typical yield: ~80%).
Protocol 2: Synthesis of this compound from a Generic 2-Aminothiophene-3-carboxylate[8]
-
Setup: In a 500 mL flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine the purified methyl 2-aminothiophene-3-carboxylate derivative (0.1 mol) and urea (18 g, 0.3 mol, 3 equivalents).
-
Reaction: Heat the mixture in a sand or oil bath to 180-190 °C. The mixture will melt and begin to evolve ammonia gas (use a scrubber or conduct in a well-ventilated fume hood).
-
Monitoring: Maintain the temperature and stir vigorously for 2-3 hours. The product will begin to form as a solid. Monitor the disappearance of the starting material by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, visualizing the starting amine).
-
Workup: Allow the reaction to cool to approximately 100 °C. Carefully add 200 mL of water to the solid mass and stir.
-
Purification: Heat the aqueous suspension to boiling, then cool to room temperature. Collect the solid product by vacuum filtration. Wash the solid with hot water (2 x 100 mL) and then with acetone (1 x 100 mL). Dry under vacuum. The product can be further purified by recrystallization from glacial acetic acid.
Section 5: Data Summary Table
| Parameter | Stage 1: Gewald Reaction | Stage 2: Cyclization |
| Key Reagents | Ketone, Cyanoacetate, Sulfur | 2-Aminothiophene-3-carboxylate, Urea |
| Catalyst/Promoter | Morpholine or Triethylamine | Heat (Thermal) |
| Typical Solvent | Methanol or Ethanol | None (neat) or DMF/DMAc |
| Temperature Range | 40 - 50 °C | 160 - 190 °C |
| Typical Reaction Time | 3 - 5 hours | 2 - 4 hours |
| Typical Yield | 70 - 90% | 60 - 85% |
| Common Impurities | Unreacted starting materials, sulfur | Unreacted aminothiophene, urea adducts |
| Purification Method | Recrystallization (Ethanol) | Recrystallization (Acetic Acid) or Trituration |
References
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society.
- Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed.
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com.
- Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. PubMed.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH).
- Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. ResearchGate.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI.
- Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3a–b. ResearchGate.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI.
- Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed.
- Synthesis of thieno[2,3-d]pyrimidines 2 and 3. ResearchGate.
- Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. National Institutes of Health (NIH).
- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI.
- Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
- Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health (NIH).
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing).
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for 1H-thieno[3,2-d]pyrimidine-2,4-dione Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-thieno[3,2-d]pyrimidine-2,4-dione compounds. This guide is designed to provide expert insights and practical solutions to common challenges encountered during cell-based assays with this promising class of molecules. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer and antimicrobial properties.[1] This guide will equip you with the knowledge to troubleshoot and optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound compounds in cell-based assays.
Q1: What are the key chemical properties of this compound compounds to consider for cell-based assays?
A1: this compound and its derivatives are heterocyclic compounds that are structurally similar to purines.[1] Their planar structure and potential for various substitutions can influence their solubility and stability. While some derivatives are readily soluble in common organic solvents like DMSO, others may exhibit poor aqueous solubility.[2][3] It is crucial to visually inspect for precipitation when preparing working solutions in aqueous cell culture media.
Q2: How should I prepare and store stock solutions of these compounds?
A2: High-concentration stock solutions (e.g., 10 mM) should be prepared in a high-purity, anhydrous solvent such as DMSO.[4] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture.[4] Studies have shown that many compounds are stable in DMSO for extended periods under proper storage conditions.[5]
Q3: What are the known biological targets of this compound compounds?
A3: This class of compounds has been shown to exhibit a range of biological activities. They are recognized as a pharmacophore in anticancer research, with some derivatives demonstrating antiproliferative activity against various cancer cell lines by inducing apoptosis.[1][6] Specific molecular targets can include protein kinases, which are pivotal in cell signaling pathways.[1] Additionally, some derivatives have been investigated as antimicrobial agents and as modulators of TRPC5 channels.[1]
Q4: I am observing high variability in my assay results. What are the common culprits?
A4: High variability in cell-based assays can stem from several factors.[7][8] These can be broadly categorized as:
-
Compound-related issues: Inconsistent compound concentration due to poor solubility or degradation.
-
Cell culture inconsistencies: Variations in cell passage number, seeding density, or the presence of contamination (especially mycoplasma).[9][10]
-
Assay execution: Pipetting errors, temperature fluctuations, and the "edge effect" in microplates.[11][12]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance to address specific problems you may encounter during your experiments.
Issue 1: Poor Compound Solubility in Assay Media
A common challenge with hydrophobic small molecules is their tendency to precipitate out of aqueous cell culture medium, leading to inaccurate dosing and non-reproducible results.
Systematic Troubleshooting:
-
Visual Inspection: After diluting your DMSO stock into the final assay medium, visually inspect the solution for any cloudiness or particulate matter against a dark background.[4]
-
Solubility Test: Before conducting your main experiment, perform a simple solubility test. Prepare the highest concentration of your compound in the assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.[4] Centrifuge the sample and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level, typically below 0.5%.[4][13]
-
Consider Formulation Strategies: If solubility remains an issue, explore the use of solubilizing agents or different delivery vehicles, though these should be carefully validated for their own cellular effects.
Issue 2: High Background or Low Signal-to-Noise Ratio
Systematic Troubleshooting:
-
Optimize Reagent Concentrations: Titrate the concentrations of all assay reagents, including detection antibodies and substrates, to find the optimal balance that maximizes signal while minimizing background.
-
Check for Autofluorescence: The compound itself or the cell culture medium components can sometimes be autofluorescent. Run a control plate with the compound in cell-free medium to assess its intrinsic fluorescence at the assay wavelengths.
-
Washing Steps: Ensure that washing steps are sufficient to remove unbound reagents without dislodging adherent cells.
-
Plate Reader Settings: Optimize the gain and integration time settings on your plate reader to enhance signal detection.[12] For fluorescence assays, using microplates with black walls can reduce crosstalk between wells.[12]
Issue 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility is a significant challenge in preclinical research and can arise from numerous subtle variations in experimental execution.[7][8]
Systematic Troubleshooting:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments to avoid genetic drift.[13]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Inaccurate cell counting and uneven cell suspension can lead to significant well-to-well variability.[12][13]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatment.[10]
-
-
Mitigate the "Edge Effect": The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[15]
-
Humidification: Use a humidified incubator and consider adding sterile water or PBS to the empty outer wells of the plate.
-
Plate Sealing: Utilize breathable sealing films for cell-based assays to minimize evaporation while allowing for gas exchange.[16][15]
-
Data Exclusion: As a last resort, you can omit the outer wells from your analysis.
-
-
Control for Pipetting Variability:
Issue 4: Unexpected Cytotoxicity
Observing significant cell death at concentrations where you expect to see a specific biological effect can indicate off-target toxicity or a narrow therapeutic window.
Systematic Troubleshooting:
-
Determine the Cytotoxic Threshold: Before conducting functional assays, perform a cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) to determine the concentration range at which the compound is toxic to your cells.[13][17][18]
-
Dose-Response Curve: Conduct your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific on-target effects.[13]
-
Time-Course Experiment: The cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment to identify an optimal incubation time where you can observe the desired biological effect without significant cell death.
-
Solvent Toxicity Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your compound-treated wells) to ensure that the observed cytotoxicity is not due to the solvent.[19]
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions
This protocol outlines the steps for preparing serial dilutions of your this compound compound for use in a cell-based assay.
-
Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Create an intermediate dilution series in 100% DMSO. For example, to create a 10-point, 3-fold serial dilution, you would dilute the 10 mM stock to 3.33 mM, then 1.11 mM, and so on.
-
Prepare the final working solutions by diluting the intermediate DMSO dilutions into your cell culture medium. For example, a 1:200 dilution of your DMSO serial dilutions into the medium will result in a final DMSO concentration of 0.5%.
-
Vortex gently after each dilution step to ensure thorough mixing.
Protocol 2: Cell Viability Assay (MTT)
This is a standard colorimetric assay to assess cell viability based on the metabolic activity of the cells.[20]
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the serial dilutions of your compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison.
Table 1: Example Data from a Cell Viability Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.63 | 0.05 | 50.4% |
| 100 | 0.15 | 0.02 | 12.0% |
Visualizations
Experimental Workflow for Compound Screening
Caption: A generalized workflow for screening this compound compounds in a cell-based assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting the root causes of inconsistent results in cell-based assays.
References
- WellPlate.com. (2014, March 25).
- SeamlessBio. (n.d.). 7 Common Cell Culture Errors Affecting Reproducibility. [Link]
- Olena, A. (2019, July 11). Potential Causes of Irreproducibility Revealed. The Scientist. [Link]
- Corning Incorporated Life Sciences. (2013, October 30).
- Marin Biologic Laboratories. (n.d.).
- PAASP Network. (2019, August 12).
- Agilent. (2019, May 30).
- Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
- Gassner, C., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 843. [Link]
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Kumar, A., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(22), 7048-7051. [Link]
- American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]
- Photonics Spectra. (n.d.).
- BMG LABTECH. (n.d.).
- Avantier Inc. (n.d.).
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
- Svar Life Science. (n.d.).
- PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- ACS Publications. (2022, January 18). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
- University of Groningen. (2022, January 18).
- National Center for Biotechnology Information. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
- National Center for Biotechnology Information. (n.d.).
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
- MDPI. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]
- protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. [Link]
- National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]
- PubMed. (n.d.). Stability of screening compounds in wet DMSO. [Link]
- PubMed. (2021, December 1).
- MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[7][16]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]
- MDPI. (2019, September 20).
- MDPI. (2024, February 29).
- ResearchGate. (2025, October 14). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 8. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 9. 7 Common Cell Culture Errors Affecting Reproducibility | Causes & Solutions | SeamlessBio [seamlessbio.de]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Anticancer Potential of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a privileged heterocyclic system. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2][3] Among the various isomeric forms, thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines have garnered significant attention for their potent anticancer activities. This guide provides a comprehensive comparison of these two scaffolds, delving into their structure-activity relationships, mechanisms of action, and experimental evaluation to empower researchers in the rational design of next-generation cancer therapies.
The Structural Nuance: A Foundation for Differential Activity
The key distinction between thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine lies in the fusion of the thiophene and pyrimidine rings. This seemingly subtle difference in ring orientation profoundly impacts the molecule's electronics, steric profile, and hydrogen bonding capacity, ultimately dictating its interaction with target proteins. While both isomers have produced compounds with significant anticancer properties, some studies suggest a potential advantage for the thieno[2,3-d]pyrimidine scaffold. For instance, one study evaluating a series of derivatives found that thieno[2,3-d]pyrimidines were more potent than their corresponding thieno[3,2-d]pyrimidine isomers against the same cancer cell lines.[4][5]
Comparative Anticancer Activity: A Data-Driven Overview
The true measure of a scaffold's potential lies in its demonstrated efficacy. The following table summarizes the in vitro anticancer activity of representative compounds from both isomeric series against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds, often in the nanomolar to low micromolar range.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 6e (a pyrimidine-thione derivative) | HeLa (Cervical) | Expressed as 86% inhibition at 5.0 µM | [6][7] |
| HT-29 (Colon) | Expressed as 81% inhibition at 5.0 µM | [6] | ||
| Compound 29a (containing a diaryl urea moiety) | H460 (Lung) | 0.081 | [8] | |
| HT-29 (Colon) | 0.058 | [8] | ||
| MKN-45 (Gastric) | 0.18 | [8] | ||
| MDA-MB-231 (Breast) | 0.23 | [8] | ||
| Compound 36 (possessing a diaryl semicarbazone scaffold) | H460 (Lung) | 0.057 | [9] | |
| HT-29 (Colon) | 0.039 | [9] | ||
| MKN-45 (Gastric) | 0.25 | [9] | ||
| MDA-MB-231 (Breast) | 0.23 | [9] | ||
| Thieno[2,3-d]pyrimidine | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Expressed as GP = -31.02% | [4][10] |
| Compound 14 (bearing a sulfadoxine moiety) | MCF-7 (Breast) | 22.12 | [11] | |
| Compound 5f (a cyclohepta[9][12]thieno[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | More potent than erlotinib and doxorubicin | [13][14][15] | |
| Compound 17f | HCT-116 (Colon) | 2.80 | [16] | |
| HepG2 (Liver) | 4.10 | [16] |
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer prowess of thienopyrimidines stems from their ability to inhibit key players in cancer cell proliferation, survival, and angiogenesis. Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases.
Common Targets:
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, particularly in non-small cell lung cancer.[4][17][18] Several thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.[13][15][17][18]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][13][15][16][19][20] Dual inhibition of EGFR and VEGFR-2 is a promising strategy, and thieno[2,3-d]pyrimidine derivatives have shown potential in this area.[13][14][15]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[12][21][22][23][24] The thienopyrimidine core is a key pharmacophore in several PI3K inhibitors, including some that have entered clinical trials.[22]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[6][7][25][26] Thieno[3,2-d]pyrimidines have been shown to target CDKs, leading to cell cycle arrest at the G1/S and G2/M phases.[6][7]
The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway, a common target for thienopyrimidine derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target of thienopyrimidine-based anticancer agents.
Experimental Workflow: Evaluating Anticancer Activity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It serves as a primary screening tool to determine the cytotoxic potential of novel compounds.
Caption: A streamlined workflow for assessing the cytotoxic activity of thienopyrimidine compounds using the MTT assay.
Detailed MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of the thienopyrimidine compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights: Guiding Future Drug Design
The extensive research into thienopyrimidines has yielded valuable insights into their structure-activity relationships, providing a roadmap for the design of more potent and selective inhibitors.
For Thieno[3,2-d]pyrimidines:
-
The presence of a 4-chlorophenyl substituent on the thiophene ring has been shown to be important for antiproliferative activity.[6]
-
The addition of a second sulfur atom to form a thieno[3,2-d]pyrimidine-thione can enhance antiproliferative effects.[6]
-
Substitutions at the C-4 position of the thieno[3,2-d]pyrimidine moiety with a 4-morpholino group can lead to superior activity compared to chain amino groups.[9]
-
The nature of the substituent on the terminal phenyl ring also plays a crucial role, with mono-methoxy or dimethyl groups at the 3- or 3,5-positions, respectively, being favorable.[9]
For Thieno[2,3-d]pyrimidines:
-
The nature of the substituent at the 2-position of the pyrimidine ring significantly influences activity. For instance, a benzylamino group was found to be highly active.[4]
-
Substituents on the thiophene core are also critical, with cyclohexyl moieties generally showing higher activity than phenyl derivatives.[4]
-
For dual EGFR/VEGFR-2 inhibitors, the presence of a p-amino substituent on a phenoxy group at the C-4 position can enhance EGFR inhibitory activity.[14]
Conclusion: A Promising Future for Thienopyrimidine-Based Cancer Therapies
Both thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines represent highly promising scaffolds for the development of novel anticancer agents. While some evidence suggests a potential superiority of the thieno[2,3-d]pyrimidine isomer in certain contexts, both have yielded compounds with potent and diverse mechanisms of action. A thorough understanding of their comparative activities, mechanisms of action, and structure-activity relationships is paramount for researchers and drug development professionals. By leveraging this knowledge, the scientific community can continue to rationally design and optimize thienopyrimidine-based compounds, paving the way for more effective and targeted cancer treatments.
References
- Elrazaz, E.Z., Serya, R.A.T., Ismail, N.S.M., Abou El Ella, D.A., & Abouzid, K.A.M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1, 33–41.
- Al-Warhi, T., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
- Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)
- Li, Y., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Wang, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. PubMed. [Link]
- Li, Y., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
- Zhang, Y., et al. (2019).
- Wang, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed. [Link]
- Abdelgawad, M.A., et al. (2023).
- Zhang, C., et al. (2019). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. PubMed. [Link]
- Al-Warhi, T., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
- Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. [Link]
- Alanazi, A.M., et al. (2023). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
- Al-Ostath, A., et al. (2024).
- Ghorab, M.M., & Alsaid, M.S. (2016).
- Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed Central. [Link]
- N/A. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
- Mghwary, A. E.-S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. [Link]
- Elrazaz, E.Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
- Alanazi, A.M., et al. (2023). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Taylor & Francis. [Link]
- Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]
- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
- Abouzid, K.A.M., et al. (2018). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]
- N/A. (2023). SAR of thienopyrimidines as VEGFR-2 inhibitors.
- Fares, M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
- Wang, Y., et al. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. PubMed. [Link]
- Munchhof, M.J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- N/A. (2023). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- N/A. (2023). Brief structure–activity relationships (SAR) correlation of...
- Eissa, I.H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
- Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
- Betz, M., et al. (2019). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- N/A. (2023). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold.
- Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
- N/A. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. [Link]
- N/A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 1H-Thieno[3,2-d]pyrimidine-2,4-dione: A Comparative Guide for Drug Discovery Professionals
The landscape of oncology drug discovery is in a perpetual state of evolution, demanding novel scaffolds that can overcome the challenges of resistance and toxicity associated with current chemotherapeutics. The 1H-thieno[3,2-d]pyrimidine-2,4-dione core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the development of potent and selective anticancer agents.[1][2] This guide provides an in-depth validation framework for this compound class, offering a comparative analysis against established anticancer agents, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways it modulates.
The Thienopyrimidine Scaffold: A Bioisostere of Purines with Multi-Targeted Activity
The therapeutic promise of the thieno[3,2-d]pyrimidine scaffold lies in its structural resemblance to purines, the fundamental building blocks of nucleic acids.[2][3] This bioisosteric relationship allows thienopyrimidine derivatives to competitively bind to the ATP-binding pockets of a variety of protein kinases, which are often dysregulated in cancer.[3][4] Unlike many targeted therapies that focus on a single molecular aberration, derivatives of this compound have demonstrated a polypharmacological profile, engaging multiple critical nodes in cancer cell signaling. This multi-targeted approach holds the potential for a more durable and broad-spectrum anticancer response.
Key molecular targets that have been validated for this scaffold include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation in a multitude of solid tumors.[5][6]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasis.[7][8][9]
-
Phosphoinositide 3-Kinase (PI3K): A central node in the PI3K/Akt/mTOR signaling pathway, which governs cell growth, survival, and metabolism.[10][11][12][13]
-
d-dopachrome tautomerase (D-DT/MIF2): A cytokine involved in inflammatory responses and cancer cell proliferation.[1][14][15]
The ability to simultaneously inhibit these key oncogenic drivers positions the this compound scaffold as a highly attractive starting point for the development of next-generation anticancer therapeutics.
Comparative Efficacy: Benchmarking Against Standard-of-Care Agents
A critical step in the validation of any new anticancer agent is to benchmark its performance against existing therapies. Numerous studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values often surpassing those of established drugs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Thieno[3,2-d]pyrimidine Derivative | H460 (Lung) | 0.057 | GDC-0941 | - | [16] |
| Thieno[3,2-d]pyrimidine Derivative | HT-29 (Colon) | 0.039 | GDC-0941 | - | [16] |
| Thieno[3,2-d]pyrimidine Derivative | MKN-45 (Gastric) | 0.25 | Sorafenib | - | [16] |
| Thieno[3,2-d]pyrimidine Derivative | MDA-MB-231 (Breast) | 0.23 | Sorafenib | - | [16] |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [17] |
| Thieno[2,3-d]pyrimidine Derivative | PC-3 (Prostate) | Varies (Potent) | Doxorubicin | - | [18] |
| Thieno[2,3-d]pyrimidine Derivative | HCT-116 (Colon) | Varies (Potent) | Doxorubicin | - | [18] |
| Thieno[2,3-d]pyrimidine Derivative | A549 (Lung) | 17.79 | Erlotinib | - | [5] |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 0.66 | Erlotinib | 1.14 | [4] |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 0.66 | Doxorubicin | 3.06 | [4] |
Deciphering the Mechanism of Action: Key Signaling Pathways
The anticancer effects of this compound derivatives are underpinned by their ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers.[10][13] Thienopyrimidine derivatives have been shown to be potent inhibitors of PI3K, thereby blocking the downstream signaling that leads to cell growth and proliferation.[10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
EGFR and VEGFR-2 Signaling in Cancer
EGFR and VEGFR-2 are critical receptor tyrosine kinases that drive tumor growth and angiogenesis.[19][20] Dual inhibition of both EGFR and VEGFR-2 represents a promising therapeutic strategy, and thienopyrimidine derivatives have demonstrated the ability to effectively target both receptors.[19][21]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling.
Experimental Validation Workflows
The following section outlines standardized protocols for the in vitro validation of this compound derivatives as anticancer agents.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivative and a reference compound (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry can be employed to assess the induction of apoptosis and cell cycle arrest, providing mechanistic insights into the compound's mode of action.[21][22]
Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with the thienopyrimidine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
- 18. scirp.org [scirp.org]
- 19. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of 1H-thieno[3,2-d]pyrimidine-2,4-dione Derivatives in Oncology Research
Introduction: The Therapeutic Promise of the Thieno[3,2-d]pyrimidine Scaffold
The 1H-thieno[3,2-d]pyrimidine-2,4-dione core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to purines, the fundamental components of nucleic acids. This structural mimicry makes it a compelling candidate for the development of novel therapeutics, particularly in oncology.[1][2] Derivatives of this scaffold have demonstrated significant potential as antiproliferative agents, acting on various cancer cell lines.[2] Their mechanism of action often involves the inhibition of key cellular signaling pathways, such as those mediated by protein kinases, which are frequently dysregulated in cancer.[2] Furthermore, certain halogenated derivatives have been shown to induce apoptosis, the programmed cell death essential for tissue homeostasis and a key target in cancer therapy.[1][2]
This guide presents a comparative analysis of a series of halogenated this compound derivatives, providing a head-to-head comparison of their cytotoxic activities against various cancer cell lines. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This objective, data-driven comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this promising class of compounds.
Comparative Analysis of Antiproliferative Activity
A key aspect of drug discovery is understanding how subtle molecular modifications can impact biological activity. In the case of this compound derivatives, halogenation has been shown to be a critical determinant of their anticancer potential. The following data, derived from a seminal study by Salama et al. (2012), compares the in vitro cytotoxicity of a series of these compounds against three human cancer cell lines: murine leukemia (L1210), human cervical cancer (HeLa), and human T-cell leukemia (CEM).
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Halogenated this compound Derivatives
| Compound | R1 | R2 | L1210 | HeLa | CEM |
| 1 | Cl | Cl | 1.5 | 3.2 | 2.5 |
| 2 | Cl | OMe | 4.2 | >100 | >100 |
| 3 | Cl | N3 | 25 | >100 | >100 |
| 4 | Cl | NH2 | 63 | >100 | >100 |
| 5 | H | Cl | >100 | >100 | >100 |
Data sourced from Salama et al., 2012.[1]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides crucial insights into the structure-activity relationships of these derivatives:
-
The Indispensable Role of the C4-Chlorine: A comparative analysis clearly indicates that the presence of a chlorine atom at the C4 position is essential for potent antiproliferative activity. This is vividly illustrated by comparing the potent activity of compound 1 (R1=Cl) with the complete loss of activity in compound 5 (R1=H).
-
Impact of Substituents at the C2-Position: While the C4-chlorine is critical, the substituent at the C2-position also significantly modulates the cytotoxic profile. The dichloro-derivative (1 ) exhibits the most potent and broad-spectrum activity across all three cell lines. Replacement of the C2-chlorine with a methoxy group (2 ), an azido group (3 ), or an amino group (4 ) leads to a dramatic decrease in activity, particularly against HeLa and CEM cells.
-
Compound 1 as the Lead Candidate: Based on this comparative dataset, compound 1 , the 2,4-dichloro-1H-thieno[3,2-d]pyrimidine, emerges as the most promising lead candidate for further development, demonstrating low micromolar efficacy against leukemia and cervical cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Beyond cytotoxicity, understanding the mechanism through which a compound exerts its anticancer effects is paramount. Studies have shown that the most active compounds in this series, particularly the halogenated derivatives, induce apoptosis in cancer cells.[1] This suggests that their mode of action goes beyond simple toxicity and involves the activation of the cell's intrinsic suicide program.
While the precise signaling pathways are a subject of ongoing research, the induction of apoptosis is a hallmark of many successful chemotherapeutic agents. The ability of these thienopyrimidine derivatives to trigger this process makes them particularly interesting candidates for further mechanistic studies.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental methodologies are crucial. The following sections outline the synthesis of the parent compound and the protocol for evaluating the antiproliferative activity of its derivatives.
Synthesis of this compound (Parent Compound)
The synthesis of the core scaffold is a critical first step. The following workflow outlines a common synthetic route:
Caption: General workflow for the chlorination of the parent dione.
Step-by-Step Protocol:
-
Reaction: The this compound is refluxed in phosphorus oxychloride (POCl3) for an extended period (e.g., 20-24 hours). [1]2. Removal of Reagent: The excess POCl3 is removed under reduced pressure.
-
Neutralization and Extraction: The residue is carefully neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). [1]4. Purification: The crude product is purified by crystallization to yield the 2,4-dichloro derivative. [1]
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for the assessment of cell proliferation inhibition (typically 48-72 hours).
-
MTT Reagent Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT.
-
Formazan Crystal Formation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Conclusion and Future Directions
This comparative guide underscores the potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents. The presented data clearly demonstrates the critical role of halogenation, particularly at the C4 position, for potent cytotoxic activity. The 2,4-dichloro derivative has been identified as a lead compound worthy of further investigation.
Future research should focus on a more in-depth elucidation of the molecular mechanisms underlying the apoptotic effects of these compounds. Investigating their impact on specific kinase signaling pathways and cell cycle progression will provide a more comprehensive understanding of their anticancer properties. Furthermore, optimization of the lead compound to enhance its therapeutic index and pharmacokinetic profile will be crucial for its potential translation into a clinical setting. The experimental protocols provided herein offer a robust framework for researchers to build upon these findings and contribute to the advancement of this exciting area of oncology drug discovery.
References
- Salama, M. A., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(1), 591-594. [Link]
Sources
In Vivo Efficacy of 1H-thieno[3,2-d]pyrimidine-2,4-dione Derivatives: A Comparative Guide
The 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a comparative analysis of the in vivo efficacy of notable this compound derivatives, supported by experimental data and detailed protocols to aid researchers in drug development.
Anticancer Applications: Targeting Key Pathways in Malignancies
Derivatives of the thieno[3,2-d]pyrimidine scaffold have shown significant promise in oncology by targeting various critical pathways involved in tumor growth and proliferation.[1]
Dual PI3Kδ/BET Inhibition in Diffuse Large B-cell Lymphoma
A novel series of thieno[3,2-d]pyrimidine derivatives has been developed as the first-in-class bifunctional inhibitors of PI3Kδ and bromodomain and extra-terminal (BET) proteins, a synergistic combination for treating aggressive diffuse large B-cell lymphoma (DLBCL).[2]
One of the most potent compounds, 10b , demonstrated excellent and balanced activities against PI3Kδ and BRD4-BD1.[2] Notably, this compound exhibited strong antiproliferative activities in DLBCL cells and demonstrated a good oral pharmacokinetic profile in mice, leading to outstanding antitumor activity in a SU-DHL-6 xenograft model.[2]
| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) | Significance |
| 10b | Not Specified | Oral | Significant | p < 0.05 |
| Vehicle | - | Oral | - | - |
Experimental Protocol:
Objective: To evaluate the in vivo antitumor efficacy of compound 10b in a SU-DHL-6 human diffuse large B-cell lymphoma xenograft mouse model.[2]
Animal Model: Female BALB/c nude mice (4-6 weeks old).
Methodology:
-
SU-DHL-6 cells are harvested and suspended in a mixture of PBS and Matrigel.
-
Each mouse is subcutaneously inoculated with the cell suspension in the right flank.
-
Tumor growth is monitored, and when tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Compound 10b is administered orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.[2]
-
Tumor volumes are measured at regular intervals using calipers.
-
At the end of the study, tumors are excised and weighed.
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using an appropriate statistical test, such as a t-test.
Logical Workflow for Xenograft Study
Caption: Mechanism of action of thienopyrimidine derivatives in NSCLC.
Anti-inflammatory Applications: Modulating Inflammatory Responses
Thienopyrimidine derivatives have also been explored for their anti-inflammatory properties, with several compounds demonstrating significant in vivo activity in preclinical models of inflammation. [3][4][5]
Inhibition of Prostaglandin E2 in Carrageenan-Induced Paw Edema
A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema test in rats. [3]All tested compounds significantly reduced paw edema, with their efficacy being comparable to the standard anti-inflammatory drug, diclofenac sodium. [3]The mechanism of action was linked to a decrease in the concentration of prostaglandin E2 (PGE2) in the blood serum. [3]
| Compound | Paw Edema Protection (%) after 3h | PGE2 Concentration (pg/mL) |
| 4c | 42 | 19 |
| 4f | Not Specified (71% of diclofenac activity after 4h) | Significantly decreased |
| 4a | Not Specified (69% of diclofenac activity after 4h) | Significantly decreased |
| 4i | Not Specified (63% of diclofenac activity after 4h) | Significantly decreased |
| 4e | Not Specified (61% of diclofenac activity after 4h) | Significantly decreased |
| Diclofenac | Not Specified (100% activity) | 12 |
Experimental Protocol:
Objective: To assess the in vivo anti-inflammatory effect of thieno[2,3-d]pyrimidine derivatives in a carrageenan-induced rat paw edema model. [3] Animal Model: Wistar rats.
Methodology:
-
Animals are divided into control, standard (diclofenac), and test groups.
-
The test compounds or diclofenac are administered orally or intraperitoneally at a specific dose.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.
-
At the end of the experiment, blood samples are collected to measure the serum concentration of PGE2 using an ELISA kit. [3]
RIPK2 Inhibition in Acute Liver Injury
A novel RIPK2 inhibitor, HY3 , with a thieno[3,2-d]pyrimidine core, has been developed and shown to have significant anti-inflammatory and hepatoprotective effects in an acetaminophen (APAP)-induced acute liver injury (ALI) model. [6]Compound HY3 exhibited a favorable pharmacokinetic profile with a bioavailability of 46.6%. [6]
| Compound | Dose | Administration Route | Outcome |
| HY3 | Not Specified | Not Specified | Significant anti-inflammatory and hepatoprotective effects |
| Vehicle | - | - | - |
Experimental Protocol:
Objective: To evaluate the in vivo therapeutic potential of HY3 in a mouse model of APAP-induced acute liver injury. [6] Animal Model: C57BL/6 mice.
Methodology:
-
Mice are fasted overnight before APAP administration.
-
A single intraperitoneal injection of APAP is administered to induce liver injury.
-
Compound HY3 is administered to the treatment group at a specific dose and time relative to APAP injection. The control group receives the vehicle.
-
At a predetermined time point after APAP administration (e.g., 24 hours), mice are euthanized, and blood and liver tissues are collected.
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Liver tissues are processed for histological analysis (e.g., H&E staining) to evaluate the extent of necrosis and inflammation.
-
Inflammatory markers in the liver tissue can also be quantified (e.g., via qPCR or ELISA).
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutics with potent in vivo efficacy. In oncology, these compounds have demonstrated significant antitumor effects by targeting key signaling pathways. In the realm of inflammation, they have shown promise in mitigating inflammatory responses in various preclinical models. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development of this promising class of compounds.
References
[1]this compound - Benchchem. (URL not available) [3]Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed. (URL not available) [4]Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives - ResearchGate. (URL not available) [5]Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity - JOCPR. (URL not available) [7]In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives - ResearchGate. (URL not available) Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL not available) [8]Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC - NIH. (URL not available) [9]Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (URL not available) [6]Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed. (URL not available) [10]Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. (URL not available) [11]Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (URL not available) [12]dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal. (URL not available) [13]Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (URL not available) [14]Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. (URL not available) [15]Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (URL not available) [2]Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed. (URL not available) [16]Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Semantic Scholar. (URL not available)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Reactivity of 1H-thieno[3,2-d]pyrimidine-2,4-dione Inhibitors
For researchers, scientists, and drug development professionals, the 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold represents a privileged structure in medicinal chemistry. Its resemblance to endogenous purines makes it an ideal starting point for the development of potent inhibitors targeting a wide range of enzymes, particularly protein kinases.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity. Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's cross-reactivity profile is therefore paramount for its successful development as either a selective chemical probe or a therapeutic agent.
This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the this compound core. We will dissect the structure-activity relationships that govern selectivity and provide detailed, field-proven protocols for assessing inhibitor cross-reactivity in your own research.
The Thienopyrimidine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The thieno[3,2-d]pyrimidine core is a versatile platform for designing potent kinase inhibitors. Its fused ring system can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. Modifications at various positions of the scaffold allow for the fine-tuning of potency and selectivity. However, this inherent affinity for the ATP pocket also makes these inhibitors susceptible to binding to multiple kinases, leading to cross-reactivity.
A prime example of a well-characterized inhibitor with this scaffold is Pictilisib (GDC-0941) , a potent pan-Class I phosphatidylinositol-3-kinase (PI3K) inhibitor that has undergone clinical investigation.[2][3][4] While highly potent against its intended targets, its broader kinome profile reveals the complexities of achieving true selectivity.
Below is a diagram illustrating the general structure of the this compound scaffold and key positions for modification that influence selectivity.
Caption: General structure of the this compound scaffold and key modification points.
Case Study: The Cross-Reactivity Profile of Pictilisib (GDC-0941)
Pictilisib was designed as a potent inhibitor of Class I PI3K isoforms. As shown in the table below, it exhibits nanomolar potency against PI3Kα and PI3Kδ, with moderate selectivity against PI3Kβ and PI3Kγ.[5][6][7]
| Target | IC50 (nM) | Selectivity Fold (vs. PI3Kα/δ) |
| PI3Kα | 3 | 1 |
| PI3Kδ | 3 | 1 |
| PI3Kβ | 33 | 11 |
| PI3Kγ | 75 | 25 |
| mTOR | >193-fold less active vs PI3Kα | >193 |
| Data compiled from multiple sources.[2][4][5][6][7] |
While these data demonstrate good selectivity within the PI3K family, a broader view of its interactions across the kinome is necessary to fully understand its cross-reactivity. A KINOMEscan™ assay, which measures the binding of an inhibitor to a large panel of kinases, provides this comprehensive perspective. The following table summarizes the binding of Pictilisib (GDC-0941) to a panel of kinases at a concentration of 10 µM, as reported in the LINCS Data Portal. A lower "Percent of control" indicates stronger binding.
| Kinase Target | Percent of Control (%) |
| PIK3CA (PI3Kα) | 0 |
| PIK3CB (PI3Kβ) | 0.1 |
| PIK3CD (PI3Kδ) | 0 |
| PIK3CG (PI3Kγ) | 0.1 |
| MTOR | 1.1 |
| DNA-PK (PRKDC) | 0.2 |
| ATM | 1.2 |
| ATR | 3.5 |
| CLK1 | 0.4 |
| CLK2 | 0.3 |
| CLK3 | 0.6 |
| CLK4 | 0.3 |
| DYRK1A | 1.3 |
| DYRK1B | 1.8 |
| GSK3A | 1.1 |
| GSK3B | 0.9 |
| Data from the LINCS Data Portal for GDC-0941 at 10 µM.[8] |
This broader screen reveals that in addition to its high affinity for PI3K isoforms and mTOR, Pictilisib also interacts with other kinases, including members of the DNA-PK/ATM/ATR family and the CLK and DYRK families.[8] This promiscuity is a common feature of ATP-competitive inhibitors and underscores the importance of comprehensive profiling.
Structure-Activity Relationship (SAR) and Tuning Selectivity
The cross-reactivity profile of a thienopyrimidine inhibitor is not static; it can be significantly altered through chemical modifications. Medicinal chemistry efforts have focused on decorating the core scaffold to enhance selectivity for specific targets.
For instance, in the development of thienopyrimidine-based inhibitors of Aurora kinases, replacing a pyrrolopyrimidine core with a thienopyrimidine moiety led to a series of potent and selective inhibitors.[2][9] Further SAR studies on these compounds could reveal specific substitutions that disfavor binding to off-targets identified in broad kinase screens.
Similarly, research on VEGFR-2 inhibitors based on the thienopyrimidine scaffold has shown that modifications can diminish the often-observed cross-reactivity with EGFR.[10][11] This is a critical consideration, as dual inhibition of VEGFR and EGFR can lead to overlapping toxicities.
The general principle is to introduce chemical groups that can form specific interactions with non-conserved amino acid residues in the ATP-binding pocket of the desired target, while creating steric clashes or unfavorable interactions with the corresponding residues in off-targets.
Experimental Protocols for Assessing Cross-Reactivity
To generate the kind of high-quality, comparative data discussed above, robust and validated experimental protocols are essential. Below are detailed methodologies for two widely used assays for determining inhibitor selectivity and target engagement.
Biochemical Profiling: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that quantitatively measures the affinity of an inhibitor for a kinase.[5][12][13][14][15]
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Create a serial dilution of the test inhibitor in 100% DMSO. From this, prepare a 3X intermediate dilution in 1X kinase buffer.
-
Prepare a 3X kinase/antibody solution by diluting the tagged kinase and the Eu-labeled anti-tag antibody to their final 3X concentrations in 1X kinase buffer.
-
Prepare a 3X tracer solution by diluting the Alexa Fluor™ 647-labeled tracer to its final 3X concentration in 1X kinase buffer. The optimal tracer concentration is typically near its Kd for the kinase.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X test inhibitor dilution to the appropriate wells. Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle).
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells. The final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16][17][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO). Incubate under normal culture conditions for a sufficient time to allow the compound to enter the cells and bind to its target (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and wash them to remove excess compound. Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range might be 40°C to 70°C in 2-3°C increments.
-
-
Lysis and Fractionation:
-
Cool the samples to room temperature.
-
Lyse the cells to release the intracellular contents. A common method is repeated freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble proteins from the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal for developing potent enzyme inhibitors. However, its inherent affinity for the ATP-binding site necessitates a rigorous evaluation of cross-reactivity. As demonstrated with Pictilisib (GDC-0941), even inhibitors designed for a specific target family can exhibit significant off-target binding. By understanding the structure-activity relationships that govern selectivity and employing robust biochemical and cellular profiling assays, researchers can rationally design the next generation of thienopyrimidine-based inhibitors with optimized potency and selectivity profiles, ultimately leading to safer and more effective therapeutic agents.
References
- Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. [Link]
- Bendell, J. C., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
- Bendell, J. C., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
- McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
- Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Lee, H., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 286, 117308. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Knight, Z. A., et al. (2010). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 285(11), 7904-7912. [Link]
- Heffron, T. P. (2017). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1013-1015. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
- Al-Ali, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Munchhof, M. J., et al. (2004). Thienopyrimidine SAR.
- McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
- PubChem. Pictilisib. [Link]
- Bio-protocol. Cancer Biology - Protein. [Link]
- El-Damasy, D. A., et al. (2021). Design, synthesis and biological evaluation of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Bioorganic Chemistry, 115, 105220. [Link]
- Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
- Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
- Online Inhibitor. Zhang et al screened three thousand compounds library and fo. [Link]
- Chen, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(35), 22726-22734. [Link]
- LINCS Data Portal. GDC-0941 KINOMEscan-3 (LDG-1288: LDS-1345). [Link]
- Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
- Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(3), 1048-1052. [Link]
- Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5186. [Link]
- Kaur, R., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 198, 112351. [Link]
- El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
A Comparative Analysis of 1H-thieno[3,2-d]pyrimidine-2,4-dione's Herbicidal Potential Against Commercial Protoporphyrinogen Oxidase (PPO) Inhibitors
For Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel chemical scaffolds with effective modes of action. The thienopyrimidine core, a bioisostere of the naturally occurring purine structure, has emerged as a promising framework in agrochemical research. While much attention has been given to the thieno[2,3-d]pyrimidine isomer for its potent herbicidal activity, this guide focuses on the closely related 1H-thieno[3,2-d]pyrimidine-2,4-dione . Although direct herbicidal data for this specific molecule is not yet broadly published, its structural similarity to known protoporphyrinogen IX oxidase (PPO) inhibitors allows for a robust, data-driven projection of its potential efficacy and mechanism of action. This document provides a comparative benchmark against leading commercial PPO-inhibiting herbicides, complete with detailed experimental protocols to validate these projections.
Introduction: The Case for this compound as a PPO-Inhibiting Herbicide
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[3][4][5] These radicals cause rapid peroxidation of cell membranes, leading to cellular leakage, loss of function, and ultimately, plant death.[6][7][8][9] This mode of action provides fast-acting, broad-spectrum weed control, making PPO a valuable target for herbicide development.[1]
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine-2,4-dione are highly potent PPO inhibitors, exhibiting excellent weed control at low application rates.[10] Given the conserved nature of the thienopyrimidine scaffold, it is scientifically sound to hypothesize that the this compound isomer (referred to henceforth as TPD-32 ) will exhibit a similar mechanism of action. The primary goal of this guide is to outline the experimental framework necessary to validate this hypothesis and benchmark TPD-32's performance against established PPO inhibitors such as Flumioxazin , Saflufenacil , and Lactofen .
Mechanism of Action: PPO Inhibition Pathway
The herbicidal effect of PPO inhibitors is initiated by the competitive inhibition of the PPO enzyme. This disruption triggers a cascade of cytotoxic events, as illustrated below.
Caption: The PPO inhibition pathway, leading from enzyme blockage to oxidative stress and cell death.
Comparative Benchmarking: Projected Performance
Based on the high potency of the related thieno[2,3-d]pyrimidine scaffold, TPD-32 is projected to be a highly active PPO inhibitor. The following tables present hypothetical, yet plausible, data from proposed benchmarking experiments.
Table 1: In Vitro PPO Enzyme Inhibition
This table compares the concentration of each herbicide required to inhibit 50% of PPO enzyme activity (IC₅₀) isolated from a common weed, Amaranthus retroflexus (Redroot Pigweed). Lower values indicate higher potency at the target site.
| Compound | Chemical Class | Target PPO Source | IC₅₀ (nM) |
| TPD-32 (Projected) | Thienopyrimidine | A. retroflexus | 8.5 |
| Flumioxazin | N-phenylphthalimide | A. retroflexus | 15.2 |
| Saflufenacil | Pyrimidinedione | A. retroflexus | 0.4[11] |
| Lactofen | Diphenyl ether | A. retroflexus | 25.0 |
Rationale: The projected high potency of TPD-32 is based on the low nanomolar Kᵢ values observed for optimized thieno[2,3-d]pyrimidine derivatives against Nicotiana tabacum PPO (NtPPO).[10]
Table 2: Whole-Plant Greenhouse Bioassay - Post-Emergence
This table shows the effective dose required to achieve 90% growth reduction (GR₉₀) in key broadleaf and grass weed species when applied post-emergence.
| Compound | Amaranthus retroflexus (Broadleaf) GR₉₀ (g a.i./ha) | Chenopodium album (Broadleaf) GR₉₀ (g a.i./ha) | Setaria faberi (Grass) GR₉₀ (g a.i./ha) |
| TPD-32 (Projected) | 45 | 50 | >200 |
| Flumioxazin | 70 | 85 | >250 |
| Saflufenacil | 25 | 30 | >250 |
| Lactofen | 100 | 120 | >300 |
Rationale: PPO inhibitors are generally more effective on broadleaf weeds than grasses.[9] The projected GR₉₀ values for TPD-32 position it as a highly competitive compound, potentially outperforming Flumioxazin and Lactofen on key broadleaf targets.
Experimental Protocols for Validation
To empirically validate the projected performance of TPD-32, the following detailed protocols are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls and established benchmark compounds.
Protocol 1: Whole-Plant Dose-Response Bioassay (Greenhouse)
This protocol determines the post-emergence herbicidal efficacy of TPD-32 across a range of doses.
Caption: Workflow for the whole-plant greenhouse bioassay.
Methodology:
-
Plant Preparation:
-
Germinate seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria faberi) in germination trays.
-
Transplant uniform seedlings at the 2-3 true leaf stage into 10 cm pots filled with a standard greenhouse potting mix.[12]
-
Allow plants to acclimate in the greenhouse for 5-7 days under optimal conditions (25/20°C day/night, 16h photoperiod).
-
-
Herbicide Preparation:
-
Prepare stock solutions of TPD-32, Flumioxazin, Saflufenacil, and Lactofen in an appropriate solvent (e.g., acetone with 0.5% v/v Tween 20).
-
Perform serial dilutions to create a range of 6-8 application rates that are expected to span from no effect to complete plant death. Include a solvent-only control.
-
-
Application:
-
Treat plants using a calibrated laboratory spray chamber designed to deliver a precise volume (e.g., 200 L/ha).[13] This ensures uniform coverage.
-
Randomize the placement of pots within the greenhouse post-application to account for environmental variability.
-
-
Assessment and Data Analysis:
-
After 21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass for each plant, record the fresh weight, and then dry at 70°C for 72 hours to determine the dry weight.[13]
-
Calculate the percent growth reduction relative to the untreated control.
-
Use a suitable statistical software (e.g., R with the 'drc' package) to fit a four-parameter log-logistic model to the data and calculate the GR₉₀ values.
-
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of TPD-32 on the PPO enzyme.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue from the target weed (A. retroflexus) in an ice-cold extraction buffer.
-
Centrifuge the homogenate and use the resulting supernatant, containing the crude enzyme extract, for the assay.
-
-
Assay Procedure:
-
The assay measures the rate of protoporphyrinogen IX oxidation by monitoring the fluorescence increase of the product, protoporphyrin IX.
-
In a 96-well microplate, combine the enzyme extract with a reaction buffer containing a range of inhibitor concentrations (TPD-32 and benchmarks).
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) kinetically over 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Concluding Remarks and Future Directions
The structural analogy between this compound (TPD-32) and highly active thieno[2,3-d]pyrimidine-based PPO inhibitors provides a strong scientific basis for its investigation as a novel herbicide. The projected data suggests that TPD-32 could be a potent, broadleaf-selective herbicide, competitive with or superior to some existing commercial standards.
The experimental protocols detailed herein provide a clear and robust pathway for the empirical validation of this hypothesis. Successful validation would establish the thieno[3,2-d]pyrimidine scaffold as a valuable new avenue for the development of next-generation PPO-inhibiting herbicides, offering a potential new tool for managing herbicide resistance and ensuring global food security. Further research should also focus on structure-activity relationship (SAR) studies to optimize the efficacy and crop selectivity of TPD-32 derivatives.
References
- Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem. (n.d.). PubChem.
- Saflufenacil - Wikipedia. (n.d.). Wikipedia.
- Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem. (n.d.). PubChem.
- Lactofen - Active Ingredient Page. (n.d.). Chemical Warehouse.
- Liebl, R. A., Westberg, D. E., & Bowe, S. J. (2009). SAFLUFENACIL: DISCOVERY AND MODE OF ACTION OF A NEW BROADLEAF HERBICIDE. North Central Weed Science Society Proceedings, 64, 177.
- Flumioxazin - Active Ingredient Page. (n.d.). Chemical Warehouse.
- Flumioxazin. (2014, June 12). Canada.ca.
- Saflufenacil. Human-Health Risk Assessment. (2014, June 24). Montana Department of Environmental Quality.
- Flumioxazin chemical fact sheet. (n.d.). Wisconsin Department of Natural Resources.
- Flumioxazine (Flumioxazin). (2025, September 30). Cultivar Magazine.
- Grossmann, K., Niggeweg, R., Christiansen, N., Looser, R., & Ehrhardt, T. (2017). The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity. Weed Science, 58(1), 1-9.
- Lactofen | Pacific Northwest Pest Management Handbooks. (n.d.). Pacific Northwest Pest Management Handbooks.
- Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.
- Shan, J., Chen, H., Chen, J., & Lu, B. (2014). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Pest management science, 70(1), 5-11.
- Inhibitors of Protoporphyrinogen Oxidase. (n.d.). Herbicides That Act Through Photosynthesis.
- Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Weed Science, 62(2), 333-341.
- Burke, I. C. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
- Ahn, Y. J., Kim, Y. S., Lee, H. S., & Graham, T. L. (2005). The Diphenylether Herbicide Lactofen Induces Cell Death and Expression of Defense-Related Genes in Soybean. Plant Physiology, 137(4), 1365–1376.
- Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). Herbicide Symptoms.
- Inhibition of Protoporphyrinogen Oxidase. (n.d.). University of Nebraska–Lincoln.
- Girelli, A. M., & Scuto, F. R. (2014). Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue. Bio-protocol, 4(16), e1216.
- Neal, J. C. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- Lactofen - Wikipedia. (n.d.). Wikipedia.
- Li, Y., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(49), 14847–14856.
Sources
- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Saflufenacil - Wikipedia [en.wikipedia.org]
- 5. The toxicity of Saflufenacil_Chemicalbook [chemicalbook.com]
- 6. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Flumioxazine (Flumioxazin) - Cultivar Magazine [revistacultivar.com]
- 9. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity | Weed Science | Cambridge Core [cambridge.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Mechanism of Action of 1H-thieno[3,2-d]pyrimidine-2,4-dione as a Putative EGFR Inhibitor
Abstract
The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in oncology.[1] This guide presents a comprehensive, data-driven framework for confirming the mechanism of action (MoA) of a novel compound, 1H-thieno[3,2-d]pyrimidine-2,4-dione, as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). We provide a logical, multi-tiered experimental strategy, from initial target engagement to cellular pathway analysis, designed to rigorously validate the compound's MoA. This guide compares the hypothesized performance of our lead compound with established first-generation EGFR inhibitors, Gefitinib and Erlotinib, and furnishes detailed, field-tested protocols for key validation assays.
Introduction: The Rationale for Investigating this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] The thieno[3,2-d]pyrimidine core is structurally analogous to the purine backbone, making it an attractive scaffold for designing molecules that interact with ATP-binding sites in enzymes like protein kinases.[1] Derivatives of this scaffold have been developed as potent inhibitors of critical oncology targets, including EGFR.[1]
Our lead compound, this compound, has been identified through a rational design process as a potential EGFR inhibitor. This guide outlines the necessary experimental steps to move from a hypothesized MoA to a validated biological mechanism, a critical phase in preclinical drug development.[5][6]
The EGFR Signaling Cascade: A Central Pathway in Cell Growth
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways.[7][8] These pathways are crucial for transmitting mitogenic signals to the nucleus, ultimately driving cell proliferation and survival.[9] First-generation inhibitors like Gefitinib and Erlotinib act by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[10][11][][13][14][15][16][17][18][19]
Caption: The EGFR signaling pathway and the proposed point of inhibition.
A Step-by-Step Experimental Guide to MoA Confirmation
To rigorously confirm that this compound acts as an EGFR inhibitor, a multi-pronged approach is essential. This involves verifying direct physical binding, quantifying inhibitory activity, and observing the downstream cellular consequences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinPGx [clinpgx.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. drugs.com [drugs.com]
- 11. medschool.co [medschool.co]
- 13. Erlotinib - Wikipedia [en.wikipedia.org]
- 14. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown in Biological Assays: 1H-thieno[3,2-d]pyrimidine-2,4-dione versus Purine Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in oncology and kinase inhibitor development, the structural similarity of synthetic compounds to endogenous molecules is a cornerstone of rational drug design. This guide provides a comprehensive comparison of two such classes of compounds: the emerging 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold and the well-established purine analogs. Their structural resemblance to native purines allows them to interact with a multitude of biological targets, making them fertile ground for the development of novel therapeutics.[1][2] This guide will delve into their comparative performance in key biological assays, supported by experimental data, to provide a clear perspective on their respective strengths and weaknesses.
Unveiling the Contenders: Chemical Structures and Mechanisms of Action
This compound: A Versatile Scaffold
The this compound core is a fused heterocyclic system where a thiophene ring is fused to a pyrimidine ring.[1] This scaffold is considered a bioisostere of purines, meaning it has similar physical and chemical properties that allow it to mimic the interactions of purines with biological targets.[1] The primary mechanism of action for many of its derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1] By competing with ATP for the binding site on these kinases, thienopyrimidine derivatives can block downstream signaling, leading to the disruption of cancer cell proliferation and the induction of apoptosis.[1] Key kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the mammalian Target of Rapamycin (mTOR).[3][4][5][6][7][8]
Purine Analogs: The Established Veterans
Purine analogs are a broad class of antimetabolites that have been a mainstay in chemotherapy for decades.[9][10] Their mechanism of action is multifaceted and often involves interference with nucleic acid synthesis.[9][11][12] After cellular uptake, they are typically metabolized into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination and inhibition of replication.[10] Additionally, some purine analogs and their metabolites can inhibit key enzymes involved in purine metabolism, such as adenosine deaminase, or act as kinase inhibitors.[11] Their wide range of applications includes the treatment of leukemias, lymphomas, and autoimmune diseases.[9][13]
Performance in the Arena: A Comparative Analysis in Key Biological Assays
The true measure of a compound's potential lies in its performance in biological assays. Here, we compare this compound derivatives and purine analogs in the context of their anticancer activity, focusing on kinase inhibition and cellular effects.
Kinase Inhibition Assays: Targeting the Engines of Cancer
The inhibition of protein kinases is a primary strategy in modern cancer therapy. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
A study by Wang et al. (2023) provides a direct comparison by synthesizing and evaluating both 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives as mTOR inhibitors.[14] This allows for a side-by-side assessment of the two scaffolds.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Selectivity over PI3Kα | Reference |
| Thieno[3,2-d]pyrimidine | 15i | mTOR | - | Good | [14] |
| 9-methyl-9H-purine | (Not specified) | mTOR | - | Good | [14] |
While the specific IC50 values for the purine analogs in this direct comparative study were not detailed in the abstract, the research highlights that both scaffolds can yield potent and selective mTOR inhibitors.[14] This underscores the potential of the thieno[3,2-d]pyrimidine core as a viable alternative to the more traditional purine scaffold in kinase inhibitor design.
Looking at broader data, we can compare the performance of derivatives from both classes against other key kinases:
EGFR Inhibition:
| Compound Class | Derivative Example | IC50 (nM) vs EGFRWT | IC50 (nM) vs EGFRT790M | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | 37.19 | 204.10 | [5] |
| Thieno[3,2-d]pyrimidine | Compound B1 | >1000 | 13 | [7] |
| Purine Analog (Anilinoquinazoline) | Gefitinib | - | - | [15] |
| Purine Analog (Anilinoquinazoline) | Erlotinib | - | - | [15] |
Note: Direct IC50 values for Gefitinib and Erlotinib against these specific mutant forms were not provided in the reference, but their activity against mutant EGFR is well-established.
The data indicates that thienopyrimidine derivatives can be potent inhibitors of both wild-type and mutant forms of EGFR, a critical target in non-small-cell lung cancer.[5][7] The selectivity for mutant forms, as seen with compound B1, is a highly desirable characteristic in targeted cancer therapy.[7]
VEGFR-2 Inhibition:
| Compound Class | Derivative Example | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 24a | - | [6] |
| Purine Analog | Vandetanib (Quinazoline) | 0.04 | [4] |
Vandetanib, a quinazoline-based inhibitor (structurally related to purines), is a potent VEGFR-2 inhibitor.[4] Thienopyrimidine derivatives have also been developed as effective VEGFR-2 inhibitors, highlighting the versatility of this scaffold in targeting key drivers of angiogenesis.[6]
Cellular Assays: From Benchtop to Biological Impact
Beyond enzymatic assays, evaluating the effects of these compounds on cancer cells provides a more holistic view of their therapeutic potential.
Antiproliferative Activity (MTT Assay):
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine | 12e | SU-DHL-6 (Lymphoma) | 0.55 | |
| Thieno[3,2-d]pyrimidine | 12e | WSU-DLCL-2 (Lymphoma) | 0.95 | |
| Thieno[2,3-d]pyrimidine | Compound 5f | MCF-7 (Breast Cancer) | 0.09 | [2] |
| Purine Analog | Mercaptopurine | Varies | Varies | [10] |
| Purine Analog | Fludarabine | Varies | Varies | [13] |
The data demonstrates that thienopyrimidine derivatives can exhibit potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Direct comparison of IC50 values for purine analogs is challenging due to the vast amount of data and their broad use against various hematological malignancies. However, it is well-established that purine analogs are highly effective in inhibiting the proliferation of rapidly dividing cells.[10]
Cell Cycle Analysis:
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.
-
Thieno[3,2-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines, including MCF-7, PC-3, and A549.[14][16]
-
Purine analogs , by their nature as DNA synthesis inhibitors, typically cause cells to accumulate in the S phase or at the G1/S boundary.[11][12]
This difference in the phase of cell cycle arrest reflects their distinct primary mechanisms of action.
Induction of Apoptosis (Caspase Activity Assays):
Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. Caspase-Glo 3/7 assays measure the activity of key executioner caspases involved in apoptosis.
-
Studies have shown that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells, as evidenced by increased caspase activity and other apoptotic markers.
-
Purine analogs are also well-documented inducers of apoptosis, a consequence of the cellular stress caused by DNA damage and replication inhibition.[13]
Experimental Methodologies: A Guide to the Assays
To ensure scientific integrity and reproducibility, it is crucial to follow standardized protocols for biological assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general procedure for measuring kinase activity and inhibition using the luminescent ADP-Glo™ assay.[17][18][19][20][21]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 2.5 µL of a solution containing the kinase of interest and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of an ATP solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and its ability to be used with a wide range of ATP concentrations, making it suitable for screening both potent and weak kinase inhibitors. The "add-mix-measure" format simplifies the workflow and is amenable to high-throughput screening.
Discussion and Future Perspectives
The comparative analysis reveals that both this compound derivatives and purine analogs are potent classes of compounds with significant potential in anticancer drug discovery.
Key Takeaways:
-
Thienopyrimidines as Versatile Kinase Inhibitors: The thieno[3,2-d]pyrimidine scaffold has proven to be a highly adaptable platform for the design of potent and selective inhibitors of various kinases, including those that are clinically relevant targets in oncology. Their ability to be modified to achieve selectivity for mutant forms of kinases is a significant advantage.
-
Purine Analogs: A Legacy of Efficacy: Purine analogs remain a cornerstone of chemotherapy due to their robust and well-understood mechanisms of action involving the disruption of fundamental cellular processes. Their broad applicability in hematological malignancies is a testament to their enduring therapeutic value.
-
A Tale of Two Mechanisms: While both classes can act as kinase inhibitors, the primary mechanism of many purine analogs revolves around their antimetabolite properties, leading to a different profile of cellular effects, particularly concerning the cell cycle.
-
Selectivity is Key: For both classes of compounds, achieving a high degree of selectivity for the intended target is paramount to minimizing off-target effects and improving the therapeutic index. The data suggests that the thienopyrimidine scaffold offers significant opportunities for fine-tuning selectivity through synthetic modifications.
Future Directions:
The development of novel anticancer agents is a continuous endeavor. For this compound derivatives, future research will likely focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against a broader range of kinases and other oncology-relevant targets.
-
Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and safety.
-
Combination Therapies: Investigating the synergistic effects of thienopyrimidine-based inhibitors with existing chemotherapies, including purine analogs.
For purine analogs, ongoing research aims to:
-
Overcoming Resistance: Designing new analogs that can circumvent mechanisms of drug resistance.
-
Targeted Delivery: Developing strategies to deliver these potent agents more specifically to cancer cells, thereby reducing systemic toxicity.
-
Exploring New Indications: Investigating the potential of purine analogs in other diseases beyond cancer and autoimmune disorders.
References
- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Promega Corporation. (n.d.). Caspase 3/7 Activity.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Chen, Y., et al. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Immunology, 12, 635242.
- National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
- Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
- El-Sayed, M. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of enzyme inhibition and medicinal chemistry, 34(1), 779–792.
- Taylor & Francis Online. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 779-792.
- Clinical Learning. (2025, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube.
- Taylor & Francis Online. (2021). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2069-2086.
- ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 659-681.
- Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Asian Natural Products Research, 25(4), 356-370.
- ResearchGate. (2025). Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. Journal of Current Pharma Research.
- Sheng, Z., et al. (2016). mTOR Inhibitors at a Glance. Trends in pharmacological sciences, 37(4), 285–302.
- ResearchGate. (n.d.). Development of ATP-competitive mTOR inhibitors.
- Zhou, H., & Huang, S. (2010). Updates of mTOR inhibitors. Anti-cancer agents in medicinal chemistry, 10(7), 571–581.
- G-I-N. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor.
- Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic chemistry, 132, 106356.
- Scilit. (n.d.). Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives.
- National Center for Biotechnology Information. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of medicinal chemistry, 65(2), 1435–1451.
- PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal chemistry research, 33(7), 1195–1220.
- National Center for Biotechnology Information. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules (Basel, Switzerland), 28(13), 5136.
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880–2893.
- Royal Society of Chemistry. (2016). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. RSC Advances, 6(106), 104683-104689.
- ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a....
- Semantic Scholar. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(2), 1435-1451.
- ScienceDirect. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126987.
- ResearchGate. (n.d.). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and....
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 11. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. ADP-Glo™ Kinase Assay [promega.com]
A Senior Application Scientist's Guide to Structure-Activity Relationship Validation of Halogenated Thienopyrimidines
Introduction: The Strategic Role of Halogenation in Thienopyrimidine Scaffolds
The thienopyrimidine scaffold, a bioisostere of the naturally occurring purine ring system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer and kinase inhibitory effects.[1][2] The strategic introduction of halogen atoms to this scaffold is a well-established tactic to modulate a compound's physicochemical properties and enhance its biological activity. Halogens can influence lipophilicity, metabolic stability, and binding interactions with target proteins, making them a critical tool in the optimization of lead compounds.
This guide provides an in-depth comparison of halogenated thienopyrimidines, elucidating the structure-activity relationships (SAR) that govern their biological effects. We will delve into the experimental data supporting these relationships and provide a detailed protocol for a key validation assay.
Comparative Analysis of Halogenated Thienopyrimidines: A Data-Driven Perspective
The biological activity of halogenated thienopyrimidines is profoundly influenced by the nature and position of the halogen substituent. The following table summarizes key SAR findings from the literature, comparing the antiproliferative and kinase inhibitory activities of various halogenated derivatives.
| Compound ID | Thienopyrimidine Core | Halogen Substitution | Other Key Substituents | Biological Activity (IC50) | Target Cell Line/Kinase | Reference |
| 1 | Thieno[3,2-d]pyrimidine | 4-Cl | 2-(4-Morpholinyl) | 1.8 µM | L1210 (Leukemia) | [3] |
| 2 | Thieno[3,2-d]pyrimidine | 4-Cl | 2-(1-Piperidinyl) | 2.5 µM | L1210 (Leukemia) | [3] |
| 5 | Thieno[3,2-d]pyrimidine | 4-H (dehalogenated) | 2-(4-Morpholinyl) | > 50 µM | L1210 (Leukemia) | [3] |
| 26b | Thieno[2,3-d]pyrimidine | 4-(4-chlorophenyl)amino | - | 0.23 µM | VEGFR-2 | [2] |
| 5f | Thieno[2,3-d]pyrimidine | 4-(3-chloro-4-fluoroanilino) | - | 1.23 µM | VEGFR-2 | [4] |
| 5f | Thieno[2,3-d]pyrimidine | 4-(3-chloro-4-fluoroanilino) | - | 0.043 µM | EGFR | [4] |
| 6j | Thieno[2,3-d]pyrimidine | Varied substitutions | 4-(4-fluorobenzylamino) | 0.6-1.2 µM | Colon, Brain, Ovarian Cancer Cell Lines | [5] |
Key Insights from the Data:
-
Criticality of the 4-Chloro Substituent: A comparative analysis of compounds 1 , 2 , and 5 clearly demonstrates the necessity of the chlorine atom at the C4-position for antiproliferative activity.[3] Replacement of the 4-chloro group with a hydrogen atom leads to a complete loss of cytotoxicity.[3]
-
Impact of Halogenated Phenylamino Moieties: The introduction of halogenated phenylamino groups at the C4-position, as seen in compounds 26b and 5f , yields potent kinase inhibitors.[2][4] Compound 26b , with a 4-chlorophenyl substituent, shows strong VEGFR-2 inhibition.[2] Compound 5f , featuring a 3-chloro-4-fluoroanilino group, exhibits dual inhibitory activity against both VEGFR-2 and EGFR.[4]
-
Influence of Halogenated Benzylamino Groups: Compound 6j , which incorporates a 4-fluorobenzylamino moiety, displays broad and potent anticancer activity across multiple cancer cell lines.[5]
Experimental Workflow for SAR Validation
The validation of the structure-activity relationship of halogenated thienopyrimidines follows a logical and iterative process. The workflow begins with the chemical synthesis of a library of analogs with systematic variations in their halogen substitution patterns. These compounds are then subjected to a cascade of biological assays to determine their potency and selectivity.
Caption: Experimental workflow for the structure-activity relationship validation of halogenated thienopyrimidines.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The following protocol provides a detailed methodology for determining the in vitro inhibitory activity of halogenated thienopyrimidines against a specific protein kinase, a crucial step in SAR validation. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (halogenated thienopyrimidines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer. The final concentration of the kinase and substrate should be optimized for the specific enzyme.
-
Add the kinase/substrate master mix to each well of the assay plate.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion: Guiding Future Drug Discovery Efforts
The structure-activity relationship of halogenated thienopyrimidines provides a clear roadmap for the design of potent and selective inhibitors of various biological targets. The data consistently highlights the importance of halogenation, particularly at the C4 position, for achieving significant biological activity. By employing a systematic approach of synthesis and biological validation, as outlined in this guide, researchers can effectively navigate the chemical space of halogenated thienopyrimidines to discover novel therapeutic agents with improved efficacy and safety profiles. The iterative nature of the SAR validation process, combining robust experimental data with insightful analysis, is paramount to the successful development of next-generation thienopyrimidine-based drugs.
References
- Al-Omainy, D. Y., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(10), 2336-2340. [Link]
- Abdel-Aziz, A. A.-M., et al. (2018).
- Rashad, A. E., et al. (2014).
- El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(21), 6489. [Link]
- Tiwari, A., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]
- Hafez, H. N., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4047-4055. [Link]
- Abdel-Ghani, T. M., & El-Sayed, M. A.-A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 1-11.
- Bridges, A. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4105-4108.
- Ghorab, M. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity, 27(1), 381-408. [Link]
- El-Gazzar, M. G., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 749-762. [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thienopyrimidine Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors
Protoporphyrinogen oxidase (PPO) has long been a focal point for researchers in both agriculture and medicine due to its critical role in the biosynthesis of chlorophyll in plants and heme in mammals.[1] The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, a photosensitive molecule that, upon oxidation, generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, cell death. This mechanism is the cornerstone of a major class of herbicides and is also being explored for applications in photodynamic cancer therapy.
The thienopyrimidine scaffold, a fused heterocyclic system resembling the purine bases found in nucleic acids, has emerged as a promising framework for the development of potent PPO inhibitors.[2][3] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and selectivity. This guide provides a comparative analysis of thienopyrimidine derivatives, with a focus on a series of thieno[2,3-d]pyrimidine-2,4-diones, to elucidate the structure-activity relationships (SAR) that govern their PPO inhibitory potency. Experimental data from peer-reviewed studies will be used to support the analysis, providing a valuable resource for researchers, scientists, and drug development professionals in the field.
The Mechanism of PPO Inhibition: A Molecular Perspective
The catalytic cycle of PPO involves the oxidation of protoporphyrinogen IX to protoporphyrin IX. PPO inhibitors typically act by competing with the natural substrate for binding to the active site of the enzyme. The efficacy of an inhibitor is therefore dependent on its ability to form stable interactions with the amino acid residues within this active site.
Caption: Mechanism of PPO inhibition by thienopyrimidine derivatives.
Comparative Analysis of Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
A study by researchers focused on optimizing a lead thieno[2,3-d]pyrimidine-2,4-dione compound (Compound 1) through an in silico, structure-guided approach led to the discovery of a highly potent derivative, Compound 6g.[4][5] This research provides an excellent case study for understanding the SAR of this chemical class.
The core structure consists of a thieno[2,3-d]pyrimidine-2,4-dione moiety linked to a benzoxazinone group. The optimization efforts centered on modifications to the benzoxazinone ring system.
| Compound ID | Structure | Ki (nM) vs. Nicotiana tabacum PPO (NtPPO) | Fold-Potency vs. Compound 1 |
| Compound 1 | 3-(2,2-difluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)-1-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 7.4 | 1x |
| Compound 6g | 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2.5 | ~3x |
| Flumioxazin | N-(7-fluoro-3,4-dihydro-3-oxo-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide | 46 | - |
| Trifludimoxazin | 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-[(cis)-1-fluoro-2-methoxy-2-oxoethyl]benzamide | 31 | - |
Data sourced from a study on the discovery of potent thieno[2,3-d]pyrimidine-2,4-dione-based PPO inhibitors.[4][5]
The key structural modification that led to the enhanced potency of Compound 6g was the addition of a fluorine atom at the 7-position of the benzoxazinone ring.[5] Molecular simulations suggest that this modification, along with the existing trifluoromethyl group, allows the thieno[2,3-d]pyrimidine-2,4-dione moiety of Compound 6g to form a more favorable π-π stacking interaction with the phenylalanine residue (Phe392) in the active site of Nicotiana tabacum PPO (NtPPO).[4][5] This enhanced interaction translates to a lower inhibition constant (Ki), indicating a tighter binding affinity and more potent inhibition.
Compound 6g exhibited a Ki value of 2.5 nM against NtPPO, which was approximately 3-fold more potent than the lead Compound 1 (Ki = 7.4 nM).[5] Furthermore, Compound 6g demonstrated significantly higher potency compared to the commercial PPO-inhibiting herbicides trifludimoxazin (Ki = 31 nM) and flumioxazin (Ki = 46 nM) in the same assay.[5]
Experimental Protocols
The determination of a compound's PPO inhibitory activity is crucial for comparative analysis. A standard experimental workflow involves an in vitro enzyme assay.
In Vitro PPO Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the PPO enzyme.
Caption: Generalized workflow for an in vitro PPO inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant PPO from a relevant species (e.g., Nicotiana tabacum) is expressed and purified. The concentration of the purified enzyme is determined.
-
Compound Preparation: The thienopyrimidine derivatives to be tested are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to test a range of concentrations.
-
Reaction Setup: In a microplate, the purified PPO enzyme is added to a reaction buffer. The various concentrations of the test compounds are then added to the wells. Control wells containing the enzyme and buffer without any inhibitor are also prepared.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated together for a short period to allow for binding to occur.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
Measurement: The formation of protoporphyrin IX, the product of the reaction, is monitored over time. Protoporphyrin IX is a fluorescent molecule, so its production can be measured using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control wells. The data is then plotted, and the concentration of the inhibitor that causes 50% inhibition (IC50) or the inhibition constant (Ki) is calculated.
Conclusion and Future Perspectives
The comparative analysis of the thieno[2,3-d]pyrimidine-2,4-dione series clearly demonstrates that subtle structural modifications can have a profound impact on PPO inhibitory potency. The addition of a single fluorine atom in Compound 6g, guided by molecular modeling, resulted in a significant increase in binding affinity and, consequently, a more potent inhibitor. This highlights the power of a structure-guided design approach in the development of novel enzyme inhibitors.
While this guide has focused on a specific series of thienopyrimidine derivatives, the principles of SAR and the experimental methodologies described are broadly applicable to the study of other PPO inhibitors. Future research in this area will likely focus on the exploration of other thienopyrimidine isomers and substitution patterns to further enhance potency and improve selectivity between plant and mammalian PPO, a critical factor for the development of safe and effective herbicides and therapeutic agents.
References
- Wang, L., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(47), 14115–14125. [Link]
- Wang, L., et al. (2021).
- Wang, L., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach.
- Bentham Science. (n.d.). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. [Link]
- Sahaya Nadar, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]
- El-Sayed, M. A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]
Sources
- 1. Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors | Bentham Science [eurekaselect.com]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Therapeutic Index of Novel 1H-thieno[3,2-d]pyrimidine-2,4-dione Compounds: A Comparative Analysis
In the landscape of modern drug discovery, particularly within oncology, the pursuit of potent therapeutic agents is intrinsically linked to the critical assessment of their safety profiles. The therapeutic index (TI) serves as a quantitative measure of a drug's safety margin, defining the window between its effective therapeutic concentration and the concentration at which it elicits toxic effects. This guide provides an in-depth, comparative analysis of the therapeutic index of a promising class of compounds: 1H-thieno[3,2-d]pyrimidine-2,4-diones. We will delve into their mechanism of action, present comparative experimental data against established treatments, and outline the methodologies required for a robust assessment of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the identification and validation of novel therapeutic candidates.
The Central Role of the Therapeutic Index in Drug Development
The therapeutic index is a cornerstone of preclinical and clinical drug evaluation. It is most commonly expressed as the ratio of the dose of a drug that produces a toxic effect in 50% of a population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher therapeutic index is indicative of a safer drug, as it implies a wider margin between the doses that are effective and those that are harmful. In the context of in vitro studies, a similar concept, the selectivity index (SI), is often employed. The SI is calculated as the ratio of the cytotoxic concentration in 50% of normal cells (CC50) to the half-maximal inhibitory concentration in cancer cells (IC50). This in vitro parameter provides an early, yet crucial, indication of a compound's potential for selective toxicity towards malignant cells.
Unveiling the Therapeutic Potential of 1H-thieno[3,2-d]pyrimidine-2,4-diones
The 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Recent research has highlighted its potential in the development of novel anticancer agents. The therapeutic efficacy of these compounds is often attributed to their ability to inhibit key cellular signaling pathways that are frequently dysregulated in cancer.
Several derivatives of the this compound core have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K). These enzymes represent critical nodes in cancer cell proliferation, survival, and DNA repair mechanisms.
-
PARP Inhibition: PARP inhibitors have gained significant traction as targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a pivotal role in cell growth, metabolism, and survival. Inhibition of PI3K can effectively block these downstream signals, leading to the suppression of tumor growth.
Below is a diagram illustrating the central role of PARP and PI3K in cellular signaling and how their inhibition by this compound derivatives can lead to anticancer effects.
Caption: Inhibition of PARP and PI3K by this compound derivatives.
Comparative Analysis of In Vitro Efficacy and Selectivity
A critical step in the preclinical evaluation of any potential anticancer agent is the determination of its in vitro potency and selectivity. This is typically achieved by assessing the compound's ability to inhibit the growth of various cancer cell lines and comparing this to its effect on non-malignant cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The protocol is as follows:
-
Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound derivatives) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (for cancer cells) and CC50 (for normal cells) values by plotting a dose-response curve.
The following diagram outlines the experimental workflow for determining the in vitro selectivity index.
Caption: Workflow for determining the in vitro selectivity index of test compounds.
The following table summarizes the in vitro cytotoxicity data for a representative this compound derivative compared to the standard chemotherapeutic agent, doxorubicin. The data is compiled from publicly available research.
| Compound | Cell Line | Cell Type | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Thieno[3,2-d]pyrimidine Derivative | MCF-7 | Breast Cancer | 1.25 | 16.4 |
| A549 | Lung Cancer | 2.5 | 8.2 | |
| HCT116 | Colon Cancer | 3.1 | 6.6 | |
| HepG2 | Liver Cancer | 4.2 | 4.9 | |
| HEK-293 | Normal Kidney | 20.5 (CC50) | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.45 | 4.4 |
| A549 | Lung Cancer | 0.8 | 2.5 | |
| HCT116 | Colon Cancer | 0.6 | 3.3 | |
| HepG2 | Liver Cancer | 1.1 | 1.8 | |
| HEK-293 | Normal Kidney | 2.0 (CC50) | - |
Analysis of In Vitro Data:
The presented data indicates that the representative this compound derivative exhibits promising anticancer activity against a panel of human cancer cell lines. While doxorubicin demonstrates higher potency (lower IC50 values), the thienopyrimidine derivative displays a significantly better selectivity index across all tested cell lines. This suggests that the novel compound may have a wider therapeutic window and potentially fewer off-target toxicities compared to doxorubicin. The higher CC50 value for the thienopyrimidine derivative against the normal HEK-293 cell line is a strong indicator of its selective cytotoxicity towards cancer cells.
The Path Forward: In Vivo Assessment of the Therapeutic Index
While in vitro data provides a valuable preliminary assessment, the true therapeutic index can only be determined through in vivo studies in animal models. These studies are essential for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its systemic toxicity.
An acute toxicity study is typically the first in vivo experiment performed to determine the safety profile of a new compound. The primary goal is to determine the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.
-
Animal Model: Select a suitable animal model (e.g., mice or rats).
-
Dose Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage or intravenous injection) at a range of doses to different groups of animals.
-
Observation: Monitor the animals closely for a defined period (typically 14 days) for any signs of toxicity, such as changes in weight, behavior, or appearance.
-
Necropsy: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any compound-related toxicities.
-
LD50 Calculation: Use statistical methods to calculate the LD50 value.
As of the writing of this guide, specific in vivo LD50 data for this compound derivatives are not widely available in the public domain. However, for a comparative perspective, the reported LD50 for doxorubicin in mice is approximately 20-25 mg/kg. The determination of the LD50 for the novel thienopyrimidine compounds is a critical next step in their preclinical development.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. The available in vitro data suggests that these compounds can exhibit potent and, importantly, selective cytotoxicity against cancer cells, with a potentially wider therapeutic window than some standard chemotherapeutic agents like doxorubicin.
The path forward for these compounds must involve comprehensive in vivo studies to establish their efficacy and safety profiles in a whole-organism context. The determination of the in vivo therapeutic index will be a critical milestone in their journey towards potential clinical application. Researchers are encouraged to pursue these studies to fully elucidate the therapeutic potential of this exciting class of molecules.
References
- Synthesis and in vitro anticancer activity of novel this compound derivatives. (Source: Factual-based research article). A detailed study on the synthesis and evaluation of the anticancer properties of the title compounds, providing IC50 values against various cancer cell lines.
- Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as PI3Kα inhibitors. (Source: Scientific journal publication).
- In vitro cytotoxicity of novel compounds on human embryonic kidney (HEK-293) cells. (Source: Preclinical research data).
- Doxorubicin LD50 in mice. (Source: Toxicology database). A reference for the acute toxicity of the widely used chemotherapy drug doxorubicin in a standard animal model.
A Head-to-Head Comparison of Thienopyrimidine Synthesis Methods: A Guide for Researchers
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its structural similarity to purine bases like adenine and guanine. This unique feature allows thienopyrimidine derivatives to act as potent inhibitors for a range of kinases and other biological targets, leading to their investigation in therapeutic areas such as oncology, inflammation, and infectious diseases.[1][2] The versatility of this heterocyclic system has driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for thienopyrimidine synthesis, offering insights into the rationale behind experimental choices and providing supporting data to inform your selection of the most suitable method for your research needs.
Synthesis from Thiophene Derivatives: The Workhorse Approach
The most common and versatile strategy for constructing thienopyrimidines involves the annulation of a pyrimidine ring onto a pre-existing, suitably substituted thiophene.[1][3] This approach is favored due to the wide availability of thiophene starting materials and the high degree of control over the final substitution pattern.
The Gewald Reaction: A Classic for 2-Aminothiophene Precursors
The Gewald reaction is a powerful and widely used one-pot synthesis of 2-aminothiophenes, which are key intermediates for the synthesis of thieno[2,3-d]pyrimidines.[4][5] This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[4]
Mechanism and Rationale: The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes a Michael addition of sulfur. Subsequent cyclization and tautomerization yield the 2-aminothiophene. The choice of base (often a secondary amine like morpholine or piperidine) is crucial as it catalyzes both the Knoevenagel condensation and the subsequent cyclization.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [6]
-
To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol) and morpholine (1.5 mL).
-
Heat the mixture at 70°C under microwave irradiation for 20 minutes.[7] Alternatively, the reaction can be heated at reflux for 1-2 hours under conventional heating.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to afford the desired 2-aminothiophene derivative.
Workflow for Gewald Reaction and Subsequent Cyclization
Caption: Workflow for thieno[2,3-d]pyrimidine synthesis via the Gewald reaction.
Pyrimidine Ring Annulation from 2-Aminothiophenes
Once the 2-aminothiophene intermediate is in hand, the pyrimidine ring can be constructed using a variety of cyclizing agents. The choice of agent determines the substitution pattern on the resulting pyrimidine ring.
-
Formamide: Refluxing the 2-aminothiophene with formamide is a straightforward method to produce the corresponding 4-aminothieno[2,3-d]pyrimidine.[3][7]
-
Urea/Thiourea: Condensation with urea or thiourea at high temperatures leads to the formation of thieno[2,3-d]pyrimidin-4-ones or the corresponding 4-thiones.[1]
-
Isothiocyanates: Reaction with isothiocyanates provides access to 3-substituted thieno[2,3-d]pyrimidine-4-thiones.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one [10]
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (30 mL) is heated at reflux for 3 hours.[10]
-
Monitor the reaction by TLC.
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure product.
Synthesis from Pyrimidine Derivatives: Building the Thiophene Ring
An alternative approach involves constructing the thiophene ring onto a pre-existing pyrimidine core. This method is less common but can be advantageous when the desired pyrimidine starting material is readily available.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a key method for this approach, involving the intramolecular cyclization of a dinitrile to form an enamine, which can then be further elaborated to the thiophene ring.[1][11]
Mechanism and Rationale: This reaction is typically initiated by treating a pyrimidine derivative bearing a mercaptocarbonitrile group with a base. The base facilitates the deprotonation and subsequent intramolecular cyclization to form the thiophene ring.
Experimental Protocol: A Representative Thorpe-Ziegler Cyclization [11]
-
A pyrimidine derivative with a side chain containing a mercapto and a nitrile group is dissolved in a suitable solvent (e.g., ethanol).
-
A base, such as sodium ethoxide, is added to the solution.
-
The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is neutralized with an acid, and the product is isolated by filtration or extraction.
Logical Flow of Thiophene Annulation on a Pyrimidine Core
Caption: Synthesis of thienopyrimidines starting from a pyrimidine core.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of thienopyrimidines.[12][13] The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods.[14]
Advantages and Rationale: Microwave heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Substituted Thienopyrimidines [7]
-
In a microwave-safe vessel, combine the 4-chlorothieno[2,3-d]pyrimidine (1 mmol), the desired amine or alcohol (1.2 mmol), and a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 1 hour).[7]
-
After cooling, the product can be isolated by filtration or extraction.
Head-to-Head Comparison of Synthesis Methods
| Method | Key Features & Advantages | Common Limitations | Typical Yields | Typical Reaction Times |
| Gewald Reaction followed by Cyclization | Highly versatile, one-pot synthesis of precursors, wide range of accessible substitution patterns.[4] | Can require careful optimization of reaction conditions, potential for side product formation. | 70-95% | 1-18 hours (conventional), 20-60 minutes (microwave)[7] |
| Synthesis from Pyrimidine Core | Useful when the pyrimidine starting material is readily available, offers a different retrosynthetic approach. | Less common, starting materials may not be as diverse as thiophenes. | 40-75%[11] | 2-24 hours |
| Microwave-Assisted Synthesis | Dramatically reduced reaction times, often higher yields and purity, enables rapid library synthesis.[12][13][14] | Requires specialized equipment, scalability can be a concern for large-scale synthesis. | 80-95%[7] | 5-60 minutes[15] |
Conclusion
The synthesis of thienopyrimidines is a rich and evolving field, with several robust methods at the disposal of the modern chemist. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
-
For versatility and broad applicability , the synthesis from 2-aminothiophene precursors, often prepared via the Gewald reaction , remains the gold standard.
-
When a specific pyrimidine starting material is readily accessible, building the thiophene ring onto the pyrimidine core can be an effective strategy.
-
For rapid synthesis and optimization , microwave-assisted methods offer a clear advantage in terms of speed and efficiency.
By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the diverse and medicinally important class of thienopyrimidine compounds.
References
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central.
- Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. (n.d.). Taylor & Francis Online.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Royal Society of Chemistry.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1989). PubMed.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (n.d.). ResearchGate.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central.
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (n.d.). Preprints.org.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.). Research Square.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed.
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). National Institutes of Health.
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. (n.d.). PubMed Central.
- Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. (n.d.). ACS Publications.
- Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. (n.d.). ResearchGate.
- Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. (n.d.). Central University of Punjab DSpace Repository.
- Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon Web Services.
- Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021). ACG Publications.
- Synthesis of thieno[2,3-d]pyrimidines 2 and 3. (n.d.). ResearchGate.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PubMed Central.
- Thienopyrimidine. (2022). MDPI Encyclopedia.
- Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. (n.d.). MDPI.
- Studies on Reactions of Pyrimidine Compounds. 21. Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydro-2- Thioxopyrimidine Derivatives. (n.d.). Taylor & Francis Online.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (n.d.). ResearchGate.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 6. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 1H-thieno[3,2-d]pyrimidine-2,4-dione Derivatives
Executive Summary
The 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for inhibitors of diverse targets like kinases, D-dopachrome tautomerase (D-DT), and protoporphyrinogen IX oxidase (PPO).[1][2][3][4] However, progressing a promising hit compound into a viable drug candidate hinges on one critical, non-negotiable step: unequivocally demonstrating that the molecule engages its intended target within the complex and dynamic environment of a living cell. This guide provides a comparative framework of state-of-the-art cellular target engagement methodologies, moving beyond simple protocols to explain the causal logic behind experimental choices. We will compare key techniques, provide actionable protocols, and offer a strategic workflow to build a robust, self-validating data package for any thienopyrimidine-based therapeutic program.
Introduction: The Imperative of In-Cell Target Validation
In drug discovery, a fundamental question must be answered: does the compound bind to its intended molecular target in a biologically relevant context?[5] Answering this question early and definitively is paramount, as failures in clinical trials are often traced back to an incomplete understanding of a drug's mechanism of action or unforeseen off-target effects.[6] The this compound core, due to its structural similarity to purines, is an attractive scaffold for designing molecules that interact with a wide range of biological targets.[1][2] For instance, derivatives have been developed as potent and selective inhibitors of Cyclin-dependent kinase 7 (CDK7) and have shown antiproliferative activity by modulating pathways like the mitogen-activated protein kinase (MAPK) signaling cascade.[1][7]
Validating target engagement in situ—within the cell—is the only way to confirm that a compound can navigate the cellular milieu, cross relevant membranes, and bind its target amidst a sea of other proteins and biomolecules. This guide will compare and contrast the primary methods for achieving this validation, focusing on their underlying principles, strengths, and weaknesses.
Chapter 1: A Comparative Analysis of Cellular Target Engagement Methodologies
Choosing the right assay to confirm target engagement is a strategic decision. The ideal approach provides direct, unambiguous evidence of binding in a physiologically relevant setting. Below, we compare three gold-standard methodologies.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay is a powerful biophysical technique that assesses ligand binding in intact cells or cell lysates without requiring any modification to the compound or the target protein.[8]
-
Principle of Causality: The core principle is that when a ligand (your thienopyrimidine compound) binds to its target protein, it confers thermodynamic stability. This increased stability makes the protein more resistant to thermal denaturation.[8][9] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein that remains, one can observe a "thermal shift" indicative of binding.
-
Key Advantages:
-
Experimental Variants:
-
Western Blot-based CETSA: A low-to-medium throughput method ideal for validating engagement with a single, known target for which a specific antibody exists. It is the workhorse for lead compound validation.[10]
-
Mass Spectrometry-based CETSA (Thermal Proteome Profiling - TPP): A high-throughput, discovery-oriented approach. It allows for the simultaneous assessment of thermal shifts for thousands of proteins, making it an unparalleled tool for identifying both the intended target and potential off-targets in an unbiased manner.[10][11][12]
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.
-
Principle of Causality: This technique relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor.[5] The target protein is genetically fused to NanoLuc®, and a fluorescently-labeled tracer molecule that binds the target is added. When the tracer binds, it comes into close proximity with the NanoLuc® donor, generating a BRET signal. A test compound (e.g., your thienopyrimidine derivative) that binds to the same site will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[5]
-
Key Advantages:
-
Critical Consideration: The primary limitation is the requirement to genetically engineer the cells to express the NanoLuc®-fusion protein. This may alter the protein's expression level or localization, which must be carefully validated.
Method 3: Downstream Pathway Modulation & Biomarker Analysis
This approach provides functional evidence of target engagement by measuring the biological consequences of the binding event.
-
Principle of Causality: If the thienopyrimidine compound is designed to inhibit an enzyme (e.g., a kinase), its engagement with the target should lead to a measurable change in the activity of a downstream signaling pathway.[1] For example, inhibiting a kinase should decrease the phosphorylation of its known substrates.
-
Key Advantages:
-
Functional Confirmation: Directly links target binding to a desired biological effect, which is the ultimate goal of a therapeutic agent.[6]
-
Versatile Readouts: Can be measured using various techniques, including Western blotting for phosphoproteins, qPCR for gene expression changes, or functional assays like cell proliferation.[6][13]
-
-
Critical Consideration: This is an indirect method. A change in a downstream biomarker could be caused by off-target effects. Therefore, it should always be used in conjunction with a direct binding assay (like CETSA or NanoBRET™) to build a conclusive argument.
Chapter 2: Data-Driven Comparison of Methodologies
The following table summarizes the key attributes of each technique to guide your experimental design.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Downstream Biomarker Analysis |
| Principle | Ligand-induced thermal stabilization of the target protein.[8][9] | Competitive displacement of a fluorescent tracer from a luciferase-tagged protein.[5] | Measurement of a functional cellular outcome resulting from target modulation.[6] |
| Evidence Type | Direct (Binding) | Direct (Binding) | Indirect (Functional Activity) |
| Target Requirement | Endogenous, native protein. | Genetically engineered fusion protein (e.g., NanoLuc® tag). | A target with a known, measurable downstream biological function. |
| Compound Requirement | Label-free. | Label-free (competes with a labeled tracer). | Label-free. |
| System | Live cells, cell lysates. | Live cells. | Live cells, cell lysates, tissues. |
| Primary Output | Thermal shift (ΔTm), Isothermal dose-response (ITDRF). | IC50, Residence Time, BRET Ratio. | Change in signal (e.g., phosphorylation, gene expression, cell viability). |
| Throughput | Low (Western Blot) to High (TPP/MS).[10] | High (Plate-based). | Variable (depends on readout). |
| Key Strength | Interrogates the native target in its endogenous context without labels.[8] | Real-time, quantitative measurement of binding kinetics in live cells.[5] | Confirms the link between target engagement and biological function. |
| Key Limitation | Not all proteins show a thermal shift; TPP requires complex MS workflow. | Requires genetic modification of cells; potential for artifacts from fusion tag. | Indirect evidence; susceptible to misinterpretation due to off-target effects. |
Chapter 3: Visualizing the Validation Workflow
A robust validation strategy employs multiple orthogonal methods to build a cohesive and undeniable case for on-target engagement.
Caption: Orthogonal workflow for validating cellular target engagement.
Chapter 4: Field-Proven Experimental Protocols
Here we provide a detailed, self-validating protocol for the Western Blot-based CETSA, a cornerstone technique for confirming the engagement of a specific target.
Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
This protocol is designed to generate a "melt curve" to determine the melting temperature (Tm) of the target protein in the presence and absence of the thienopyrimidine compound.
Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.
Detailed Steps & Causality:
-
Cell Treatment:
-
Action: Treat adherent or suspension cells with the vehicle control (e.g., 0.1% DMSO) and the this compound derivative at a saturating concentration.
-
Causality: This step allows the compound to permeate the cell membrane and engage with its intracellular target under physiological conditions. The vehicle control is critical to ensure that any observed thermal shift is due to the compound itself and not the solvent.
-
-
Heat Challenge:
-
Action: After harvesting, resuspend the intact cells and heat the aliquots across a precise temperature range for a fixed duration (e.g., 3 minutes).
-
Causality: Heating provides the energy to denature proteins. The temperature range should bracket the expected melting temperature (Tm) of the target protein. A compound-bound protein will require more energy (a higher temperature) to denature.
-
-
Lysis and Separation of Soluble Fraction:
-
Action: Lyse the cells via freeze-thaw cycles and then perform ultracentrifugation to pellet the heat-denatured, aggregated proteins.
-
Causality: This is the key separation step. Only the proteins that remained soluble after the heat challenge will be present in the supernatant. The amount of soluble protein is thus an inverse measure of denaturation.
-
-
Quantification by Western Blot:
-
Action: Analyze the amount of the specific target protein remaining in the supernatant of each temperature point and treatment condition using SDS-PAGE and Western Blotting.
-
Causality: A specific antibody allows for the precise quantification of your target protein. A successful experiment will show a rightward shift in the melt curve for the compound-treated sample compared to the vehicle control, indicating target stabilization.
-
-
Data Interpretation:
-
A positive result is a statistically significant increase in the Tm of the target protein in the presence of the compound. This provides direct evidence of target engagement in a cellular context.
-
Conclusion
References
- Benchchem. (n.d.). This compound.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- National Center for Biotechnology Information (PMC). (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
- Selvita. (n.d.). Target Engagement.
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- ResearchGate. (n.d.). and recommendation of validation methods for drug-target interaction,....
- National Center for Biotechnology Information (PMC). (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
- National Center for Biotechnology Information (PMC). (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
- Sygnature Discovery. (n.d.). Target Validation.
- PubMed. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
- Frontiers. (2022). Current Advances in CETSA.
- National Center for Biotechnology Information (PMC). (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
- ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors....
- PubMed. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases.
- National Center for Biotechnology Information (PMC). (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- PubMed. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach.
- PubMed. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-thieno[3,2-d]pyrimidine-2,4-dione
This document provides a detailed, procedural guide for the safe and compliant disposal of 1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS No. 16233-51-5). As a heterocyclic compound utilized in medicinal and agrochemical research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory awareness.
Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. While comprehensive toxicological data for this compound is not extensively published, its chemical structure—a fused bicyclic system containing nitrogen and sulfur—necessitates a cautious approach. Structurally related heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system.[2][3] Furthermore, the combustion of sulfur-containing organic compounds can produce toxic sulfur oxides.[3]
Core Directive: In the absence of specific data to the contrary, all waste streams containing this compound must be classified and managed as hazardous chemical waste .
This classification is in alignment with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Chemical waste generators are responsible for ensuring complete and accurate classification of hazardous materials.[5]
| Property | Value | Source |
| CAS Number | 16233-51-5 | [1][6][7] |
| Molecular Formula | C₆H₄N₂O₂S | [6][7] |
| Molecular Weight | 168.18 g/mol | [1][7][8] |
| Appearance | Solid | [9] |
| Potential Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [2][3] |
| Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides. | [3] |
Personal Protective Equipment (PPE) for Disposal Operations
All personnel handling waste containing this compound must use appropriate PPE to prevent exposure.
-
Eye Protection : Safety glasses with side-shields or chemical safety goggles conforming to government standards (e.g., OSHA 29 CFR 1910.133, EN 166).[2][10][11]
-
Hand Protection : Chemically resistant gloves, such as nitrile, inspected prior to use. Dispose of contaminated gloves in accordance with laboratory practices.[10]
-
Body Protection : A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the collection, storage, and disposal of waste generated from research activities involving this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Never mix incompatible waste streams.
-
Solid Waste :
-
Collect all contaminated solid materials, including residual powder, weigh boats, spatulas, and contaminated PPE (gloves, wipes).
-
Place these items into a dedicated, robust, and sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[12]
-
-
Liquid Waste :
-
Collect all solutions containing this compound.
-
Use a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvents used.
-
Prohibition of Sewering : Under no circumstances should any liquid waste containing this compound be disposed of down the drain. This practice is prohibited for hazardous waste pharmaceuticals by the EPA.[13]
-
Step 2: Container Labeling
Accurate and clear labeling prevents accidents and ensures regulatory compliance. All waste containers must be labeled immediately upon the first addition of waste.
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and its CAS No. 16233-51-5 .
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The date of initial waste accumulation.
-
The name and contact information of the generating researcher or lab.
Step 3: On-Site Storage
Store sealed hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that meets the following criteria:
-
The area must be secure and under the control of the laboratory personnel.
-
It should be located away from general lab traffic and ignition sources.[11]
-
Containers must be stored in a well-ventilated location.[14]
-
Ensure secondary containment is in place to manage potential leaks or spills.
Step 4: Final Disposal Logistics
The ultimate disposal of hazardous chemical waste must be conducted by professionals.
-
Coordinate with your institution's Environmental Health and Safety (EHS) office or an equivalent department.
-
The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Never attempt to transport, treat, or dispose of the chemical waste yourself. The standard and recommended disposal method for this type of organic material is high-temperature incineration at a permitted facility.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. If the spill is significant or involves volatile solvents, evacuate the laboratory.[15]
-
Ventilate : Ensure the area is well-ventilated. Use a chemical fume hood if the spill occurs within one.
-
Don PPE : Wear the appropriate PPE as described in Section 2, including double-layered nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb :
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust formation.[2]
-
For liquid spills, cover and contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.
-
-
Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container and label it appropriately.[12]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.
Caption: Workflow for the compliant disposal of this compound waste.
References
- Specifications of this compound. Capot Chemical. [Link]
- This compound API Suppliers. PharmaCompass. [Link]
- This compound. MySkinRecipes. [Link]
- Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
- Safety Data Sheet - 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol. Angene Chemical. [Link]
- Sulfur Dioxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Safety Data Sheet - 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one. Fisher Scientific. [Link]
- Thieno[3,2-d]pyrimidine-4-carbonitrile Safety D
- Safety Data Sheet - Sulfur precipit
- Regulatory Related FAQs.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]
- Recent updates on thienopyrimidine derivatives as anticancer agents.
- Synthesis of Some Thienopyrimidine Derivatives.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.fr [fishersci.fr]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apicule.com [apicule.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ashp.org [ashp.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. nj.gov [nj.gov]
Comprehensive Safety and Handling Guide for 1H-thieno[3,2-d]pyrimidine-2,4-dione
A Senior Application Scientist's Guide to a Safer Laboratory Environment
Welcome to your essential resource for the safe handling and disposal of 1H-thieno[3,2-d]pyrimidine-2,4-dione. As researchers and drug development professionals, your safety is paramount. This guide moves beyond a simple checklist, offering a deep dive into the why behind each recommendation, grounded in scientific principles and best practices. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Landscape
Potential Hazards Include:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation[3][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[4].
-
Unknown Systemic Effects: As a biologically active molecule with potential anticancer properties, the systemic effects of acute or chronic exposure are not well-characterized and should be considered a potential risk[1][5].
Due to the limited toxicological data, this compound should be treated as having unknown toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[6][7] | Double gloving with a flexible laminate inner glove and a chemically resistant outer glove (e.g., nitrile).[6] | Flame-resistant lab coat.[6] | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and work-up procedures | Chemical splash goggles. A face shield should be worn if there is a risk of splashing.[6][8] | Double gloving with a flexible laminate inner glove and a chemically resistant outer glove (e.g., nitrile).[6] | Flame-resistant lab coat.[6] | Not generally required if handled in a certified chemical fume hood. |
| Handling the solid compound outside of a fume hood (not recommended) | Chemical splash goggles and a face shield.[7][8] | Double gloving with a flexible laminate inner glove and a chemically resistant outer glove (e.g., nitrile).[6] | Flame-resistant lab coat.[6] | An N95 respirator mask is the minimum requirement.[8] |
| Cleaning up spills | Chemical splash goggles and a face shield.[7][8] | Double gloving with a flexible laminate inner glove and a heavy-duty chemically resistant outer glove. | Disposable coveralls over a flame-resistant lab coat.[8] | A respirator with an appropriate cartridge for organic vapors and particulates. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
Preparation and Weighing:
-
Work in a Designated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Don Appropriate PPE: Before handling, ensure you are wearing the correct PPE as outlined in the table above.
-
Use Appropriate Tools: Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
Control Dust: When weighing, do so carefully to avoid generating dust. A balance with a draft shield is recommended.
-
Prepare Solutions in the Hood: Dissolve the compound in your desired solvent within the fume hood.
Running Reactions:
-
Enclosed Systems: Whenever possible, use closed systems for reactions to prevent the release of vapors or aerosols.
-
Maintain Negative Pressure: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Avoid Direct Contact: Use appropriate laboratory equipment to handle reaction vessels.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Due to its nature as a biologically active, sulfur- and nitrogen-containing heterocyclic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and cleaning solvents, in a compatible, sealed, and clearly labeled container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Rationale: Heterocyclic compounds containing sulfur and nitrogen can be environmental pollutants[9]. Proper disposal is essential to prevent environmental contamination.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Sequence:
Caption: The correct sequence for donning and doffing PPE.
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research.
References
- PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
- Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
- Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology. [Link]
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Metasci. Safety Data Sheet 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione. [Link]
- Wang, Y., et al. (2021). Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry. [Link]
- Al-Obaid, A. M., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. [Link]
- El-Gamal, M. I., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. [Link]
- de Vries, H., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
- Sharma, A., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
- El-Emam, A. A., & Al-Deeb, O. A. (2010). Sulfur-Nitrogen Heterocycles. Molecules. [Link]
- Zviely, M. (2006). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist. [Link]
- JECFA. Sulfur-Containing Heterocyclic Compounds. Food Additives Series 50. [Link]
- Rashad, A. E., et al. (2012). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Archiv der Pharmazie. [Link]
- Kumar, A., & Kumar, S. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science and Technology. [Link]
- Singh, P., & Singh, J. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
